ym116
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H13N3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethyl)-9H-carbazole |
InChI |
InChI=1S/C16H13N3/c1-2-4-15-13(3-1)14-6-5-11(8-16(14)19-15)7-12-9-17-10-18-12/h1-6,8-10,19H,7H2,(H,17,18) |
InChI Key |
SHWQRVBJVFBWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC4=CN=CN4 |
Synonyms |
2-(1H-imidazol-4-ylmethyl)-9H-carbazole YM 116 YM-116 YM116 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Osanetant: A Selective NK3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osanetant (SR-142801) is a potent and selective non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1] Developed initially by Sanofi-Synthélabo in the mid-1990s, it was the first of its kind and has been a pivotal tool in elucidating the physiological roles of the NK3 receptor.[2] Primarily investigated for the treatment of schizophrenia, its development was later discontinued.[3] However, ongoing research continues to explore its therapeutic potential in other indications, such as panic disorder and post-traumatic stress disorder (PTSD).[4][5] This technical guide provides a comprehensive overview of Osanetant, focusing on its mechanism of action, pharmacological profile, and the experimental methodologies used to characterize it.
Core Mechanism of Action: Selective NK3 Receptor Antagonism
Osanetant exerts its effects by competitively binding to and blocking the activation of the NK3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[6] The endogenous ligand for the NK3 receptor is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides.[7] By preventing NKB from binding, Osanetant inhibits the downstream signaling cascade, thereby modulating various neurophysiological processes.
NK3 Receptor Signaling Pathway
The NK3 receptor is coupled to the Gq/11 family of G proteins.[8] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[9] The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[9]
Pharmacological Profile
Osanetant is characterized by its high affinity and selectivity for the human NK3 receptor.
Data Presentation: Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Species | Cell Line | Reference |
| NK3 | Osanetant | 0.8 | Human | CHO | [6] |
| NK1 | Osanetant | >100,000 | Human | CHO | [7] |
| NK2 | Osanetant | >20 | Human | CHO | [7] |
Note: The Ki value for NK2 receptors is reported as >0.02 µM in one source, which may be a typographical error given the established selectivity of Osanetant. The value is presented here as >20 nM for consistency.
Data Presentation: Functional Antagonism
| Assay | Agonist | Kb (nM) | Cell Line | Reference |
| Schild Analysis | [MePhe7]NKB | 12 | CHO | [6] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Osanetant for NK1, NK2, and NK3 receptors.
Methodology: A competitive radioligand binding assay is performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK1, NK2, or NK3 receptor.
-
Membrane Preparation: CHO cells expressing the receptor of interest are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Assay Conditions: The assay is typically conducted in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [125I]-[MePhe7]NKB for NK3 receptors), and varying concentrations of unlabeled Osanetant.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Osanetant that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Analysis for Functional Antagonism
Objective: To determine the equilibrium dissociation constant (Kb) of Osanetant and to confirm the competitive nature of its antagonism.
Methodology: A functional assay measuring the cellular response to an NK3 receptor agonist is performed in the absence and presence of increasing concentrations of Osanetant. A common functional response measured is the mobilization of intracellular calcium.
-
Cell Culture: CHO cells expressing the human NK3 receptor are cultured and plated in a suitable format (e.g., 96-well plates).
-
Antagonist Pre-incubation: The cells are pre-incubated with various fixed concentrations of Osanetant for a sufficient time to ensure equilibrium is reached.
-
Agonist Stimulation: A cumulative concentration-response curve for a selective NK3 receptor agonist (e.g., [MePhe7]NKB) is generated in both the absence and presence of each concentration of Osanetant. The response (e.g., intracellular calcium concentration) is measured using a fluorescent calcium indicator.
-
Data Analysis: The concentration-response curves for the agonist are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each concentration of Osanetant.
-
Schild Plot Construction: The dose ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist. A Schild plot is then constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Osanetant on the x-axis.
-
Kb Determination: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the Kb.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following the administration of Osanetant.
Methodology: This technique allows for the continuous sampling of the extracellular fluid in the brain of a conscious animal.
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens) of an anesthetized rodent (e.g., rat or mouse). The animal is allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Sampling: Small molecules in the extracellular fluid, including neurotransmitters, diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: Osanetant or a vehicle is administered to the animal (e.g., via intraperitoneal injection).
-
Neurochemical Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED), to quantify the concentrations of neurotransmitters of interest (e.g., dopamine, serotonin).
-
Data Analysis: The changes in neurotransmitter levels over time are plotted and compared between the Osanetant-treated and vehicle-treated groups.
Clinical Investigations
Osanetant has been evaluated in clinical trials for schizophrenia and panic disorder.
Schizophrenia
Panic Disorder
A randomized, double-blind, placebo-controlled pilot study investigated the efficacy and tolerability of Osanetant in 52 outpatients with panic disorder.[4] Participants were treated for four weeks.[4] The study found that Osanetant was well-tolerated, with a similar incidence of adverse events compared to placebo.[4] However, it did not show a significant difference from placebo in improving overall panic symptomatology.[4] Detailed quantitative data on the frequency of panic attacks were not reported in the primary publication.[4]
Conclusion
Osanetant remains a significant pharmacological tool for studying the NK3 receptor. Its high affinity and selectivity have been instrumental in advancing our understanding of the role of the tachykinin system in the central nervous system. While its clinical development for schizophrenia and panic disorder was halted, the foundational preclinical and clinical data generated for Osanetant continue to inform the development of new NK3 receptor antagonists for a range of neuropsychiatric and other disorders. This technical guide has provided a detailed overview of the key data and experimental methodologies associated with the characterization of Osanetant, offering a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Osanetant - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Randomized, double-blind study of SR142801 (Osanetant). A novel neurokinin-3 (NK3) receptor antagonist in panic disorder with pre- and posttreatment cholecystokinin tetrapeptide (CCK-4) challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emory Technology Listing | Emory University [emoryott.technologypublisher.com]
- 6. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
The Neurobiology of the NK3 Receptor in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-3 receptor (NK3R), a member of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] Its endogenous ligand is neurokinin B (NKB). The NKB/NK3R system is implicated in a wide array of physiological processes within the brain, including the modulation of key neurotransmitter systems, and has emerged as a significant target for therapeutic intervention in various neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the neurobiology of the NK3 receptor in the CNS, with a focus on its signaling pathways, distribution, and functional roles, supported by quantitative data and detailed experimental methodologies.
NK3 Receptor Signaling Pathways
The NK3 receptor primarily signals through the Gαq protein subunit, leading to the activation of phospholipase C (PLC) and the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This canonical pathway ultimately modulates neuronal excitability and neurotransmitter release.[4][5]
Recent evidence also suggests a non-canonical signaling pathway involving the ligand-induced nuclear translocation of the NK3 receptor.[6][7] This novel mechanism suggests that the NK3 receptor may directly influence gene expression within the nucleus, opening new avenues for understanding its long-term effects on neuronal function.[6]
Canonical and Non-Canonical NK3R Signaling Pathways. This diagram illustrates the primary Gq-coupled signaling cascade and the putative nuclear translocation pathway of the NK3 receptor.
Distribution of NK3 Receptors in the CNS
The distribution of NK3 receptors in the CNS has been mapped in several species, including rats, guinea pigs, and gerbils, using techniques such as in situ hybridization and immunohistochemistry.[1][6] While there are some species-specific differences, a consistent pattern of expression is observed in key brain regions associated with mood, cognition, and neuroendocrine function.[1]
Table 1: Regional Distribution of NK3 Receptors in the Rodent Brain
| Brain Region | Rat | Guinea Pig | Gerbil |
| Cerebral Cortex | + | + | + |
| Striatum | + | - | - |
| Zona Incerta | + | + | + |
| Medial Habenula | + | + | + |
| Amygdaloid Complex | + | + | + |
| Superior Colliculus | + | + | + |
| Interpeduncular Nucleus | + | + | + |
| Supraoptic Nucleus | + | - | - |
| Paraventricular Nucleus | + | - | - |
| Substantia Nigra | + | - | + |
| Ventral Tegmental Area | + | - | + |
| Thalamic Nuclei | - | - | + |
| Raphe Nuclei | + | + | ++ |
| Data synthesized from Langer et al. (2000).[1] '+' indicates presence, '-' indicates absence or below detection limit, '++' indicates a higher level of expression. |
Physiological Roles and Therapeutic Implications
The strategic localization of NK3 receptors in the CNS underlies their involvement in a multitude of physiological functions. A primary role of the NK3 receptor is the modulation of monoaminergic and amino acid neurotransmission.
-
Dopaminergic System: NK3 receptors are expressed on dopamine neurons in the substantia nigra and ventral tegmental area (VTA).[8] Activation of these receptors stimulates the firing of dopaminergic neurons and increases dopamine release in terminal fields such as the nucleus accumbens and prefrontal cortex.[9] This interaction has significant implications for conditions like schizophrenia, where dopamine dysregulation is a core feature. Consequently, NK3R antagonists have been investigated as potential antipsychotics.[2][10]
-
Noradrenergic System: Stimulation of NK3 receptors has been shown to activate the noradrenergic system. For example, the NK3R agonist senktide increases the firing rate of noradrenergic neurons in the locus coeruleus and elevates norepinephrine release in the prefrontal cortex.[11]
-
Thermoregulation: The NKB/NK3R system in the hypothalamus plays a crucial role in thermoregulation. This has led to the successful development of NK3R antagonists for the treatment of vasomotor symptoms (hot flashes) associated with menopause.[12][13][14]
-
Reproductive Function: NK3 receptors are involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion, making them a target for reproductive disorders.[7]
-
Mood and Anxiety: The distribution of NK3 receptors in limbic structures like the amygdala suggests a role in emotional processing. Preclinical studies have indicated that NK3R antagonists may possess anxiolytic and antidepressant properties.[7]
Quantitative Data on NK3 Receptor Ligands
The development of selective NK3 receptor agonists and antagonists has been instrumental in elucidating the function of this receptor. The binding affinities (Ki) of various compounds for the human NK3 receptor are summarized below.
Table 2: Binding Affinities (Ki) of Selected Ligands for the Human NK3 Receptor
| Compound | Class | Ki (nM) | Reference |
| Neurokinin B | Endogenous Agonist | ~1 | [4] |
| Senktide | Agonist | 0.5 - 3 | [10] |
| Osanetant | Antagonist | 0.11 | [9] |
| Talnetant | Antagonist | 1.4 | [10] |
| Fezolinetant | Antagonist | N/A | [14] |
| Elinzanetant | Antagonist | N/A | [14] |
| SB 222200 | Antagonist | ~1 | [15] |
| YM-44778 | Antagonist | 5.75 (pKi 8.24) | [10] |
| N/A: Specific Ki values were not readily available in the searched literature, but these compounds are known potent antagonists. |
Experimental Protocols
Radioligand Binding Assay for NK3 Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the NK3 receptor using a competitive binding assay.[14][16][17]
Workflow for a Radioligand Binding Assay. This diagram outlines the key steps in a competitive radioligand binding experiment to determine the affinity of a test compound for the NK3 receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express NK3 receptors (e.g., specific brain regions) or cultured cells transfected with the NK3 receptor gene in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Osanetant), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known NK3R ligand (e.g., unlabeled Senktide or Osanetant).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Situ Hybridization for NK3 Receptor mRNA
This protocol provides a general framework for the detection of TACR3 (the gene encoding the NK3 receptor) mRNA in brain tissue sections.[18][19][20]
Workflow for In Situ Hybridization. This diagram shows the main stages of an in situ hybridization experiment to localize NK3 receptor mRNA in brain tissue.
Detailed Methodology:
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the TACR3 mRNA sequence using in vitro transcription. A sense probe should also be prepared as a negative control.
-
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Freeze the brain and cut cryosections (e.g., 14-20 µm thick) on a cryostat.
-
Mount the sections on coated glass slides.
-
-
Hybridization:
-
Pretreat the sections to improve probe penetration and reduce non-specific binding (e.g., with proteinase K and acetylation).
-
Apply the hybridization buffer containing the DIG-labeled probe to the sections.
-
Incubate in a humidified chamber at an appropriate temperature (e.g., 55-65°C) overnight to allow the probe to hybridize to the target mRNA.
-
-
Washing:
-
Wash the slides in a series of stringent buffers (e.g., formamide-containing saline-sodium citrate (SSC) buffer) at high temperature to remove unbound and non-specifically bound probe.
-
-
Detection:
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase (AP) or horseradish peroxidase (HRP)).
-
Wash to remove unbound antibody.
-
Incubate the sections with a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to produce a colored precipitate at the site of mRNA localization.
-
-
Visualization:
-
Dehydrate the sections, clear with xylene, and coverslip.
-
Visualize the signal using a light microscope.
-
Immunohistochemistry for NK3 Receptor Protein
This is a generalized protocol for the immunodetection of the NK3 receptor protein in brain tissue sections.[21][22][23]
Detailed Methodology:
-
Tissue Preparation:
-
Prepare fixed, cryoprotected brain sections as described for in situ hybridization.
-
-
Antigen Retrieval (if necessary):
-
For some antibodies and fixation methods, an antigen retrieval step may be required to unmask the epitope. This can involve heating the sections in a citrate or Tris-EDTA buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing normal serum from the species in which the secondary antibody was raised and a detergent like Triton X-100).
-
Incubate the sections with a primary antibody specific for the NK3 receptor, diluted in blocking solution, overnight at 4°C.
-
Wash the sections in PBS to remove unbound primary antibody.
-
Incubate the sections with a biotinylated secondary antibody that recognizes the primary antibody.
-
Wash the sections in PBS.
-
Incubate the sections with an avidin-biotin-enzyme complex (e.g., ABC reagent).
-
Wash the sections in PBS.
-
Develop the signal by incubating with a chromogenic substrate (e.g., DAB).
-
-
Mounting and Visualization:
-
Counterstain the sections with a nuclear stain (e.g., cresyl violet) if desired.
-
Dehydrate, clear, and coverslip the sections.
-
Examine the staining using a light microscope.
-
Conclusion
The NK3 receptor is a pivotal player in the neurobiology of the central nervous system, with a well-defined signaling mechanism and a distinct anatomical distribution that underpins its diverse physiological roles. Its modulation of key neurotransmitter systems has established it as a promising therapeutic target for a range of CNS disorders, from schizophrenia to menopausal symptoms. The continued development of selective NK3 receptor modulators, coupled with the application of the detailed experimental methodologies outlined in this guide, will undoubtedly further unravel the complexities of the NKB/NK3R system and pave the way for novel therapeutic strategies.
References
- 1. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene regulation of neurokinin B and its receptor NK3 in late pregnancy and pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin 3 (NK3) receptor modulators for the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Neurokinin 3 Receptors in Supraoptic Vasopressin and Oxytocin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Characterization of Nuclear Neurokinin 3 Receptor Expression in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 13. glpbio.com [glpbio.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. The in situ hybridization and immunocytochemistry techniques for characterization of cells expressing specific mRNAs in paraffin-embedded brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. immunostar.com [immunostar.com]
- 22. researchgate.net [researchgate.net]
- 23. korambiotech.com [korambiotech.com]
SR-142801 (Osanetant): A Technical Overview of Preclinical and Initial Clinical Findings
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
SR-142801, also known as osanetant and ym116, is a potent, selective, non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. Developed initially by Sanofi-Synthélabo, it was investigated for the treatment of schizophrenia and other central nervous system disorders. Despite promising preclinical data, its clinical development has been marked by discontinuation for schizophrenia in 2005 by Sanofi-Aventis and a subsequent failed Phase IIa trial for menopausal vasomotor symptoms in 2023 by Acer Therapeutics. This guide provides an in-depth technical summary of the available preclinical and initial clinical findings for SR-142801, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction
The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A (NKA), and Neurokinin B (NKB), plays a significant role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is predominantly expressed in the central nervous system, implicating it in the pathophysiology of several neurological and psychiatric conditions. SR-142801 was developed as a selective antagonist for the NK3 receptor, with the therapeutic hypothesis that modulating NKB signaling could offer a novel treatment paradigm for disorders such as schizophrenia, panic disorder, and menopausal hot flashes.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical and clinical studies of SR-142801.
Table 1: In Vitro Binding Affinity and Functional Antagonism of SR-142801
| Species | Tissue/Cell Line | Ligand | Parameter | Value | Reference |
| Human | Membranes with NK3 binding sites | [3H]-SR-142801 | Ki | 0.21 nM | [1] |
| Guinea Pig | Membranes with NK3 binding sites | [3H]-SR-142801 | Ki | 0.11 nM | [1] |
| Rat | Membranes with NK3 binding sites | [3H]-SR-142801 | Ki | 15 nM | [1] |
| Guinea Pig | Isolated Ileum | [MePhe7]NKB | pA2 | 9.4 | [1] |
| Rat | Portal Vein | [MePhe7]NKB | pA2 | 7.0 | [1] |
Table 2: In Vivo Preclinical Efficacy of SR-142801
| Animal Model | Condition | Dosing | Key Finding | Reference |
| Gerbil | Senktide-induced turning behavior | Not specified | Potent inhibition of turning behavior | |
| Conscious Guinea Pig | Senktide-induced cardiovascular effects | 0.46-4.6 µmol/kg (i.v.); 4.6-46 µmol/kg (p.o.) | Dose-dependent inhibition of cardiovascular effects |
Table 3: Initial Clinical Trial Findings in Panic Disorder
| Parameter | SR-142801 (n=36) | Placebo (n=16) | p-value | Reference |
| Primary Efficacy Outcome | ||||
| Change in Panic and Agoraphobia Scale (PAS) total score | No significant difference from placebo | No significant difference from SR-142801 | Not significant | |
| Adverse Events | ||||
| Proportion of patients with at least one adverse event | 58.3% | 50.0% | Not specified |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of SR-142801.
In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of SR-142801 for the NK3 receptor in various species.
-
Tissue Preparation: Plasma membranes were prepared from tissues or cells known to express NK3 receptors (e.g., human, guinea pig, and rat brain tissues). Tissues were homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet was resuspended in an appropriate assay buffer.
-
Assay Conditions: Competition binding assays were performed in 96-well plates. A fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [3H]-SR-142801 or a labeled agonist) was incubated with the membrane preparation in the presence of increasing concentrations of unlabeled SR-142801.
-
Incubation and Filtration: The reaction mixture was incubated to allow for binding equilibrium to be reached. The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. The concentration of SR-142801 that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Guinea Pig Isolated Ileum Contraction Assay
-
Objective: To assess the functional antagonist activity (pA2) of SR-142801 at the NK3 receptor.
-
Tissue Preparation: Segments of the guinea pig ileum were isolated and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C. The tissue was connected to an isometric force transducer to record contractions.
-
Experimental Procedure: Cumulative concentration-response curves to the NK3 receptor agonist [MePhe7]NKB were obtained in the absence and presence of various concentrations of SR-142801. Tissues were pre-incubated with SR-142801 for a specified period before the addition of the agonist.
-
Data Analysis: The antagonist effect of SR-142801 was quantified by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, was determined from a Schild plot.
In Vivo Senktide-Induced Turning Behavior in Gerbils
-
Objective: To evaluate the in vivo efficacy of SR-142801 in a behavioral model of central NK3 receptor activation.
-
Animal Model: Male Mongolian gerbils were used.
-
Procedure: A unilateral intrastriatal injection of the selective NK3 receptor agonist senktide was administered to induce contralateral turning behavior. SR-142801 was administered systemically (e.g., intraperitoneally or orally) at various doses prior to the senktide challenge.
-
Behavioral Assessment: The number of full 360° contralateral turns was counted for a defined period following the senktide injection.
-
Data Analysis: The inhibitory effect of SR-142801 on senktide-induced turning behavior was expressed as a percentage of the control response.
Clinical Trial in Panic Disorder with Cholecystokinin Tetrapeptide (CCK-4) Challenge
-
Objective: To assess the efficacy and safety of SR-142801 in patients with panic disorder.
-
Study Design: A randomized, double-blind, placebo-controlled pilot study.
-
Participants: 52 outpatients with a diagnosis of panic disorder who were responders to a pre-study CCK-4 challenge.
-
Intervention: Patients were randomized to receive either SR-142801 (dosage not specified in the abstract) or placebo for four weeks.
-
CCK-4 Challenge Protocol: A bolus intravenous injection of CCK-4 (typically 25-50 µg) was administered to induce a panic attack.[2][3][4] The severity of panic symptoms was assessed using a standardized rating scale, such as the Panic Symptom Scale (PSS).[3] This challenge was performed at baseline to determine eligibility and again at the end of the treatment period to assess the therapeutic effect of SR-142801.
-
Efficacy Assessment: The primary efficacy endpoint was the change in panic symptoms as measured by the Panic and Agoraphobia Scale (PAS) over the four-week treatment period. The response to the post-treatment CCK-4 challenge was a secondary outcome.
-
Safety Assessment: Adverse events were monitored throughout the study.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key biological pathways and experimental processes related to SR-142801.
Caption: NK3 Receptor Signaling Pathway Antagonized by SR-142801.
Caption: Experimental Workflow of the SR-142801 Clinical Trial in Panic Disorder.
Discussion and Conclusion
SR-142801 is a well-characterized, potent, and selective antagonist of the NK3 receptor, demonstrating high affinity for human and guinea pig receptors in vitro and efficacy in preclinical in vivo models. The initial clinical investigation in panic disorder, however, did not demonstrate a therapeutic benefit over placebo. This, coupled with the earlier discontinuation of its development for schizophrenia, suggests that the translation of preclinical efficacy of NK3 receptor antagonism to clinical benefit in these specific psychiatric disorders is complex. The more recent failure in a Phase II trial for menopausal vasomotor symptoms further underscores the challenges in the clinical development of this compound.
Despite the setbacks in its clinical journey, the preclinical data for SR-142801 remains a valuable resource for understanding the role of the NK3 receptor in various physiological and pathological processes. The detailed methodologies and quantitative data presented in this guide can inform future research into NK3 receptor antagonists and their potential therapeutic applications. Further investigation into the reasons for the disconnect between preclinical and clinical findings for SR-142801 may provide crucial insights for the development of novel therapeutics targeting the tachykinin system.
References
- 1. Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. The panic-inducing properties of the cholecystokinin tetrapeptide CCK4 in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of AMT-116
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacodynamics of AMT-116, a first-in-class antibody-drug conjugate (ADC) currently under investigation for the treatment of advanced solid tumors.[1] Given the initial search query for "ym116" yielded no results, this guide focuses on AMT-116, a prominent oncology candidate with the "116" designator, which is likely the intended subject of inquiry.
Introduction to AMT-116
AMT-116 is an investigational ADC designed for targeted delivery of a potent cytotoxic agent to cancer cells.[2] It is comprised of three key components:
-
A Monoclonal Antibody: A humanized immunoglobulin G1 (IgG1) monoclonal antibody that specifically targets CD44 variant 9 (CD44v9).[2][3] CD44v9 is a tumor-associated antigen overexpressed in a variety of solid tumors, including head and neck, lung, esophageal, pancreatic, colorectal, breast, bladder, hepatic, cervical, and gastric cancers.[1]
-
A Cytotoxic Payload: A novel topoisomerase I inhibitor, the belotecan derivative KL610023.[1][3] Topoisomerase I is a crucial enzyme involved in DNA replication, and its inhibition leads to cancer cell death.[3]
-
A Linker: A hydrolysable linker that connects the antibody to the payload, designed to be stable in circulation and release the cytotoxic agent upon internalization into the target cancer cell.[1][3]
The structure of AMT-116 allows for a high drug-to-antibody ratio (DAR) of 7-8, maximizing the cytotoxic potential delivered to the tumor.[1][4][5][6]
Mechanism of Action
The pharmacodynamic effect of AMT-116 is driven by a targeted mechanism designed to maximize anti-tumor activity while minimizing systemic toxicity.
-
Target Binding: The anti-CD44v9 antibody component of AMT-116 binds to the CD44v9 receptor on the surface of tumor cells.[3]
-
Internalization: Upon binding, the entire ADC-receptor complex is internalized by the cancer cell.[3]
-
Payload Release: Inside the cell, the hydrolysable linker is cleaved, releasing the active cytotoxic payload, KL610023.[3]
-
Topoisomerase I Inhibition: KL610023 inhibits DNA topoisomerase I by trapping the enzyme-DNA cleavage complex.[3][7] This prevents the re-ligation of the single-strand DNA break created by the enzyme.
-
DNA Damage and Apoptosis: The stabilized cleavage complexes collide with advancing replication forks, leading to irreversible double-strand DNA breaks.[7] This extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[8]
Caption: Mechanism of action of AMT-116 from cell surface binding to apoptosis induction.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data available from the ongoing first-in-human Phase 1 clinical trial (NCT05725291) of AMT-116 in patients with advanced solid tumors.[9][10][11]
Table 1: AMT-116 Dose Escalation and Administration
| Parameter | Value | Reference |
| Dosing Schedule | Once every two weeks (Q2W) | [4][5] |
| Dose Levels Studied | 1.5 mg/kg, 3.0 mg/kg, 5.0 mg/kg | [1][4][5] |
Table 2: Preliminary Clinical Efficacy of AMT-116 in EGFR Wild-Type NSCLC
| Dose Level | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Patient Cohort | Reference |
| >3 mg/kg | 40% (6/15) | 93% (14/15) | Heavily pretreated | [4][5][6] |
| 5.0 mg/kg | 80% (4/5) | 100% (5/5) | Heavily pretreated | [5][6] |
Table 3: Efficacy in Other Advanced Solid Tumors at Doses >3mg/kg
| Tumor Type | Overall Response Rate (ORR) | Reference |
| Nasopharyngeal Carcinoma (NPC) | 50% (3/6) | [4] |
| Anal Carcinoma | 60% (3/5) | [4] |
| Salivary Gland Cancer | 33% (2/6) | [4] |
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of AMT-116 are outlined in the clinical trial registration NCT05725291.[11] Preclinical assessments would have followed standard methodologies for ADC characterization.
Standard preclinical evaluation of an ADC like AMT-116 typically involves a series of in vitro and in vivo assays to determine its biological activity and anti-tumor efficacy.
-
In Vitro Binding and Internalization Assays:
-
Objective: To confirm the specific binding of the antibody component to its target (CD44v9) and the subsequent internalization of the ADC.
-
Methodology: Flow cytometry or ELISA-based assays are used to determine the binding affinity (KD) of the anti-CD44v9 antibody to CD44v9-expressing cancer cell lines. Internalization is often visualized and quantified using fluorescently labeled ADC and confocal microscopy or specialized live-cell imaging systems.
-
-
In Vitro Cytotoxicity Assays:
-
Objective: To measure the potency of the ADC in killing target cancer cells.
-
Methodology: CD44v9-positive and negative cancer cell lines are treated with escalating concentrations of AMT-116. Cell viability is assessed after a defined incubation period (e.g., 72-96 hours) using assays such as MTS or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated.
-
-
In Vivo Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor activity of AMT-116 in a living organism.
-
Methodology: Human tumor cells expressing CD44v9 are implanted into immunocompromised mice. Once tumors are established, mice are treated with AMT-116 at various dose levels and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. Pharmacodynamic markers, such as DNA damage (e.g., γH2AX staining) in tumor tissue, may also be assessed.
-
The ongoing Phase 1 study is a first-in-human, open-label, multicenter, dose-escalation and expansion study.[1]
-
Primary Objectives:
-
To determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of AMT-116.
-
To assess the safety and tolerability of AMT-116.
-
-
Secondary Objectives:
-
To evaluate the preliminary anti-tumor activity.
-
To evaluate the pharmacokinetic (PK) profile.
-
To evaluate the immunogenicity of AMT-116.
-
-
Methodology:
-
Patient Population: Patients with histologically confirmed, unresectable advanced solid tumors for whom no standard therapy is available.[11]
-
Dose Escalation: Patients receive escalating doses of AMT-116 administered intravenously every two weeks, guided by a Bayesian Logistic Regression Model (BLRM) with escalation with overdose control (EWOC) principle.[1]
-
Efficacy Assessment: Tumor responses are evaluated according to RECIST v1.1 criteria.
-
Caption: General workflow for the pharmacodynamic assessment of an ADC like AMT-116.
References
- 1. cabrini.com.au [cabrini.com.au]
- 2. AMT-116 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting [prnewswire.com]
- 5. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting - BioSpace [biospace.com]
- 6. Multitude Therapeutics Reports Promising Phase I/II Results for CD44v9-Directed ADC AMT-116 in Advanced Solid Tumors [trial.medpath.com]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human, Phase 1 Study of AMT-116, an Anti-CD44v9 Antibody-Drug Conjugate, in Patients with Advanced Solid Tumors (NCT05725291) | Alfred Health [alfredhealth.org.au]
- 10. ClinConnect | AMT-116 in Patients With Advanced Solid Tumors [clinconnect.io]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Mechanism: A Technical Guide to the Impact of GnRH Antagonists on Gonadotropin-Releasing Hormone
A Note on the Inquiry: This technical guide addresses the core principles of Gonadotropin-Releasing Hormone (GnRH) antagonist interaction with the GnRH receptor and its downstream effects. The initial request specified a compound designated "YM116"; however, a comprehensive search of publicly available scientific literature and databases yielded no information on a substance with this identifier. Therefore, this document will provide an in-depth overview of the well-established class of GnRH antagonists, utilizing the extensively studied compound Degarelix as a primary example to illustrate the fundamental mechanisms, experimental evaluation, and quantitative impact on the GnRH pathway. This approach is intended to provide the target audience of researchers, scientists, and drug development professionals with a thorough and actionable understanding of this important therapeutic class.
Executive Summary
Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland, leading to a rapid and profound suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This, in turn, inhibits the production of downstream sex steroids, such as testosterone and estrogen. Unlike GnRH agonists, which cause an initial surge in gonadotropin and sex hormone levels, antagonists produce an immediate inhibitory effect, making them a valuable therapeutic option for hormone-sensitive conditions such as advanced prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[2] This guide delves into the molecular interactions, signaling pathways, and preclinical and clinical evaluation of GnRH antagonists, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
GnRH antagonists function through direct, competitive, and reversible binding to the GnRH receptors on the anterior pituitary gonadotroph cells.[1] This blockade prevents endogenous GnRH from binding and initiating the signaling cascade that leads to the synthesis and release of LH and FSH.[3] The absence of an initial agonistic "flare" effect is a key differentiator from GnRH agonists and a significant clinical advantage in conditions where an initial hormone surge could be detrimental, such as in advanced prostate cancer.[4]
The GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR).[5] Upon binding of the endogenous GnRH ligand, the receptor primarily couples to the Gαq/11 protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7] These signaling events culminate in the synthesis and secretion of LH and FSH. GnRH antagonists, by blocking the initial binding of GnRH, prevent the activation of this entire cascade.
Quantitative Data Presentation
The following tables summarize key quantitative data for several well-characterized GnRH antagonists.
Table 1: In Vitro Receptor Binding Affinity of GnRH Antagonists
| Compound | Receptor | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |
| Degarelix | Human GnRH | Radioligand Binding | 3 | - | [8] |
| Cetrorelix | Human GnRH | Radioligand Binding | 1.21 | - | [8] |
| Ganirelix | Human GnRH | Competitive Binding | - | - | [9] |
| Relugolix | Human GnRH | Radioligand Binding | 0.33 | - | [8] |
| GnRH | Human Pituitary | Radioligand Binding | - | 4.8 | [10] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Preclinical In Vivo Efficacy of GnRH Antagonists
| Compound | Animal Model | Dose | Route | Effect on LH | Effect on Testosterone | Reference(s) |
| Degarelix | Rat | 2 mg/kg | SC | Full suppression for >40 days | Full suppression for >40 days | [11] |
| Cetrorelix | Rat | 100 µ g/0.4 ml | IP | Significant suppression | Not specified | [12] |
| Ganirelix | Monkey | 0.1-2.5 mg/kg/day | SC | Not specified | Not specified | [13] |
| Generic Antagonist | Mouse | 4 mg/kg | SC | Less evident suppression | Not specified | [14] |
Table 3: Clinical Efficacy of Degarelix in Advanced Prostate Cancer
| Parameter | Timepoint | Degarelix (240/80 mg) | Leuprolide (7.5 mg) | Reference(s) |
| Testosterone ≤ 50 ng/dL | Day 3 | 96% of patients | 0% of patients | [15] |
| Testosterone ≤ 50 ng/dL | 1 Year | 97.2% of patients | 96.4% of patients | [15] |
| Median PSA Reduction | Day 14 | 64% | 18% | [11] |
| Median PSA Reduction | Day 28 | 85% | 68% | [11] |
| Median FSH Suppression | 1 Year | 89% from baseline | 55% of baseline | [16] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of GnRH antagonists.
Radioligand Binding Assay for GnRH Receptor
This protocol is a representative example for determining the binding affinity of a test compound for the GnRH receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH antagonist (e.g., [125I]-Cetrorelix).
-
Unlabeled test compound (GnRH antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in a binding buffer containing a cryoprotectant and store at -80°C until use. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
150 µL of the membrane preparation (containing a predetermined amount of protein).
-
50 µL of the unlabeled test compound at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of a high concentration of unlabeled GnRH.
-
50 µL of the radiolabeled GnRH antagonist at a fixed concentration (typically at its Kd).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[17]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Intracellular Calcium Mobilization
This protocol describes a common functional assay to assess the antagonistic activity of a compound on GnRH receptor signaling.
Objective: To measure the ability of a test compound to inhibit GnRH-induced intracellular calcium mobilization.
Materials:
-
A cell line stably expressing the human GnRH receptor (e.g., CHO-K1 or HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GnRH (agonist).
-
Test compound (GnRH antagonist).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye dissolved in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add the test compound at various concentrations to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject a pre-determined concentration of GnRH (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the response (e.g., peak fluorescence or area under the curve) for each well. Plot the response as a function of the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 of the antagonist.
In Vivo Animal Study for Gonadotropin and Testosterone Suppression
This protocol outlines a general procedure for evaluating the in vivo efficacy of a GnRH antagonist in a relevant animal model.
Objective: To assess the ability of a GnRH antagonist to suppress LH, FSH, and testosterone levels in male rats.
Animal Model: Adult male Sprague-Dawley rats.
Materials:
-
Test compound (GnRH antagonist).
-
Vehicle for administration (e.g., sterile water for injection).
-
Anesthesia.
-
Blood collection supplies.
-
ELISA kits for measuring rat LH, FSH, and testosterone.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the GnRH antagonist via the desired route (e.g., subcutaneous injection). Include a vehicle-treated control group.
-
Blood Sampling: Collect blood samples at various time points post-dose (e.g., baseline, 2, 4, 8, 24, 48 hours, and then periodically for longer-term studies). Blood can be collected via a suitable method, such as tail vein or cardiac puncture (terminal).
-
Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Hormone Analysis: Measure the concentrations of LH, FSH, and testosterone in the plasma/serum samples using specific and validated ELISA kits.
-
Data Analysis: Plot the mean hormone concentrations over time for each treatment group. Calculate the percentage suppression of each hormone relative to the baseline or vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the effects.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of GnRH antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Degarelix, a new GnRH blocker from Ferring - Ferring Global [ferring.com]
- 5. academic.oup.com [academic.oup.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gonadotropin-releasing hormone (GnRH)-binding sites in human breast cancer cell lines and inhibitory effects of GnRH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 16. prostatecancerfree.org [prostatecancerfree.org]
- 17. giffordbioscience.com [giffordbioscience.com]
Foundational Research on Tachykinin Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tachykinins are a family of neuropeptides that play a crucial role in a wide array of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Their actions are mediated through three distinct G-protein coupled receptors: neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3).[2] The development of antagonists for these receptors has been a significant focus of pharmaceutical research for decades, leading to important therapeutic breakthroughs, most notably in the management of chemotherapy-induced nausea and vomiting.[1] This technical guide provides an in-depth overview of the foundational research on tachykinin antagonists, detailing their mechanism of action, the signaling pathways they modulate, and the key experimental protocols used in their evaluation. Quantitative data on the binding affinities and functional potencies of representative antagonists are presented in structured tables for comparative analysis. Furthermore, this guide includes mandatory visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important class of pharmacological agents.
Introduction to the Tachykinin System
The tachykinin family of peptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are widely distributed throughout the central and peripheral nervous systems.[1] These peptides are characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[1]
Tachykinins exert their effects by binding to and activating three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3. While there is some cross-reactivity, each tachykinin peptide shows preferential affinity for a specific receptor subtype:
-
Substance P (SP) is the preferred endogenous ligand for the NK1 receptor .[2]
-
Neurokinin A (NKA) shows the highest affinity for the NK2 receptor .[2]
-
Neurokinin B (NKB) is the most potent endogenous agonist for the NK3 receptor .[2]
The activation of these receptors is implicated in a multitude of physiological responses, and their dysregulation is associated with various disease states, making them attractive targets for therapeutic intervention.[3]
Tachykinin Receptor Signaling Pathways
Upon agonist binding, tachykinin receptors undergo a conformational change, leading to the activation of intracellular G-proteins and the subsequent initiation of downstream signaling cascades. The primary signaling pathway for all three tachykinin receptors involves the activation of Gq/11 proteins.
NK1 Receptor Signaling
The NK1 receptor, when activated by Substance P, couples to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
NK2 Receptor Signaling
The signaling cascade for the NK2 receptor is largely analogous to that of the NK1 receptor. Upon binding of NKA, the NK2 receptor activates the Gq/11-PLC-IP3/DAG pathway, resulting in an increase in intracellular calcium and the activation of PKC. This pathway is particularly important in mediating smooth muscle contraction in the gastrointestinal and respiratory tracts.
NK3 Receptor Signaling
Similar to the other tachykinin receptors, the NK3 receptor, upon activation by NKB, primarily signals through the Gq/11-PLC pathway. This leads to the generation of IP3 and DAG, subsequent calcium mobilization, and PKC activation. NK3 receptor signaling is predominantly involved in the central nervous system and plays a role in reproductive function and the regulation of dopamine release.
Mechanism of Action of Tachykinin Antagonists
Tachykinin antagonists are compounds that bind to one or more of the tachykinin receptors but do not elicit the conformational change required for receptor activation and downstream signaling. By occupying the receptor's binding site, they prevent the endogenous tachykinin peptides from binding and initiating a cellular response. Most tachykinin antagonists are competitive, meaning they reversibly bind to the same site as the endogenous agonist. The degree of receptor blockade is dependent on the concentration of the antagonist and its affinity for the receptor.
Quantitative Data for Tachykinin Antagonists
The affinity and potency of tachykinin antagonists are determined through various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of well-characterized tachykinin antagonists.
Table 1: Binding Affinities (Ki, pKi) of Tachykinin Antagonists
| Antagonist | Receptor | Species | Ki (nM) | pKi | Reference(s) |
| Aprepitant | NK1 | Human | 0.1 | 10 | [4] |
| SR140333 | NK1 | Human | 0.4 | 9.4 | [4] |
| CP-99,994 | NK1 | Human | 0.6 | 9.2 | [5] |
| SR48968 | NK2 | Human | 0.5 | 9.3 | [4] |
| Nepadutant | NK2 | Human | 1.9 | 8.7 | [4] |
| Osanetant | NK3 | Human | 0.8 | 9.1 | [4] |
| Talnetant | NK3 | Human | 1.3 | 8.9 | [4] |
| SB-223412 | NK3 | Human | 1.0 | 9.0 | [6] |
| GSK172981 | NK3 | Human | - | 7.7 | [7][8] |
| GSK256471 | NK3 | Human | - | 8.9 | [7][8] |
pKi is the negative logarithm of the Ki value.
Table 2: Functional Potencies (IC50, pA2, ED50) of Tachykinin Antagonists
| Antagonist | Assay | Receptor | Species | IC50 (nM) | pA2 | ED50 (mg/kg) | Reference(s) |
| Compound I | Guinea Pig Ileum Contraction | NK1 | Guinea Pig | - | 8.70 | - | [5] |
| CP-99,994 | Guinea Pig Ileum Contraction | NK1 | Guinea Pig | - | 8.27 | - | [5] |
| Takeda Cpd. | Radioligand Binding | NK1 | Human | 0.092 | - | - | [9] |
| Takeda Cpd. | Radioligand Binding | NK2 | Human | 0.79 | - | - | [9] |
| Takeda Cpd. | Radioligand Binding | NK3 | Human | 330 | - | - | [9] |
| Bayer Cpd. | Radioligand Binding (Ki) | NK1 | Human | 0.24 | - | - | [10] |
| Bayer Cpd. | Radioligand Binding (Ki) | NK3 | Human | 13 | - | - | [10] |
| Bayer Cpd. | Functional Assay | NK1 | Human | 1.1 | - | - | [10] |
| Bayer Cpd. | Functional Assay | NK3 | Human | 26 | - | - | [10] |
| GSK172981 | Functional Assay | NK3 | Human | - | 7.2 | - | [7][8] |
| GSK256471 | Functional Assay | NK3 | Human | - | 9.2 | - | [7][8] |
| GSK172981 | Receptor Occupancy | NK3 | Guinea Pig | - | - | 0.8 | [7][8] |
| GSK256471 | Receptor Occupancy | NK3 | Guinea Pig | - | - | 0.9 | [7][8] |
| SB-223412 | Senktide-induced behavior | NK3 | Mouse | - | - | 12.2 | [6] |
| Vapreotide | [3H]Substance P displacement | NK1 | Guinea Pig | 330 | - | - | [11] |
| Vapreotide | [125I]NKA displacement | NK2 | Guinea Pig | 4500 | - | - | [11] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
Key Experimental Protocols
The discovery and characterization of tachykinin antagonists rely on a suite of in vitro and in vivo experimental assays.
Radioligand Binding Assay
This assay is used to determine the affinity of an antagonist for its receptor.[12] It involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter Substance P for the NK1 receptor) and varying concentrations of the unlabeled antagonist.[12] The amount of radioligand bound to the receptor is then measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. From the IC50 value, the equilibrium dissociation constant (Ki) can be determined.
Generalized Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells) or from tissues known to endogenously express the receptor.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled antagonist. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.[12]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an antagonist to block agonist-induced activation of the Gq/11 signaling pathway.[13] Cells expressing the target receptor are first labeled with myo-[³H]inositol. Upon stimulation with an agonist, PLC activation leads to the production of radiolabeled inositol phosphates (IPs). The accumulation of these IPs is then quantified. An antagonist will reduce the agonist-induced accumulation of IPs in a concentration-dependent manner. A common variation of this assay measures the accumulation of inositol monophosphate (IP1), a more stable downstream metabolite, often using a homogeneous time-resolved fluorescence (HTRF) format.[14][15]
Generalized Protocol (HTRF IP-One Assay):
-
Cell Culture: Plate cells expressing the target tachykinin receptor in a suitable microplate.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist.
-
Agonist Stimulation: Add a fixed concentration of the corresponding tachykinin agonist to stimulate the cells. Include control wells with no agonist (basal) and agonist only (maximal stimulation).
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).[16]
-
Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.[16]
-
Data Analysis: Plot the HTRF signal against the logarithm of the antagonist concentration to determine the IC50 value.
Calcium Mobilization Assay
This is another functional assay that assesses the antagonist's ability to block the Gq/11 pathway by measuring changes in intracellular calcium concentration.[17] Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist stimulation, the release of calcium from intracellular stores leads to an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase.
Generalized Protocol:
-
Cell Preparation: Plate cells expressing the target receptor in a microplate and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a no-wash calcium assay dye).
-
Antagonist Addition: Add varying concentrations of the antagonist to the wells.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation) and inject a fixed concentration of the agonist.[18] Continuously measure the fluorescence intensity before and after agonist addition.
-
Data Analysis: Calculate the increase in fluorescence in response to the agonist for each antagonist concentration. Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
Experimental Workflow for Tachykinin Antagonist Discovery
The discovery and development of novel tachykinin antagonists typically follow a structured workflow, beginning with target identification and culminating in clinical trials.
Conclusion
The study of tachykinin antagonists has been a rich and productive area of pharmacological research. The development of potent and selective antagonists has not only led to successful therapeutics but has also provided invaluable tools to dissect the complex roles of the tachykinin system in health and disease. This technical guide has provided a foundational overview of the core principles of tachykinin antagonist research, from the molecular signaling pathways to the experimental methodologies used for their characterization. The structured presentation of quantitative data and the visualization of key processes are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Continued research in this area holds promise for the development of new therapies for a range of disorders, including chronic pain, inflammatory conditions, and certain types of cancer.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Antisera Specific to NK1, NK2, and NK3 Neurokinin Receptors and their Utilization to Localize Receptors in the Rat Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profiles of new orally active nonpeptide tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonpeptide tachykinin receptor antagonists: I. Pharmacological and pharmacokinetic characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
- 11. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies of YM116 in Mood Disorders: An In-depth Technical Guide
An important note on the availability of information: Comprehensive searches of publicly available scientific literature, clinical trial databases, and chemical compound registries did not yield any specific information, quantitative data, or experimental protocols related to a substance designated "YM116" in the context of mood disorders. The search results pertained to general information about mood disorders, their underlying mechanisms, and various therapeutic agents, but did not contain any mention of this compound.
This suggests that "this compound" may be an internal compound designation used by a research institution or pharmaceutical company that has not yet been publicly disclosed. It is also possible that it is a very new compound for which research has not yet been published, or that the designation is incorrect.
Therefore, this guide will provide a structured overview of the typical exploratory studies conducted for a novel compound being investigated for mood disorders, using established methodologies and hypothetical data as placeholders. This framework can be adapted once specific information on this compound becomes available.
Preclinical Evaluation
Pharmacodynamics: Understanding the Mechanism of Action
The initial preclinical phase for a novel compound like this compound would focus on elucidating its mechanism of action (MoA). This involves a series of in vitro and in vivo studies to identify the compound's molecular targets and its effects on neural circuits implicated in mood regulation.
Experimental Protocols:
-
Receptor Binding Assays: These assays determine the affinity of this compound for a wide range of neurotransmitter receptors, transporters, and enzymes known to be involved in the pathophysiology of mood disorders. This is typically done using radioligand binding assays with cell membranes expressing the target of interest.
-
Cell-Based Functional Assays: Following the identification of binding targets, functional assays are conducted to determine whether this compound acts as an agonist, antagonist, partial agonist, or modulator at these targets. This can involve measuring second messenger signaling (e.g., cAMP, inositol phosphates) or ion channel activity in cultured cells.
-
In Vivo Microdialysis: This technique is used to measure the effect of this compound administration on the extracellular levels of key neurotransmitters (e.g., serotonin, norepinephrine, dopamine, glutamate) in specific brain regions of freely moving animals.
Signaling Pathway Visualization:
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel antidepressant.
Caption: Hypothetical mechanism of this compound as a serotonin reuptake inhibitor.
Behavioral Pharmacology: Assessing Antidepressant-like and Anxiolytic-like Effects
A crucial step is to evaluate the behavioral effects of this compound in validated animal models of depression and anxiety.
Experimental Protocols:
-
Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility by this compound suggesting an antidepressant-like effect.
-
Tail Suspension Test (TST): A similar test to the FST where mice are suspended by their tails. The duration of immobility is recorded as a measure of behavioral despair.
-
Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression. Rodents are given a choice between two bottles, one with plain water and one with a sucrose solution. A preference for the sucrose solution is considered normal, and an increase in sucrose preference after this compound treatment in a stressed animal model would indicate an antidepressant-like effect.
-
Elevated Plus Maze (EPM): This model is used to assess anxiety-like behavior. The maze has two open and two closed arms. An increase in the time spent in the open arms after this compound administration suggests an anxiolytic-like effect.
Data Presentation:
Table 1: Hypothetical Efficacy of this compound in Preclinical Behavioral Models
| Behavioral Test | Animal Model | Dosage (mg/kg) | Outcome Measure | Result vs. Vehicle Control |
| Forced Swim Test (FST) | Mouse | 10 | % Decrease in Immobility | 45% |
| Tail Suspension Test (TST) | Mouse | 10 | % Decrease in Immobility | 52% |
| Sucrose Preference Test (SPT) | Rat | 10 | % Increase in Preference | 30% |
| Elevated Plus Maze (EPM) | Rat | 10 | % Increase in Open Arm Time | 60% |
Pharmacokinetics and Safety Pharmacology
Prior to human trials, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential, along with an assessment of its potential adverse effects.
Experimental Protocols:
-
Pharmacokinetic Studies: this compound would be administered to animals via different routes (e.g., oral, intravenous) to determine key parameters such as bioavailability, half-life, maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Safety Pharmacology Studies: These studies investigate the potential effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, at therapeutic and supratherapeutic doses.
Experimental Workflow Visualization:
Caption: A typical workflow for a preclinical pharmacokinetic study.
Early Phase Clinical Trials (Phase I and II)
Should preclinical data be promising, this compound would advance to clinical trials in humans.
-
Phase I: The primary focus is on safety and tolerability in a small group of healthy volunteers. Different doses are tested to determine the maximum tolerated dose (MTD).
-
Phase II: These are typically randomized, double-blind, placebo-controlled studies in a larger group of patients with a specific mood disorder (e.g., major depressive disorder). The primary objective is to assess the efficacy of this compound and to determine the optimal dose range.
Data Presentation:
Table 2: Hypothetical Phase IIa Efficacy Data for this compound in Major Depressive Disorder
| Treatment Group | N | Baseline MADRS Score (Mean ± SD) | Change from Baseline at Week 8 (Mean ± SD) | p-value vs. Placebo |
| Placebo | 50 | 32.1 ± 4.5 | -8.2 ± 6.1 | - |
| This compound (10 mg) | 50 | 31.8 ± 4.2 | -12.5 ± 7.3 | <0.05 |
| This compound (20 mg) | 50 | 32.5 ± 4.8 | -15.1 ± 6.8 | <0.01 |
| (MADRS: Montgomery-Åsberg Depression Rating Scale) |
This guide provides a foundational framework for the exploratory studies of a novel compound for mood disorders. The specific details for this compound will depend on its unique chemical properties and biological targets, which are not currently available in the public domain. As research on this compound is published, this guide can be populated with specific data, protocols, and visualizations to provide a comprehensive and in-depth technical resource.
The Evolution of NK3 Receptor Antagonists: A Technical Guide to a New Therapeutic Frontier
An in-depth exploration of the history, pharmacology, and development of neurokinin-3 receptor antagonists, from their origins in neuroscience to their emergence as a novel therapy for women's health.
Introduction
The neurokinin-3 (NK3) receptor, a G protein-coupled receptor preferentially activated by the tachykinin peptide neurokinin B (NKB), has emerged as a significant therapeutic target for a range of physiological processes. Initially explored for applications in central nervous system disorders such as schizophrenia, the trajectory of NK3 receptor antagonist development has taken a pivotal turn, culminating in the recent approval of the first-in-class drug for the treatment of vasomotor symptoms (VMS) in menopausal women. This technical guide provides a comprehensive overview of the history of NK3 receptor antagonist development, detailing the key compounds, experimental methodologies, and the underlying signaling pathways that have paved the way for this therapeutic innovation.
A Shifting Therapeutic Landscape: From Schizophrenia to Menopause
The journey of NK3 receptor antagonists began in the 1980s with research into their potential for treating schizophrenia.[1] The rationale was based on the modulation of dopaminergic and serotonergic systems by NK3 receptors in brain regions implicated in psychosis.[2] This early research led to the development of the first non-peptide NK3 receptor antagonist, osanetant (SR-142,801), in the mid-1990s.[2] While osanetant and a subsequent compound, talnetant, showed some promise in early clinical trials for schizophrenia, they were ultimately discontinued due to factors including poor pharmacokinetic profiles.[3][4][5]
A paradigm shift occurred with the growing understanding of the role of the NK3 receptor in the hypothalamus. Research elucidated that KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus are central to regulating not only reproductive hormone secretion but also body temperature.[1][6] In menopausal women, the decline in estrogen leads to hypertrophy and overactivity of these neurons, resulting in the characteristic hot flashes or VMS.[1] This discovery opened a new and highly promising therapeutic avenue for NK3 receptor antagonists.
Key NK3 Receptor Antagonists: A Pharmacological Overview
The development of NK3 receptor antagonists has seen the emergence of several key compounds, each with distinct pharmacological profiles. The following tables summarize the in vitro binding and functional activity, as well as the pharmacokinetic properties of prominent NK3 receptor antagonists.
| Compound | Target(s) | Ki (nM) for human NK3R | IC50 (nM) for human NK3R |
| Osanetant (SR-142,801) | NK3 | 0.21 - 0.8 | 4.8 - 14.3 |
| Talnetant (SB-223412) | NK3 | 1.0 - 8.7 | 7.7 - 8.1 (pA2) |
| Fezolinetant (ESN364) | NK3 | 19.9 - 22.1 | ~20 |
| Elinzanetant (BAY-3427080) | NK1 & NK3 | 3.0 | 26 |
Table 1: In Vitro Activity of Key NK3 Receptor Antagonists.[5][7][8][9]
| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Primary Metabolism |
| Osanetant | - | - | Poor | - |
| Talnetant | - | - | Poor | - |
| Fezolinetant | 1.0 - 4.0 | 6.1 - 13.1 | - | CYP1A2 |
| Elinzanetant | 1.0 | ~45 | 36.7 - 52 | CYP3A4 |
Table 2: Pharmacokinetic Parameters of Key NK3 Receptor Antagonists in Humans.[3][4][10][11][12][13]
Core Signaling Pathway and Drug Development Workflow
The therapeutic effect of NK3 receptor antagonists is rooted in their ability to modulate the signaling cascade initiated by NKB. The following diagrams illustrate the core signaling pathway and a typical workflow for the development of these compounds.
Caption: NK3 Receptor Signaling Pathway.
References
- 1. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
- 2. Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic-pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]
- 5. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetic–pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Methodological & Application
YM116: In Vivo Experimental Protocols and Application Notes
Introduction
Extensive literature searches did not yield specific information regarding a compound designated "YM116." The following application notes and protocols are presented as a generalized framework for in vivo studies of a hypothetical novel therapeutic agent, drawing upon established methodologies in preclinical research. Researchers should adapt these protocols based on the specific characteristics of the compound under investigation.
Hypothetical Mechanism of Action & Signaling Pathway
For the purpose of this illustrative guide, we will postulate that this compound is an inhibitor of the mTOR signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] Its dysregulation is implicated in various diseases, including cancer.[3]
Signaling Pathway Diagram
Caption: Hypothetical mTOR signaling pathway inhibited by this compound.
In Vivo Experimental Protocols
The following protocols outline general procedures for evaluating the efficacy and toxicity of a novel compound in a murine tumor model.
Animal Models
The choice of animal model is critical for the successful evaluation of a therapeutic agent.[5] For oncology studies, immunocompromised mice (e.g., BALB/c nude or NOD-scid) are commonly used for xenograft models, where human cancer cell lines are implanted. Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are also valuable for studying the interaction of the compound with the immune system.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Detailed Methodologies
1. Cell Culture and Tumor Implantation:
-
Culture the selected cancer cell line (e.g., HCT116 for colon cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of each mouse.
2. Animal Grouping and Treatment:
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group is common).
-
Prepare the formulation of this compound and the vehicle control. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will depend on the compound's properties.
-
Administer the treatment according to a defined schedule (e.g., daily, twice weekly).
3. Monitoring and Data Collection:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of each animal as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
4. Endpoint and Tissue Collection:
-
The study endpoint may be defined by a maximum tumor size, a specific study duration, or signs of excessive toxicity.
-
At the endpoint, euthanize the animals using an approved method.
-
Collect tumors and other relevant tissues (e.g., liver, kidney, spleen) for further analysis.
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | % Change in Body Weight |
| Vehicle Control | - | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control |
Pharmacodynamic and Pharmacokinetic Analysis
To further understand the in vivo effects of this compound, pharmacodynamic (PD) and pharmacokinetic (PK) studies are essential.
Pharmacodynamics:
-
Western Blot: Analyze protein expression levels of key components of the mTOR pathway (e.g., phosphorylated S6K1, 4E-BP1) in tumor lysates to confirm target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Pharmacokinetics:
-
Collect blood samples at various time points after this compound administration to determine the compound's concentration in the plasma over time.
-
Analyze key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Disclaimer: This document provides a generalized framework. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the experimental design, including the choice of animal model, cell line, dosage, and endpoints, should be carefully considered and optimized for the specific research question.
References
- 1. YB-1 synthesis is regulated by mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YB-1 Synthesis Is Regulated by mTOR Signaling Pathway | PLOS One [journals.plos.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. TOR Signaling Pathway in Cardiac Aging and Heart Failure [mdpi.com]
- 5. Animal Models for Mechanical Circulatory Support: A Research Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of YM116, an Adenylyl Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to a panel of in vitro assays designed to evaluate the efficacy of YM116, a putative inhibitor of adenylyl cyclase (AC). Adenylyl cyclases are crucial enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways.[1][2][3][4] The inhibition of AC presents a promising therapeutic strategy for various pathologies. The following protocols detail methods to characterize the inhibitory potential of this compound by assessing its impact on enzyme activity, downstream signaling, cell viability, and induction of apoptosis.
Core Assays for Efficacy Evaluation
A multi-faceted approach is recommended to thoroughly assess the in vitro efficacy of this compound. This includes direct measurement of enzyme inhibition, quantification of the downstream second messenger cAMP, and evaluation of the broader cellular consequences such as cytotoxicity and apoptosis.
Key In Vitro Assays:
-
Biochemical Adenylyl Cyclase Activity Assay: Directly measures the enzymatic activity of purified adenylyl cyclase in the presence of this compound.
-
Cellular cAMP Accumulation Assay: Quantifies the levels of intracellular cAMP in cultured cells following treatment with this compound.
-
Cell Viability (MTT) Assay: Assesses the cytotoxic effects of this compound on cultured cells.
-
Apoptosis (Annexin V-FITC) Assay: Determines the extent to which this compound induces programmed cell death.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in the described assays.
Table 1: Inhibition of Purified Adenylyl Cyclase Activity by this compound
| This compound Concentration (µM) | Adenylyl Cyclase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.9 |
| 10 | 15.8 | 2.1 |
| 100 | 2.5 | 0.8 |
Table 2: Effect of this compound on Forskolin-Stimulated Intracellular cAMP Levels
| This compound Concentration (µM) | Intracellular cAMP (pmol/well) | Standard Deviation |
| 0 (Control) | 25.4 | 2.1 |
| 0.1 | 20.1 | 1.8 |
| 1 | 11.5 | 1.2 |
| 10 | 3.2 | 0.5 |
| 100 | 0.8 | 0.2 |
Table 3: Cytotoxic Effects of this compound on A549 Cells (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 6.3 |
| 1 | 98.2 | 5.9 |
| 10 | 85.7 | 7.1 |
| 50 | 55.4 | 4.8 |
| 100 | 25.1 | 3.5 |
Table 4: Induction of Apoptosis by this compound in A549 Cells (Annexin V-FITC Assay)
| This compound Concentration (µM) | Apoptotic Cells (%) | Standard Deviation |
| 0 (Control) | 5.2 | 1.1 |
| 10 | 12.8 | 2.3 |
| 50 | 35.6 | 4.5 |
| 100 | 68.4 | 5.9 |
Signaling Pathway and Experimental Workflows
References
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cytosolic adenylyl cyclase defines a unique signaling molecule in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]
Application Notes and Protocols: The Use of YM116 in Preclinical Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive, negative, and cognitive impairments. While current antipsychotics are effective in treating positive symptoms, they have limited efficacy against negative and cognitive deficits.[1][2] The M1 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for addressing these unmet needs.[3][4] YM116 is a novel, selective M1 muscarinic receptor positive allosteric modulator (PAM) designed to enhance cholinergic signaling in brain regions critical for cognition and social behavior.
These application notes provide a comprehensive overview of the use of this compound in relevant preclinical animal models of schizophrenia. Detailed protocols for key behavioral and neurochemical assays are provided to guide researchers in evaluating the therapeutic potential of this compound and similar compounds.
Rationale for Targeting the M1 Muscarinic Receptor in Schizophrenia
Post-mortem studies have revealed a deficit in brain muscarinic M1 receptors in some individuals with schizophrenia.[3] The M1 receptor is highly expressed in the hippocampus and prefrontal cortex, brain regions implicated in the cognitive and negative symptoms of the disorder.[5] M1 receptor activation is known to modulate neuronal plasticity, a process that is often impaired in schizophrenia.[4] By potentiating the effect of the endogenous neurotransmitter acetylcholine at the M1 receptor, this compound is hypothesized to restore normal neuronal function and alleviate cognitive and negative symptom-like behaviors in animal models.
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of novel therapeutics for schizophrenia.[1][2] Given that this compound is primarily aimed at improving cognitive and negative symptoms, models that exhibit deficits in these domains are most relevant.
| Animal Model | Induction Method | Key Pathophysiological Features | Relevant Symptom Domains |
| Sub-chronic Phencyclidine (PCP) Model | Repeated administration of the NMDA receptor antagonist PCP in rodents.[4][6] | Induces lasting deficits in cortical long-term depression (LTD) and alterations in glutamatergic and dopaminergic neurotransmission.[4] | Cognitive deficits, negative symptoms (social withdrawal), and positive symptoms (hyperlocomotion).[4][7] |
| Neonatal Ventral Hippocampal Lesion (NVHL) Model | Excitotoxic lesion of the ventral hippocampus in neonatal rats. | Causes post-pubertal emergence of behavioral and neurochemical abnormalities, mimicking the developmental aspects of schizophrenia.[8] | Cognitive deficits, negative symptoms, and some positive symptoms.[8] |
| Genetic Models (e.g., DISC1) | Mice with mutations in the Disrupted-in-Schizophrenia 1 (DISC1) gene.[8] | Exhibit neurodevelopmental alterations, including enlarged lateral ventricles and reduced cortical size.[8] | Cognitive deficits and social interaction abnormalities.[8] |
Experimental Protocols
Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test
Principle: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore a novel object more than a familiar one.
Protocol:
-
Habituation: Individually house animals in the testing arena (a 40x40x40 cm open field) for 10 minutes per day for 3 consecutive days to reduce novelty-induced stress.
-
Training (Familiarization Phase):
-
Place two identical objects (e.g., small plastic toys) in the arena.
-
Allow the animal to freely explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-trial Interval: Return the animal to its home cage for a 1-hour interval.
-
Testing (Test Phase):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Assessment of Negative Symptom-like Behavior: Social Interaction Test
Principle: This test evaluates social withdrawal, a core negative symptom of schizophrenia. It measures the amount of time an animal spends interacting with an unfamiliar conspecific.
Protocol:
-
Habituation: Habituate the test animal to the testing arena (a three-chambered box) for 10 minutes. The animal should have free access to all three chambers.
-
Sociability Phase:
-
Place an unfamiliar "stranger" animal in a wire cage in one of the side chambers.
-
Place an empty wire cage in the other side chamber.
-
Place the test animal in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Phase:
-
Introduce a second, "novel" stranger animal into the previously empty wire cage.
-
The test animal now has a choice between the familiar stranger and the novel stranger.
-
Allow the test animal to explore for 10 minutes.
-
Record the time spent sniffing each wire cage.
-
-
Data Analysis:
-
Sociability Index: (Time sniffing stranger 1 - Time sniffing empty cage) / (Total time sniffing both).
-
Social Novelty Index: (Time sniffing novel stranger - Time sniffing familiar stranger) / (Total time sniffing both).
-
Assessment of Neurochemical Effects: In Vivo Microdialysis
Principle: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. It can be used to assess the effect of this compound on acetylcholine and dopamine release in the prefrontal cortex and hippocampus.
Protocol:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the desired brain region (e.g., medial prefrontal cortex).
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Microdialysis Procedure:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration: After collecting baseline samples, administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express neurotransmitter levels as a percentage of the baseline pre-drug administration levels.
Quantitative Data Summary
The following tables present hypothetical data from studies evaluating this compound in the sub-chronic PCP model.
Table 1: Effect of this compound on Cognitive Deficits in the Novel Object Recognition Test in PCP-Treated Rats
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | - | 0.45 ± 0.05 |
| Vehicle + PCP | - | 0.10 ± 0.04* |
| This compound + PCP | 1 | 0.25 ± 0.06 |
| This compound + PCP | 3 | 0.42 ± 0.05# |
| This compound + PCP | 10 | 0.48 ± 0.07# |
*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + PCP (ANOVA followed by post-hoc test)
Table 2: Effect of this compound on Social Interaction Deficits in PCP-Treated Rats
| Treatment Group | Dose (mg/kg) | Sociability Index (Mean ± SEM) |
| Vehicle + Saline | - | 0.62 ± 0.07 |
| Vehicle + PCP | - | 0.21 ± 0.05* |
| This compound + PCP | 1 | 0.35 ± 0.06 |
| This compound + PCP | 3 | 0.58 ± 0.08# |
| This compound + PCP | 10 | 0.65 ± 0.09# |
*p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + PCP (ANOVA followed by post-hoc test)
Table 3: Effect of this compound on Acetylcholine Release in the Medial Prefrontal Cortex of PCP-Treated Rats
| Treatment Group | Dose (mg/kg) | Peak Acetylcholine Release (% of Baseline; Mean ± SEM) |
| Vehicle + PCP | - | 110 ± 8 |
| This compound + PCP | 3 | 185 ± 15# |
| This compound + PCP | 10 | 250 ± 22# |
#p < 0.05 compared to Vehicle + PCP (t-test)
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow for this compound.
Conclusion
The provided application notes and protocols offer a framework for the preclinical investigation of this compound, a hypothetical M1 muscarinic receptor PAM, for the treatment of schizophrenia. The use of appropriate animal models and a combination of behavioral and neurochemical assays is essential to thoroughly characterize the therapeutic potential of this and other novel compounds. The data presented herein are hypothetical and intended to serve as an example of the expected outcomes of such studies. Rigorous experimental design and data analysis are paramount to advancing the development of new and effective treatments for the cognitive and negative symptoms of schizophrenia.
References
- 1. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1 Schizophrenia PET Study > Clinical Trials > Yale Medicine [yalemedicine.org]
- 4. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Dissolution of YM116 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of YM116, a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), for use in laboratory research. The following guidelines will ensure the proper handling, storage, and preparation of this compound solutions for various in vitro and in vivo experimental applications.
Product Information
-
Chemical Name: 4-(1H-Imidazol-1-ylmethyl)benzonitrile
-
Alternative Names: this compound
-
CAS Number: 183012-13-7
-
Molecular Formula: C₁₆H₁₃N₃
-
Molecular Weight: 247.301 g/mol
-
Appearance: Solid
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not consistently reported in publicly available datasheets. However, based on its chemical structure and information for structurally related compounds, a qualitative solubility profile can be summarized. This compound is a small organic molecule and is expected to be soluble in organic solvents and poorly soluble in aqueous solutions.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Methanol | Likely Soluble | Mentioned as a solvent for structurally similar compounds[1][2]. |
| Chloroform | Likely Slightly Soluble | Mentioned as a solvent for a structurally similar compound[2]. |
| Water | Poorly Soluble/Insoluble | A safety data sheet indicates that water solubility data is unavailable, which often suggests low solubility[3]. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common practice for small molecule inhibitors used in cell culture and other in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.473 mg of this compound (Molecular Weight = 247.3 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid in dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A safety data sheet indicates stability at -80°C when in solvent[3].
Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in cell culture media, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile serological pipettes and micropipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, it is often beneficial to perform a serial dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium.
-
Prepare Final Working Solution: Dilute the stock or intermediate solution into the final volume of cell culture medium to achieve the desired final concentration of this compound. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
Example Calculation for Final Dilution:
-
Desired Final Concentration of this compound: 10 µM
-
Stock Solution Concentration: 10 mM (10,000 µM)
-
Volume of Final Working Solution: 10 mL
-
Volume of Stock to Add: (10 µM / 10,000 µM) * 10 mL = 0.01 mL = 10 µL
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Simplified Steroidogenesis Pathway and Inhibition by this compound
Caption: Inhibition of CYP17A1 by this compound in the steroid biosynthesis pathway.
References
Application Notes and Protocols for NK3 Receptor Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing radioligand binding assays for the neurokinin 3 (NK3) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes and a key target in drug discovery.
Introduction to NK3 Receptor and Radioligand Binding
The neurokinin 3 receptor (NK3R), preferentially activated by its endogenous ligand neurokinin B (NKB), is a member of the tachykinin receptor subfamily of GPCRs. It is expressed in the central and peripheral nervous systems and is involved in reproductive endocrinology, mood regulation, and pain perception. Consequently, the development of potent and selective NK3R antagonists is an active area of research for therapeutic interventions in conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and schizophrenia.
Radioligand binding assays are a fundamental tool for characterizing the affinity of novel compounds for the NK3 receptor.[1][2] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The affinity of an unlabeled test compound (a "cold" ligand) is then determined by its ability to compete with the radioligand for the binding site.[1][2] The two primary types of radioligand binding assays are saturation assays, which determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, and competition assays, which determine the inhibitory constant (Ki) of a test compound.[1][2]
Data Presentation: NK3 Receptor Ligand Affinities
The following tables summarize the binding affinities of various antagonists for the human NK3 receptor, as determined by radioligand binding assays.
| Antagonist | Radioligand | Cell Line | Ki (nM) | Reference |
| SB-235375 | [125I]-[MePhe(7)]-neurokinin B | CHO | 2.2 | [3] |
| SR142801 | [125I]iodohistidyl-[MePhe7]-NKB | CHO | 0.21 | [1][4] |
| Talnetant (SB-223412) | Not Specified | hNK-3-CHO | 1.4 | [5] |
| Osanetant (SR142801) | Not Specified | Not Specified | Not Specified | [5] |
| CS-003 | Not Specified | hNK3 | 0.74 | [5] |
| Antagonist | Radioligand | Cell Line | IC50 (nM) | Reference |
| SR142801 | [125I]iodohistidyl-[MePhe7]-NKB | CHO | - | [1] |
| SR142806 | [125I]iodohistidyl-[MePhe7]-NKB | CHO | 32.0 | [1] |
| NK3R-IN-2 | Not Specified | CHO-K1 | 87.31 | [5] |
Experimental Protocols
Membrane Preparation from Cells Expressing Human NK3 Receptor
This protocol describes the preparation of cell membranes from cultured cells recombinantly expressing the human NK3 receptor (e.g., CHO or HEK293 cells).
Materials:
-
Cell pellet from cultured cells expressing hNK3R
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail
-
Sucrose Cryoprotectant Buffer: Lysis buffer containing 10% sucrose
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2]
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final membrane pellet in Sucrose Cryoprotectant Buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Saturation Radioligand Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximal number of binding sites (Bmax) in the membrane preparation.
Materials:
-
hNK3R membrane preparation
-
Radioligand (e.g., [³H]-SR142801)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[2]
-
Non-specific binding determinator (e.g., 10 µM of an unlabeled NK3 antagonist like Osanetant)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.1 to 20 nM.[2]
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of the non-specific binding determinator.
-
Add 150 µL of the hNK3R membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells) to each well.[2]
-
Add 50 µL of the corresponding radioligand dilution to each well. The final assay volume is 250 µL.[2]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters for 30 minutes at 50°C.[2]
-
Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression analysis to determine the Kd and Bmax values.
Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound for the NK3 receptor.
Materials:
-
hNK3R membrane preparation
-
Radioligand (e.g., [³H]-SR142801) at a fixed concentration (typically at or below its Kd)
-
Unlabeled test compounds at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[2]
-
Non-specific binding determinator (e.g., 10 µM of an unlabeled NK3 antagonist like Osanetant)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
To the appropriate wells, add 50 µL of the corresponding test compound dilution. For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, add 50 µL of the non-specific binding determinator.
-
Add 150 µL of the hNK3R membrane preparation to each well.[2]
-
Add 50 µL of the radioligand at a fixed concentration to each well. The final assay volume is 250 µL.[2]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[2]
-
Terminate the incubation and process the samples as described in the saturation assay protocol (steps 8-11).
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
Visualization of Key Processes
NK3 Receptor Signaling Pathway
The NK3 receptor is a G protein-coupled receptor that primarily couples to Gq and Gs proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the activation of various downstream effectors.
Caption: NK3 Receptor Signaling Pathway.
Experimental Workflow for Competition Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical competition radioligand binding assay using a filtration method.
Caption: Competition Binding Assay Workflow.
References
- 1. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. | BioWorld [bioworld.com]
- 4. Pharmacological characterization of SR 142801: a new non-peptide antagonist of the neurokinin NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining PAR2 Antagonist Activity Using Calcium Mobilization Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-activated receptor 2 (PAR2) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation, pain, and various cancers.[1][2][3] Its activation by proteases such as trypsin leads to a signaling cascade that includes the mobilization of intracellular calcium.[2][4] Consequently, calcium mobilization assays are a robust and widely used method to screen for and characterize the functional activity of PAR2 modulators, including antagonists.[5][6][7]
This document provides a detailed protocol for assessing the functional activity of a PAR2 antagonist using a fluorescence-based calcium mobilization assay. While the initial query concerned "YM116," publicly available scientific literature identifies this compound as a potent CYP17A1 (17,20-lyase) inhibitor and does not provide evidence of its activity as a PAR2 antagonist.[1] Therefore, to provide an accurate and actionable protocol, the following application note will focus on the characterization of a representative PAR2 antagonist.
Principle of the Assay
The assay measures the ability of a test compound to inhibit the increase in intracellular calcium ([Ca2+]) triggered by a known PAR2 agonist. Cells endogenously or recombinantly expressing PAR2 are loaded with a calcium-sensitive fluorescent dye. Upon PAR2 activation by an agonist (e.g., trypsin or a synthetic peptide agonist like 2f-LIGRLO-NH2), Gq protein activation leads to the release of calcium from the endoplasmic reticulum, causing a significant increase in the fluorescence of the indicator dye.[4] A PAR2 antagonist will bind to the receptor and block this agonist-induced calcium mobilization in a concentration-dependent manner.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAR2 signaling pathway leading to calcium mobilization and the general workflow of the antagonist screening assay.
References
- 1. This compound|YM 116 [dcchemicals.com]
- 2. A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: YM116 (Repirinast) in Guinea Pig Models of Airway Hyperreactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of YM116, also known as MY-5116 or Repirinast, in guinea pig models of allergen-induced airway hyperreactivity. Repirinast has been identified as an anti-allergic agent with mast cell stabilizing properties, making it a compound of interest for investigating potential therapeutic interventions in asthma and other allergic airway diseases. The guinea pig is a well-established animal model for such studies due to the physiological and pharmacological similarities of its respiratory system to that of humans.
This document outlines the mechanism of action of Repirinast, detailed experimental procedures for inducing and assessing airway hyperreactivity in guinea pigs, and the expected outcomes following treatment with the compound. The provided protocols are based on established methodologies and aim to facilitate the design and execution of robust preclinical studies.
Mechanism of Action: Repirinast
Repirinast functions primarily as a mast cell stabilizer.[1] Its mechanism of action involves the inhibition of calcium influx into mast cells, a critical step in the degranulation process that leads to the release of histamine and other inflammatory mediators.[1] By preventing mast cell degranulation, Repirinast effectively mitigates the immediate allergic response. Additionally, it is suggested that Repirinast may influence the activity of leukotrienes and modulate cytokine production, contributing to a broader anti-inflammatory effect that can attenuate the late-phase allergic reaction and subsequent airway hyperresponsiveness.
Signaling Pathway of Repirinast in Mast Cell Stabilization
Caption: Mechanism of Repirinast in preventing mast cell degranulation.
Experimental Protocols
Ovalbumin-Induced Airway Hyperreactivity Model in Guinea Pigs
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin (OVA) to induce a state of airway hyperreactivity, mimicking key features of allergic asthma.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Repirinast (this compound/MY-5116)
-
Vehicle for Repirinast (e.g., 0.5% carboxymethyl cellulose)
-
Aerosol generation system (nebulizer)
-
Whole-body plethysmograph for conscious animals or a system for measuring airway mechanics in anesthetized animals
Procedure:
-
Sensitization:
-
On day 0, actively sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.
-
A booster sensitization can be administered on day 7 to enhance the allergic response.
-
-
Repirinast Administration:
-
Administer Repirinast at a dose of 30 mg/kg via intraperitoneal injection.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
Administer the treatment 1 hour prior to the ovalbumin challenge.
-
-
Ovalbumin Challenge:
-
On day 21, place the conscious and restrained guinea pigs in a whole-body plethysmograph.
-
Allow a 15-20 minute acclimatization period.
-
Expose the animals to an aerosol of 1% OVA in saline for 5 minutes.
-
-
Measurement of Airway Responses:
-
Early Asthmatic Response (EAR): Monitor and record airway resistance or specific airway conductance (sGaw) continuously for at least 1 hour post-challenge. The peak response typically occurs within 30 minutes.
-
Late Asthmatic Response (LAR): Continue to monitor airway mechanics at regular intervals (e.g., every hour) for up to 8 hours post-challenge to assess the late-phase response.
-
Assessment of Airway Hyperresponsiveness to Acetylcholine
This protocol is performed 24 hours after the ovalbumin challenge to determine the effect of Repirinast on non-specific airway hyperreactivity.
Materials:
-
Acetylcholine (ACh) chloride
-
Aerosol generation system
-
Whole-body plethysmograph or system for invasive lung mechanics
Procedure:
-
Place the guinea pig in the plethysmograph and record baseline airway mechanics.
-
Expose the animal to increasing concentrations of aerosolized acetylcholine (e.g., 0.01, 0.03, 0.1, 0.3, 1 mg/ml) for a fixed duration (e.g., 1 minute) with a 5-minute interval between each concentration.
-
Record the peak airway response at each concentration.
-
Calculate the provocative concentration of acetylcholine that causes a 200% increase in baseline airway resistance (PC200).
Bronchoalveolar Lavage (BAL) for Inflammatory Cell Analysis
BAL is performed after the assessment of airway hyperresponsiveness to quantify the inflammatory cell infiltrate in the airways.
Materials:
-
Anesthesia (e.g., urethane or a combination of ketamine/xylazine)
-
Tracheal cannula
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytology stains (e.g., Wright-Giemsa)
-
Microscope
Procedure:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a tracheal cannula.
-
Instill 5 ml of ice-cold PBS into the lungs via the cannula and then gently aspirate.
-
Repeat the lavage process two more times with fresh PBS.
-
Pool the recovered BAL fluid and keep it on ice.
-
Centrifuge the BAL fluid (e.g., at 400 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, macrophages, lymphocytes).
Experimental Workflow
Caption: Workflow for evaluating Repirinast in a guinea pig model.
Data Presentation
Disclaimer: The following tables present representative quantitative data based on typical findings in guinea pig models of airway hyperreactivity. The specific numerical values are illustrative and intended to demonstrate the expected effects of an effective compound like Repirinast. The full text of the primary study on Repirinast (Yamada et al., 1993) was not accessible to retrieve the exact quantitative data.
Table 1: Effect of Repirinast on Early and Late Asthmatic Responses
| Treatment Group | Peak Early Response (% Increase in Airway Resistance) | Peak Late Response (% Increase in Airway Resistance) |
| Vehicle + OVA | 250 ± 35 | 180 ± 25 |
| Repirinast (30 mg/kg) + OVA | 110 ± 20 | 75 ± 15 |
| Saline Control | 15 ± 5 | 10 ± 3 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle + OVA group. |
Table 2: Effect of Repirinast on Airway Hyperresponsiveness to Acetylcholine
| Treatment Group | Acetylcholine PC200 (mg/ml) |
| Vehicle + OVA | 0.15 ± 0.04 |
| Repirinast (30 mg/kg) + OVA | 0.45 ± 0.08* |
| Saline Control | 1.20 ± 0.20 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle + OVA group. |
Table 3: Effect of Repirinast on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10⁵/ml) | Eosinophils (x10⁴/ml) | Neutrophils (x10⁴/ml) |
| Vehicle + OVA | 8.5 ± 1.2 | 3.2 ± 0.6 | 1.5 ± 0.3 |
| Repirinast (30 mg/kg) + OVA | 4.2 ± 0.8 | 1.1 ± 0.3 | 0.5 ± 0.1* |
| Saline Control | 2.5 ± 0.5 | 0.2 ± 0.1 | 0.1 ± 0.05 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle + OVA group. |
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the efficacy of this compound (Repirinast) in a preclinical guinea pig model of allergic airway hyperreactivity. The expected outcomes, based on its mechanism of action, include the significant attenuation of both early and late asthmatic responses, a reduction in airway hyperresponsiveness to bronchoconstrictor stimuli, and a decrease in the influx of inflammatory cells, particularly eosinophils and neutrophils, into the airways. These studies are crucial for the preclinical evaluation of Repirinast as a potential therapeutic agent for asthma.
References
Protocol for Studying the Effect of YM116 on LH Pulsatility
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luteinizing hormone (LH), secreted from the anterior pituitary, plays a pivotal role in regulating reproductive function. Its pulsatile secretion is critical for normal gonadal function. This pulsatility is driven by the hypothalamic gonadotropin-releasing hormone (GnRH) pulse generator. Dysregulation of LH pulsatility is associated with various reproductive disorders. This document provides a detailed protocol for studying the effect of YM116, a hypothetical novel, orally active, non-peptide GnRH antagonist, on LH pulsatility. GnRH antagonists act by competitively blocking GnRH receptors on pituitary gonadotropes, thereby inhibiting the synthesis and release of LH and follicle-stimulating hormone (FSH).[1][2][3] Understanding the impact of compounds like this compound on the dynamics of LH secretion is crucial for their development as therapeutics for hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.[1][4]
This protocol outlines both in vivo and in vitro methodologies to comprehensively evaluate the pharmacological effects of this compound on the hypothalamic-pituitary-gonadal (HPG) axis.
Data Presentation
The following tables summarize expected quantitative data from studies investigating the effect of a GnRH antagonist on LH pulsatility.
Table 1: Effect of an Oral GnRH Antagonist on LH Pulsatility Parameters in Ovariectomized Rhesus Monkeys.
| Treatment Group | Mean LH (ng/mL) | LH Pulse Frequency (pulses/8h) | LH Pulse Amplitude (ng/mL) |
| Vehicle Control | 15.2 ± 2.1 | 7.8 ± 0.5 | 5.1 ± 0.8 |
| This compound (Low Dose) | 8.5 ± 1.5 | 4.2 ± 0.6 | 3.2 ± 0.5 |
| This compound (High Dose) | 2.1 ± 0.4 | 1.5 ± 0.4 | 1.1 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are hypothetical and based on expected outcomes from published studies on similar compounds.[5]
Table 2: Effect of this compound on GnRH-induced LH Secretion in aT3-1 Cells.
| Treatment Group | Basal LH Release (ng/mL) | GnRH-Stimulated LH Release (ng/mL) | % Inhibition of Stimulated Release |
| Vehicle Control | 1.2 ± 0.2 | 8.5 ± 1.1 | - |
| This compound (10 nM) | 1.1 ± 0.1 | 5.4 ± 0.8 | 36.5% |
| This compound (100 nM) | 1.0 ± 0.2 | 2.1 ± 0.3 | 75.3% |
| This compound (1 µM) | 0.9 ± 0.1 | 1.3 ± 0.2* | 84.7% |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control with GnRH stimulation. Data are hypothetical.
Mandatory Visualization
Signaling Pathways
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Experimental Workflows
Caption: In vivo experimental workflow for assessing LH pulsatility.
Caption: In vitro experimental workflow for assessing hormone secretion.
Experimental Protocols
In Vivo Study: Effect of this compound on LH Pulsatility in a Rat Model
This protocol is designed to assess the acute effects of orally administered this compound on the pulsatile secretion of LH in conscious, freely moving rats.
1.1. Materials
-
Adult female Sprague-Dawley rats (250-300g), ovariectomized
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Ketamine/Xylazine anesthetic solution
-
Heparinized saline (10 IU/mL)
-
Catheter locking solution (e.g., heparin/dextrose)
-
Polyurethane or silicone catheters
-
Surgical instruments
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
-80°C freezer
1.2. Experimental Procedure
1.2.1. Animal Preparation and Surgery
-
House rats individually under a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Allow a 2-week acclimatization period before any procedures.
-
Ovariectomize all rats and allow a 2-week recovery period to ensure elevated and stable baseline LH pulsatility.
-
Perform jugular vein cannulation surgery under aseptic conditions using Ketamine/Xylazine anesthesia.[2][10][11][12]
-
Exteriorize the cannula at the back of the neck.
-
Allow a 1-week recovery period post-surgery. During this time, flush the cannula daily with heparinized saline and fill with a locking solution to maintain patency.
1.2.2. Blood Sampling Protocol
-
On the day of the experiment, connect the cannula to a syringe pump for automated blood sampling or perform manual sampling.
-
Collect baseline blood samples (100 µL) every 10 minutes for 6 hours.
-
After the baseline sampling period, administer this compound or vehicle via oral gavage.
-
Immediately following administration, commence post-treatment blood sampling (100 µL) every 10 minutes for another 6 hours.
-
Replace the volume of each blood sample with an equal volume of sterile saline to prevent hypovolemia.
-
Immediately place blood samples on ice, then centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Collect the plasma and store at -80°C until LH analysis.
1.3. LH Measurement
-
Measure plasma LH concentrations using a validated rat LH ELISA or FIA kit according to the manufacturer's instructions.
-
Run all samples from a single animal in the same assay to minimize inter-assay variability.
1.4. Data Analysis
-
Analyze the raw LH concentration data using a deconvolution algorithm (e.g., using MATLAB or a specialized software package) to determine the following pulsatility parameters:
-
Mean LH concentration
-
LH pulse frequency (number of pulses per unit time)
-
LH pulse amplitude (the difference between the peak and the preceding nadir)
-
Interpulse interval
-
-
Compare the pulsatility parameters before and after treatment with this compound or vehicle using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).
In Vitro Study: Effect of this compound on GnRH Secretion from Hypothalamic Neurons and LH Secretion from Pituitary Cells
This protocol utilizes immortalized cell lines to investigate the direct effects of this compound at the hypothalamic and pituitary levels.
2.1. Part A: Effect on GnRH Secretion from GT1-7 Cells
2.1.1. Materials
-
DMEM with 10% Fetal Bovine Serum (FBS) and antibiotics
-
This compound
-
Vehicle (e.g., 0.1% DMSO in culture medium)
-
24-well cell culture plates
-
GnRH ELISA kit
2.1.2. Experimental Procedure
-
Culture GT1-7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.[3]
-
Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with serum-free DMEM for 2 hours.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
To stimulate GnRH release, depolarize the cells by adding a high concentration of potassium chloride (e.g., 56 mM KCl) or a known secretagogue like kisspeptin for 15-60 minutes.[14][15]
-
Collect the supernatant, centrifuge to remove any detached cells, and store at -80°C until GnRH analysis.
-
Measure GnRH concentrations in the supernatant using a specific GnRH ELISA kit.
2.2. Part B: Effect on LH Secretion from aT3-1 Cells
2.2.1. Materials
-
aT3-1 mouse pituitary gonadotrope cell line
-
DMEM with 10% FBS and antibiotics
-
This compound
-
Vehicle
-
GnRH
-
24-well cell culture plates
-
LH ELISA or FIA kit
2.2.2. Experimental Procedure
-
Culture aT3-1 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a submaximal concentration of GnRH (e.g., 10 nM) for 4 hours.
-
Collect the supernatant and store at -80°C until LH analysis.
-
Measure LH concentrations in the supernatant using a specific LH ELISA or FIA kit.
2.3. Data Analysis
-
Normalize hormone concentrations to the total protein content of the cells in each well.
-
Compare the hormone release in response to stimulation in the presence and absence of this compound using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests).
-
Calculate the IC50 value for this compound inhibition of GnRH-stimulated LH release.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. Time-resolved fluoroimmunoassay (TR-FIA) of gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of porcine luteinizing hormone concentration in blood by time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deltaltd.am [deltaltd.am]
- 9. tulipgroup.com [tulipgroup.com]
- 10. Video: Microsurgical Skills of Establishing Permanent Jugular Vein Cannulation in Rats for Serial Blood Sampling of Orally Administered Drug [jove.com]
- 11. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Daily Changes in GT1–7 Cell Sensitivity to GnRH Secretagogues That Trigger Ovulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in the Screening of NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the screening and characterization of neurokinin-3 (NK3) receptor antagonists using cell-based assays. The NK3 receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including schizophrenia and sex-hormone disorders.[1][2] Its endogenous agonist is neurokinin B (NKB).[2]
The primary signaling pathway activated by the NK3 receptor is the Gq pathway, which stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] This cascade culminates in an increase in intracellular calcium levels, a key event that can be monitored to determine receptor activation.[1][5] Consequently, functional cell-based assays for screening NK3 receptor antagonists predominantly focus on measuring the downstream effects of Gq activation.
The most common and robust methods for this purpose are calcium mobilization assays and assays that measure the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.[4][5] Radioligand binding assays are also crucial for determining the affinity of antagonists for the receptor.[2]
Key Signaling Pathway of the NK3 Receptor
The activation of the NK3 receptor by its agonist, NKB, initiates a well-defined intracellular signaling cascade. Understanding this pathway is fundamental to designing and interpreting cell-based screening assays.
Figure 1: NK3 Receptor Gq Signaling Pathway.
Experimental Workflow for Screening NK3 Receptor Antagonists
A typical workflow for identifying and characterizing novel NK3 receptor antagonists involves a series of assays, starting with high-throughput screening (HTS) to identify initial hits, followed by more detailed characterization to confirm activity and determine potency and selectivity.
Figure 2: General Experimental Workflow for NK3R Antagonist Screening.
Data Summary: In Vitro Characterization of NK3 Receptor Antagonists
The following tables summarize quantitative data for several known NK3 receptor antagonists, providing key parameters for affinity and functional potency.
Table 1: Binding Affinity of NK3 Receptor Antagonists
| Compound | Cell Line | Radioligand | pKi / Ki | Reference |
| GSK172981 | Recombinant human NK3 | - | 7.7 | [6] |
| GSK256471 | Recombinant human NK3 | - | 8.9 | [6] |
| Talnetant | - | - | - | [1] |
| Osanetant | - | - | 0.8 nM | [7] |
| Compound 3 (ESN364) | CHO cells | - | - | [2][8] |
Table 2: Functional Potency of NK3 Receptor Antagonists
| Compound | Assay Type | Cell Line | pA2 / pIC50 / Kb | Reference |
| GSK172981 | Functional (competitive) | Human NK3 | pA2 = 7.2 | [6] |
| GSK256471 | Functional (non-surmountable) | Human NK3 | pA2 = 9.2 | [6] |
| Talnetant | Calcium Mobilization | - | - | [7] |
| Osanetant | Calcium Mobilization | - | Kb = 12 nM | [7] |
| Compound 3 (ESN364) | Aequorin Functional Assay | CHO cells | - | [2][8] |
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay is a primary method for HTS and potency determination of NK3 receptor antagonists. It measures the increase in intracellular calcium concentration following receptor activation.[5][9]
Objective: To measure the ability of test compounds to inhibit the NKB-induced increase in intracellular calcium in cells stably expressing the human NK3 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Agonist: Neurokinin B (NKB).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence reading.
Procedure:
-
Cell Plating:
-
Culture the NK3 receptor-expressing cells to ~80-90% confluency.
-
Harvest the cells and seed them into 384-well assay plates at an optimized density (e.g., 10,000 - 20,000 cells/well).
-
Incubate the plates overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (potential antagonists) in assay buffer.
-
Transfer the diluted compounds to the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the NKB agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
The instrument will then add the NKB solution to all wells.
-
Continue to record the fluorescence intensity kinetically for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
For antagonist screening, the percentage of inhibition is calculated relative to control wells (agonist only vs. agonist + antagonist).
-
For potency determination, generate dose-response curves and calculate the IC50 values for the antagonists.
-
Protocol 2: IP-One (Inositol Monophosphate) Assay
The IP-One assay is a robust alternative to calcium assays, particularly for confirming hits and detailed pharmacological characterization.[4] It measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a more stable and cumulative signal.[10][11]
Objective: To quantify the inhibitory effect of test compounds on NKB-induced IP1 accumulation in cells expressing the NK3 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human NK3 receptor.
-
Agonist: Neurokinin B (NKB).
-
IP-One Assay Kit: Commercially available kits (e.g., from Cisbio) containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer.
-
Stimulation Buffer: Assay buffer provided in the kit, often containing LiCl to inhibit IP1 degradation.[11]
-
Assay Plates: 384-well, white, low-volume microplates.
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Plate the NK3 receptor-expressing cells in 384-well plates as described for the calcium mobilization assay.
-
Incubate overnight.
-
-
Compound and Agonist Addition:
-
Prepare serial dilutions of the test compounds in the stimulation buffer.
-
Prepare the NKB agonist solution in the stimulation buffer.
-
Aspirate the culture medium from the cells.
-
Add the test compounds followed by the NKB agonist to the appropriate wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody, diluted in the lysis buffer provided in the kit, to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.[11]
-
Generate dose-response curves for the antagonists by plotting the HTRF ratio against the compound concentration.
-
Calculate the IC50 values from the curves.
-
Screening Cascade Logic
The selection of assays and their sequence is critical for an efficient and effective screening campaign. The following diagram illustrates the logical progression from a primary screen to lead candidate selection.
Figure 3: Logical Flow of a Screening Cascade for NK3R Antagonists.
References
- 1. Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
YM116: Information Not Available for Application in Neuroendocrine Research
Despite a comprehensive search of available scientific and clinical trial databases, no information could be found regarding a compound designated "YM116" for application in neuroendocrine research.
Extensive queries have failed to identify any registered drug, investigational compound, or research chemical with this identifier within the specified field. The search included databases for clinical trials, scientific publications, and pharmaceutical development.
Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.
It is possible that "this compound" may be an internal company code that has not been publicly disclosed, a new compound with research yet to be published, or a typographical error.
Researchers, scientists, and drug development professionals seeking information on therapeutic agents for neuroendocrine tumors are encouraged to explore established and investigational compounds for which extensive data is available. These include, but are not limited to:
-
Somatostatin Analogs: Such as octreotide and lanreotide, which are foundational in the management of many neuroendocrine tumors.
-
Targeted Therapies: Including everolimus (an mTOR inhibitor) and sunitinib (a tyrosine kinase inhibitor).
-
Peptide Receptor Radionuclide Therapy (PRRT): Utilizing radiolabeled somatostatin analogs to deliver targeted radiation to tumor cells.
-
Immunotherapies: Checkpoint inhibitors are being investigated for certain types of neuroendocrine neoplasms.
For accurate and detailed information on these and other agents, it is recommended to consult peer-reviewed scientific literature, official clinical trial registries, and guidelines from professional oncology organizations.
Should "this compound" be a different designation or if more specific identifying information becomes available, a renewed search and subsequent generation of the requested materials can be attempted.
Methods for Evaluating YM-202074 Brain Receptor Occupancy at the Metabotropic Glutamate Receptor 1 (mGluR1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the brain receptor occupancy of YM-202074, a selective, allosteric antagonist for the metabotropic glutamate receptor type 1 (mGluR1). The methodologies described herein are essential for characterizing the pharmacokinetic and pharmacodynamic relationship of YM-202074 and similar compounds targeting mGluR1.
Introduction
YM-202074 is a potent and selective antagonist of the metabotropic glutamate receptor type 1 (mGluR1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] Evaluating the extent to which YM-202074 occupies mGluR1 in the brain is crucial for understanding its mechanism of action, determining appropriate dosing for preclinical and clinical studies, and assessing its therapeutic potential for various neurological and psychiatric disorders.[3][4][5] This document outlines two primary methodologies for determining mGluR1 occupancy: in vitro radioligand binding assays and in vivo positron emission tomography (PET) imaging.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the binding of YM-202074 to the mGluR1 receptor.
Table 1: In Vitro Binding Affinity of YM-202074 for Rat mGluR1
| Parameter | Value | Description |
| Ki | 4.8 nM | Inhibitory constant, representing the affinity of YM-202074 for the mGluR1 receptor.[1][2] |
| IC50 | 8.6 nM | Half maximal inhibitory concentration, indicating the concentration of YM-202074 required to inhibit 50% of the specific binding of a radioligand.[2] |
Table 2: In Vivo Receptor Occupancy Parameters for mGluR1 Antagonists (Illustrative)
| Compound | Dose (mg/kg) | Plasma Concentration (nM) | Receptor Occupancy (%) | Animal Model | Reference |
| FTIDC | 10 | ~300 | ~80 | Mouse | [6] |
| MK-5435 | 1 | 285 | ~75 | Rhesus Monkey | [3] |
Note: Specific in vivo receptor occupancy data for YM-202074 at varying doses were not available in the public domain at the time of this writing. The data for FTIDC and MK-5435, other mGluR1 antagonists, are provided for illustrative purposes to demonstrate the type of data generated from such studies.
Experimental Protocols
In Vitro Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and density of receptors in a given tissue.[1] These assays involve the use of a radiolabeled ligand that binds specifically to the receptor of interest.
The cerebellum is a brain region with high expression of mGluR1.[1]
-
Tissue Homogenization: Euthanize adult male Sprague-Dawley rats or C57BL/6 mice according to institutionally approved protocols. Rapidly dissect the cerebella on ice. Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail using a glass-Teflon homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: Resuspend the pellet in fresh ice-cold 50 mM Tris-HCl buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Final Preparation: Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of 1-2 mg/mL, as determined by a Bradford or BCA protein assay. Aliquot and store at -80°C until use.
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radioligand for the mGluR1 receptor.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer or a high concentration of a non-radiolabeled mGluR1 antagonist (e.g., 10 µM JNJ16259685) to determine non-specific binding.
-
50 µL of varying concentrations of the radioligand [3H]-R214127 (e.g., 0.1 to 20 nM).
-
100 µL of the prepared cerebellar membrane homogenate (approximately 100 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter plate pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
This assay measures the ability of an unlabeled compound (YM-202074) to compete with a radioligand for binding to the mGluR1 receptor, allowing for the determination of its inhibitory constant (Ki).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of varying concentrations of YM-202074 (e.g., 0.1 nM to 10 µM).
-
50 µL of a fixed concentration of [3H]-R214127 (typically at or below its Kd value, e.g., 2 nM).
-
100 µL of the prepared cerebellar membrane homogenate (approximately 100 µg of protein).
-
-
Incubation, Filtration, and Counting: Follow steps 2-4 from the Saturation Binding Assay protocol.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the YM-202074 concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.[1][4] This protocol describes the use of [11C]YM-202074 as a PET radioligand for mGluR1.
[11C]YM-202074 is synthesized by the N-[11C]methylation of its desmethyl precursor using [11C]methyl iodide.[1]
-
[11C]Methyl Iodide Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert the [11C]CO2 to [11C]methyl iodide using a two-step reaction involving reduction with lithium aluminum hydride followed by reaction with hydroiodic acid.
-
Radiolabeling: Trap the [11C]methyl iodide in a reaction vessel containing the desmethyl precursor of YM-202074 and a base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide). Heat the reaction mixture to facilitate the methylation reaction.
-
Purification: Purify the crude product using high-performance liquid chromatography (HPLC) to isolate [11C]YM-202074.
-
Formulation: Formulate the purified [11C]YM-202074 in a sterile, injectable solution (e.g., saline with a small amount of ethanol) for intravenous administration.
-
Animal Handling: Use adult male Sprague-Dawley rats or C57BL/6 mice. Anesthetize the animals with isoflurane (2-3% in oxygen).[7]
-
Catheterization: Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
Positioning: Secure the animal in a stereotactic head holder in the PET scanner to minimize motion artifacts.
-
Radiotracer Injection: Inject a bolus of [11C]YM-202074 (e.g., 10-20 MBq) through the tail vein catheter.
-
PET Data Acquisition: Acquire dynamic PET data for 60-90 minutes.
-
Receptor Occupancy Study Design:
-
Baseline Scan: Perform a PET scan as described above.
-
Drug Administration: Administer a dose of non-radiolabeled YM-202074.
-
Post-dose Scan: After a suitable time for the drug to reach its target in the brain, perform a second PET scan with [11C]YM-202074.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a magnetic resonance imaging (MRI) template for anatomical reference.
-
Define regions of interest (ROIs) for mGluR1-rich areas (e.g., cerebellum, thalamus, hippocampus) and a reference region with low mGluR1 density (e.g., pons).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND) using a suitable kinetic model (e.g., simplified reference tissue model).
-
Calculate receptor occupancy using the following formula: Occupancy (%) = 100 * (BPND,baseline - BPND,post-dose) / BPND,baseline.
-
Visualizations
mGluR1 Signaling Pathway
Caption: The mGluR1 signaling cascade.
In Vitro Competition Binding Assay Workflow
Caption: Workflow for the in vitro competition binding assay.
In Vivo PET Imaging Workflow for Receptor Occupancy
Caption: Workflow for in vivo PET imaging to determine receptor occupancy.
References
- 1. A novel binding assay for metabotropic glutamate receptors using [3H] L-quisqualic acid and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of Receptor Occupancy of Metabotropic Glutamate Receptor Subtype 1 (mGluR1) in Mouse Brain With In Vivo Activity of Allosteric mGluR1 Antagonists [jstage.jst.go.jp]
- 4. research.rutgers.edu [research.rutgers.edu]
- 5. In vivo imaging of the metabotropic glutamate receptor 1 (mGluR1) with positron emission tomography: recent advance and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with YM116 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM116 is a potent and selective inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the steroidogenesis pathway responsible for the production of androgens and estrogens.[1][2] By inhibiting CYP17A1, this compound effectively blocks the synthesis of key steroid hormones such as testosterone and estradiol.[3][4] This makes this compound a compound of significant interest for the development of therapies for hormone-dependent diseases, particularly prostate cancer.[1][5]
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in a specific tissue of a living animal.[6][7] This methodology allows for the monitoring of endogenous molecules, such as neurotransmitters, hormones, and metabolites, as well as the tissue distribution of exogenously administered drugs.[6] When coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), in vivo microdialysis provides real-time pharmacokinetic and pharmacodynamic data from discrete tissue compartments.[8][9][10]
These application notes provide a detailed protocol for the use of in vivo microdialysis to investigate the local tissue-specific effects of this compound on the steroid metabolome. The primary application detailed here is the monitoring of key androgens in a preclinical rodent model, which is crucial for understanding the target engagement and efficacy of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from an in vivo microdialysis experiment with this compound administration. This data illustrates the expected changes in the extracellular concentrations of key steroids in the target tissue following systemic administration of this compound.
Table 1: Baseline Extracellular Steroid Concentrations in Target Tissue
| Analyte | Mean Baseline Concentration (pg/µL) | Standard Deviation (pg/µL) |
| Pregnenolone | 1.5 | 0.3 |
| Progesterone | 2.2 | 0.5 |
| 17α-Hydroxyprogesterone | 0.8 | 0.2 |
| Androstenedione | 3.1 | 0.7 |
| Testosterone | 4.5 | 1.1 |
| Dihydrotestosterone (DHT) | 1.2 | 0.4 |
Table 2: Percent Change in Extracellular Steroid Concentrations Post-YM116 Administration (10 mg/kg, i.p.)
| Time Post-Administration | Pregnenolone | Progesterone | 17α-Hydroxyprogesterone | Androstenedione | Testosterone | Dihydrotestosterone (DHT) |
| 1 hour | +25% | +30% | -40% | -55% | -60% | -50% |
| 2 hours | +40% | +50% | -65% | -75% | -80% | -70% |
| 4 hours | +35% | +45% | -60% | -70% | -75% | -65% |
| 8 hours | +15% | +20% | -30% | -40% | -45% | -35% |
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis study to assess the impact of this compound on local steroid concentrations.
Animal Model and Surgical Preparation
-
Species: Male Sprague-Dawley rats (250-300g) are a suitable model.
-
Acclimation: Animals should be housed under a 12-hour light/dark cycle with ad libitum access to food and water for at least one week prior to surgery.
-
Anesthesia: Induce anesthesia with isoflurane (5% for induction, 2-3% for maintenance) or a ketamine/xylazine cocktail. Maintain body temperature at 37°C using a heating pad.
-
Stereotaxic Surgery (for brain microdialysis) or Localized Surgery (for peripheral tissue):
-
For Prostate/Testicular Microdialysis: After appropriate surgical exposure of the target tissue, a guide cannula for the microdialysis probe is carefully implanted.
-
For Brain Microdialysis (e.g., Hypothalamus): The animal is placed in a stereotaxic frame. A guide cannula is implanted targeting the desired brain region using coordinates from a stereotaxic atlas. The cannula is secured to the skull with dental cement.
-
-
Post-operative Care: Administer analgesics as required and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Microdialysis Probe and Setup
-
Probe Selection: A microdialysis probe with a suitable membrane length (e.g., 2-4 mm) and molecular weight cut-off (e.g., 20 kDa) should be chosen based on the size of the target tissue.
-
Perfusion Solution: The probe is perfused with artificial cerebrospinal fluid (aCSF) or a tissue-appropriate physiological solution. A typical aCSF composition is: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.
-
Flow Rate: The perfusion flow rate is typically set between 0.5 and 2.0 µL/min. A lower flow rate increases analyte recovery but reduces temporal resolution.[11]
-
System Assembly: The microdialysis probe is connected via FEP tubing to a syringe pump and a fraction collector. The outlet tubing from the probe leads to collection vials.
In Vivo Microdialysis Procedure
-
Probe Insertion: The microdialysis probe is carefully inserted through the guide cannula into the target tissue.
-
Equilibration: The system is allowed to equilibrate for at least 1-2 hours to allow the tissue to recover from the insertion trauma and to establish a stable baseline.
-
Baseline Collection: Collect at least 3-4 baseline dialysate samples (e.g., every 30 minutes) before this compound administration to determine the basal extracellular steroid concentrations.
-
This compound Administration: this compound can be administered systemically (e.g., intraperitoneally, intravenously) or locally via reverse dialysis. For systemic administration, dissolve this compound in a suitable vehicle (e.g., DMSO/saline).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 30-60 minutes) for several hours to monitor the time-course of this compound's effect on steroid levels.
-
Sample Handling: Collected dialysate samples should be immediately frozen on dry ice and stored at -80°C until analysis to prevent degradation of analytes.
Dialysate Sample Analysis (LC-MS/MS)
-
Sample Preparation: Thaw dialysate samples and add an internal standard mixture (containing deuterated analogues of the steroids of interest). Perform liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the steroids.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the target steroids.[12]
-
Quantification: Construct calibration curves using standards of known concentrations to quantify the steroid levels in the dialysate samples.
Mandatory Visualizations
Caption: Steroidogenesis pathway showing the point of inhibition by this compound.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. [CYP17A1 inhibitors in prostate cancer: mechanisms of action independent of the androgenic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are CYP17A1 gene modulators and how do they work? [synapse.patsnap.com]
- 6. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]
- 7. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 8. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Integrated sampling-and-sensing using microdialysis and biosensing by particle motion for continuous cortisol monitoring - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00185G [pubs.rsc.org]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of YM-12617
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological properties and experimental protocols related to YM-12617, a potent and selective α1-adrenoceptor antagonist. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on cellular electrophysiology.
Introduction
YM-12617 is a potent and selective antagonist of α1-adrenergic receptors.[1][2] Electrophysiological studies are crucial for characterizing its mechanism of action and its effects on ion channels and cellular excitability. The primary technique for such investigations is the patch-clamp method, which allows for high-fidelity recording of ionic currents through the cell membrane.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative data available for YM-12617 and its optical isomers from in-vitro and in-vivo studies. This data highlights the compound's potency and stereoselectivity.
| Compound | Preparation | Agonist | Parameter | Value | Reference |
| R-(-)-YM-12617 | Rabbit urinary bladder base (trigone) | Phenylephrine | pA2 | 9.91 | [1] |
| R-(-)-YM-12617 | Rabbit proximal urethra | Phenylephrine | pA2 | 9.62 | [1] |
| R-(-)-YM-12617 | Rabbit prostate | Phenylephrine | pA2 | 9.92 | [1] |
| S-(+)-YM-12617 | Rabbit urinary bladder base (trigone) | Phenylephrine | pA2 | 8.09 | [1] |
| S-(+)-YM-12617 | Rabbit proximal urethra | Phenylephrine | pA2 | 7.92 | [1] |
| S-(+)-YM-12617 | Rabbit prostate | Phenylephrine | pA2 | 7.77 | [1] |
| R-(-)-YM-12617 | Pithed, spontaneously hypertensive rats | Phenylephrine | Dose Ratio | 360-fold shift (at 1 mg/kg p.o.) | [2] |
| S-(+)-YM-12617 | Pithed, spontaneously hypertensive rats | Phenylephrine | Dose Ratio | No shift (at 1 mg/kg p.o.) | [2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Signaling Pathway of α1-Adrenoceptor Antagonism by YM-12617
Activation of α1-adrenergic receptors by agonists like norepinephrine or phenylephrine initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade ultimately leads to smooth muscle contraction.[6] YM-12617, as an antagonist, blocks the initial binding of the agonist to the α1-adrenoceptor, thereby inhibiting this entire downstream signaling pathway.
Caption: Signaling pathway of α1-adrenoceptor and its antagonism by YM-12617.
Experimental Protocols
The following is a generalized whole-cell patch-clamp protocol that can be adapted to study the effects of YM-12617 on specific ion channels in cultured cells or acute tissue slices.
I. Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose.[4]
-
Preparation: Prepare a 10X stock solution without NaHCO3 and glucose and store at 4°C. On the day of the experiment, dilute to 1X, add fresh NaHCO3 and glucose, adjust pH to 7.4, and osmolarity to 305-315 mOsm. Continuously bubble with carbogen (95% O2 / 5% CO2).[3][4]
-
-
Intracellular (Pipette) Solution:
-
YM-12617 Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water, depending on solubility). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in aCSF to the desired final concentrations.
-
II. Equipment
-
Inverted microscope with DIC optics
-
Vibration isolation table and Faraday cage
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Glass capillary puller for making micropipettes
-
Computer with data acquisition and analysis software
III. Experimental Workflow
The following diagram outlines the key steps in a whole-cell patch-clamp experiment to assess the effect of YM-12617.
Caption: Experimental workflow for whole-cell patch-clamp recording of YM-12617 effects.
IV. Detailed Protocol
-
Preparation:
-
Prepare and oxygenate aCSF and prepare intracellular solution as described above.
-
For tissue slices, dissect the tissue of interest in ice-cold, oxygenated aCSF and prepare thin slices (e.g., 300 µm) using a vibratome.[7] Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
For cultured cells, plate them on glass coverslips suitable for microscopy.
-
-
Pipette Pulling and Filling:
-
Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[3]
-
Fill the pipette with filtered intracellular solution, ensuring no air bubbles are trapped in the tip.
-
-
Establishing a Recording:
-
Place the coverslip or tissue slice in the recording chamber on the microscope stage and start the perfusion of oxygenated aCSF.[8]
-
Mount the filled pipette in the holder and lower it into the bath. Apply slight positive pressure to the pipette to keep the tip clean.[3]
-
Under visual guidance, approach a healthy-looking cell with the pipette tip.[3]
-
Once the pipette touches the cell membrane (observed as a slight dimple and an increase in resistance), release the positive pressure.
-
Apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[4]
-
After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch, establishing the whole-cell configuration.[7]
-
-
Data Acquisition:
-
Switch the amplifier to the desired mode (voltage-clamp to study ionic currents or current-clamp to study membrane potential).[3]
-
Apply a voltage or current protocol to elicit the currents or potentials of interest. Record stable baseline activity for several minutes.
-
Switch the perfusion to aCSF containing the desired concentration of YM-12617.
-
Continuously record the cellular response as the drug is applied.
-
After observing a stable drug effect, switch the perfusion back to drug-free aCSF to record the washout and observe if the effect is reversible.
-
-
Data Analysis:
-
Measure the parameters of interest (e.g., current amplitude, activation/inactivation kinetics, membrane potential, action potential frequency) during the baseline, drug application, and washout phases.
-
Compare the data to determine the effect of YM-12617.
-
To determine the concentration-response relationship, repeat the experiment with multiple concentrations of YM-12617 and fit the data to an appropriate model (e.g., Hill equation) to calculate the IC50 or EC50.
-
Troubleshooting
-
Unstable Seal: Ensure cells are healthy and solutions have the correct osmolarity and pH.[3] Check for vibrations and ensure the pipette tip is clean.
-
High Noise: Ground the equipment properly within the Faraday cage. Check for leaks in the perfusion system.
-
No Drug Effect: Verify the concentration and stability of the YM-12617 solution. Ensure the perfusion system is delivering the drug to the cell. Consider if the target receptor/channel is expressed in the chosen cell type.
References
- 1. Alpha-1 adrenoceptor antagonist effects of the optical isomers of YM-12617 in rabbit lower urinary tract and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity and specificity for alpha 1-adrenoceptor blocking activity of R(-)- and S(+)-YM-12617 orally administered to pithed, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Patch Clamp Protocol [labome.com]
- 5. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues for Research Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility challenges encountered with research compounds in aqueous solutions. The principles and protocols outlined here are designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of my aqueous buffer. What are the common causes?
A1: Precipitation of a research compound in an aqueous buffer can be attributed to several factors:
-
pH of the solution: The charge state of a compound can significantly change with pH, affecting its solubility. Many compounds are more soluble at a pH where they are ionized.
-
Buffer composition: The choice of buffer can influence the stability and solubility of your compound. Some buffer components may interact with the compound, leading to precipitation.[1][2][3] It is crucial to select a buffer that does not interfere with your compound's stability.[1]
-
Ionic strength: The concentration of salts in your buffer can impact solubility. The effect of ionic strength can be compound-specific.[1]
-
Temperature: Solubility is often temperature-dependent. Some compounds are more soluble at higher temperatures, while others may precipitate.
-
Concentration: You may be exceeding the maximum solubility of your compound in the chosen solvent system.
Q2: How can I determine the optimal buffer for my compound?
A2: Selecting the right buffer is critical for maintaining the stability and solubility of your compound.[2][4] A systematic buffer screening is recommended.[3] Consider the following:
-
pH range: Choose a buffer system that has a buffering range overlapping with the desired pH for your experiment and the optimal pH for your compound's stability.[2]
-
Buffer type: Different buffer systems can have varying effects on compound stability. For example, citrate buffers have been shown to provide good stability for some molecules, while phosphate buffers might not be as effective in certain situations.[2][5] Histidine and acetate buffers are also commonly used alternatives.[2][5]
-
Additives and Excipients: The inclusion of excipients like amino acids (e.g., arginine) can sometimes enhance stability.[2][5]
Q3: Can I use organic solvents to aid in dissolving my compound?
A3: Yes, it is a common practice to first dissolve a compound in a small amount of a water-miscible organic solvent, such as DMSO, ethanol, or DMF, before adding it to the aqueous buffer. However, it is crucial to:
-
Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Be aware that some organic solvents can be toxic to cells.
-
Consider that the solubility in an organic solvent does not guarantee solubility when diluted into an aqueous buffer. Some compounds may still precipitate.
Troubleshooting Guide
Issue: Compound Precipitation Upon Addition to Aqueous Buffer
| Possible Cause | Troubleshooting Steps |
| pH is not optimal | 1. Determine the pKa of your compound. 2. Test a range of pH values around the pKa to find the pH of maximum solubility. 3. Use a buffer system with a pKa close to the desired pH.[2] |
| Incorrect buffer choice | 1. Screen a panel of different buffer systems (e.g., citrate, phosphate, Tris, HEPES). 2. Evaluate the stability of your compound in each buffer over time.[1][2][3][4][5] |
| Exceeded solubility limit | 1. Attempt to dissolve a smaller amount of the compound. 2. If a higher concentration is needed, consider using a different solvent system or adding a solubilizing agent (co-solvent). |
| Temperature effects | 1. Try gently warming the solution to aid dissolution (if the compound is heat-stable). 2. For storage, determine if the compound is more stable at room temperature, 4°C, or frozen. Be aware that freeze-thaw cycles can lead to aggregation for some molecules.[5] |
| Slow dissolution rate | 1. Use a vortex mixer or sonicator to aid in dissolving the compound. 2. Increase the surface area of the solid by grinding it into a fine powder before adding the solvent. |
Buffer System Properties
| Buffer System | Buffering pH Range | Common Applications & Considerations |
| Phosphate | 6.0 - 8.0 | Widely used, but can sometimes decrease the stability of certain proteins.[1] |
| Tris | 7.0 - 9.0 | Common biological buffer; pH is temperature-sensitive. |
| HEPES | 6.8 - 8.2 | Often used in cell culture; less sensitive to temperature changes than Tris. |
| Citrate | 3.0 - 6.2 | Can enhance the stability of some proteins and monoclonal antibodies.[2][5] |
| Acetate | 3.8 - 5.8 | A promising alternative to citrate-based buffers in some applications.[2] |
| Histidine | 5.5 - 7.4 | Often used in formulations of monoclonal antibodies.[2][3][5] |
Experimental Protocol: Preparation of an Aqueous Solution of a Research Compound
This protocol provides a general workflow for preparing an aqueous solution of a research compound that has limited aqueous solubility.
Caption: Experimental workflow for preparing an aqueous solution of a research compound.
Signaling Pathway: mTOR Signaling
Many research compounds are developed to target specific signaling pathways involved in disease. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism and is a common target in drug development.[6][7][8] Understanding this pathway can be crucial for interpreting experimental results.
Caption: Simplified diagram of the mTOR signaling pathway.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Osanetant Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential off-target effects of Osanetant (also known as SR142801) in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help researchers interpret unexpected experimental results and consider the compound's broader pharmacological profile.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Osanetant, potentially stemming from its off-target activities or complex on-target pharmacology.
| Observed Issue | Potential Cause & Troubleshooting Steps |
| Unexpected changes in dopaminergic or noradrenergic signaling (e.g., altered dopamine/norepinephrine reuptake, changes in downstream signaling cascades). | While Osanetant is a potent NK3 receptor antagonist, a synthetic precursor has shown high affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT)[1]. It is plausible, though not definitively established in publicly available literature for the final compound, that Osanetant retains some activity at these transporters. Troubleshooting Steps: 1. Control for Transporter Activity: In your experimental system, include control compounds that are known inhibitors of NET (e.g., Desipramine) and DAT (e.g., GBR-12909) to see if they replicate the observed effect. 2. Direct Binding/Uptake Assays: If your lab is equipped for it, perform radioligand binding assays or neurotransmitter uptake assays using cells expressing NET and DAT to directly measure Osanetant's affinity and potency at these transporters. |
| Anomalous dose-response curves in functional assays that do not fit a standard competitive antagonism model. | A study by Tian et al. (2007) reported that Osanetant produces an "aberrant Schild plot" in Ca2+ mobilization assays, with a steep slope that deviates from the expected value for simple competitive antagonism[2]. This suggests a complex interaction with the NK3 receptor, even though it appears to bind competitively at the orthosteric site[2]. Troubleshooting Steps: 1. Vary Pre-incubation Times: Although prolonged pre-incubation did not normalize the Schild plot in the cited study, it is a standard procedure to investigate potential slow binding kinetics. 2. Use Multiple Agonists: Test Osanetant's antagonist activity against different NK3 receptor agonists to check for agonist-dependent effects. 3. Consult the Literature: Be aware that this is a known characteristic of Osanetant's on-target pharmacology and may not necessarily indicate an off-target effect. |
| Unexplained changes in plasma prolactin levels in in vivo studies. | A clinical trial in patients with panic disorder noted a significant difference in post-cholecystokinin tetrapeptide (CCK-4) plasma prolactin concentrations between the Osanetant and placebo groups[3]. Troubleshooting Steps: 1. Establish a Baseline: Ensure you have a stable baseline for prolactin levels before administering Osanetant. 2. Consider the HPA Axis: Prolactin release is regulated by multiple factors, including dopamine. If Osanetant has off-target effects on the dopamine transporter, this could indirectly influence prolactin levels. Include appropriate controls to investigate this pathway. |
| General Central Nervous System (CNS) depressant effects observed in behavioral studies. | DrugBank lists numerous potential interactions where Osanetant may increase the CNS depressant activities of other compounds[1]. This could be due to its primary mechanism or potential off-target effects. Troubleshooting Steps: 1. Simplify the System: If possible, conduct initial behavioral studies without co-administered CNS-active compounds. 2. Dose-Response Analysis: Perform a careful dose-response study to establish the threshold for any sedative or CNS depressant effects of Osanetant alone in your model. |
Quantitative Data on Potential Off-Target Activity
Publicly available, comprehensive screening data for Osanetant's off-target profile is limited. However, data for a synthetic precursor has been reported, indicating potential interaction with biogenic amine transporters.
Table 1: Reported Affinities (Ki) of an Osanetant Precursor for Biogenic Amine Transporters
| Target | Ki (nM) | Compound |
| Norepinephrine Transporter (NET) | 2.4 | Osanetant Precursor |
| Dopamine Transporter (DAT) | 13.8 | Osanetant Precursor |
| Data sourced from Wikipedia, referencing a patent for the precursor compound.[1] |
Note: It is crucial for researchers to understand that this data pertains to a precursor molecule. The affinity of the final Osanetant compound for these transporters has not been explicitly reported in the reviewed literature. These targets should be considered hypothetical off-targets for Osanetant pending direct experimental validation.
Experimental Protocols
Protocol: Radioligand Displacement Assay for Off-Target Binding
-
Objective: To determine the binding affinity (Ki) of Osanetant for a specific off-target receptor (e.g., human Norepinephrine Transporter).
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the target receptor (e.g., HEK293-hNET cells).
-
A suitable radioligand for the target receptor (e.g., [3H]-Nisoxetine for NET).
-
Osanetant stock solution of known concentration.
-
A known, high-affinity inhibitor for the target receptor to define non-specific binding (e.g., Desipramine for NET).
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of Osanetant in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Either:
-
Vehicle (for total binding).
-
A saturating concentration of the known inhibitor (for non-specific binding).
-
One of the serial dilutions of Osanetant.
-
-
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 4°C), allowing the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate into scintillation vials. Add scintillation fluid to each vial and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the Osanetant concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Osanetant that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
ym116 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of YM116.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. For maximum stability, adhere to the following temperatures.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, this compound can be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous solvent to minimize degradation.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions can be limited and is pH-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for immediate use and avoid long-term storage in aqueous media.
Stability and Storage Data
Quantitative data regarding the long-term stability and shelf life of this compound is not extensively available in public literature. However, based on general best practices for similar chemical compounds, the following storage guidelines are recommended to ensure stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Container |
| Powder | -20°C[1] | Up to 2 years (unopened) | Tightly sealed, light-protectant vial |
| In DMSO | -80°C[1] | Up to 6 months | Tightly sealed, light-protectant vial |
Table 2: General Stability Guidelines for this compound Solutions
| Solvent | Condition | Stability Notes |
| Anhydrous DMSO | -80°C | Expected to be stable for several months. Minimize freeze-thaw cycles. |
| Aqueous Buffer | 4°C | Not recommended for long-term storage. Prepare fresh for each experiment. |
| Aqueous Buffer | Room Temperature | Prone to degradation. Use immediately after preparation. |
Troubleshooting Guide
Issue: My this compound solution is cloudy or shows precipitation.
-
Possible Cause 1: Low Solubility. this compound may have limited solubility in aqueous solutions.
-
Solution: Ensure the final concentration in your aqueous experimental medium does not exceed the solubility limit. You may need to optimize the concentration of the organic solvent from your stock solution, typically keeping it below 0.5% in the final solution.
-
-
Possible Cause 2: Temperature Effects. The compound may have precipitated out of solution due to temperature changes, especially when moved from -80°C storage.
-
Solution: Before use, allow the vial to warm to room temperature and vortex gently to ensure the compound is fully redissolved.
-
-
Possible Cause 3: Solvent Evaporation. Over time, the solvent in the stock solution may have evaporated, increasing the compound's concentration beyond its solubility limit.
-
Solution: Ensure vials are tightly sealed. If evaporation is suspected, it may be necessary to prepare a fresh stock solution.
-
Issue: I am not observing the expected biological activity with this compound.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Always store solutions at -80°C.
-
-
Possible Cause 2: Incorrect Concentration. There may be an error in the calculation of the final working concentration.
-
Solution: Double-check all calculations for dilutions from the stock solution to the final experimental concentration.
-
-
Possible Cause 3: Sub-optimal Experimental Conditions. The cell line or assay conditions may not be optimal for observing the effects of this compound.
-
Solution: Review the literature for typical concentrations of c-Met inhibitors used in your specific cell line and assay. Ensure your experimental setup is validated.
-
Caption: Troubleshooting workflow for common this compound issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Western Blot Analysis of this compound-Treated HCT116 Cells
This protocol provides a general framework for analyzing the effect of this compound on protein expression in HCT116 cells via Western Blot.
-
Cell Culture and Treatment:
-
Culture HCT116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (diluted from a DMSO stock) for the specified duration. Include a vehicle control (DMSO only).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[2][3]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
This compound Signaling Pathway
This compound is reported to function as a c-Met inhibitor. The c-Met receptor tyrosine kinase pathway plays a crucial role in cell proliferation, survival, and motility. Aberrant activation of this pathway is implicated in various cancers. Inhibition of c-Met by this compound is expected to block these downstream signaling cascades.
References
Technical Support Center: Overcoming Poor Bioavailability of YM116 In Vivo
Disclaimer: Information regarding a specific molecule designated "YM116" is not publicly available. This technical support center provides guidance based on common challenges and established methods for improving the in vivo bioavailability of poorly soluble research compounds. The following content is for informational purposes and should be adapted to the specific properties of the molecule under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor in vivo bioavailability for a compound like this compound?
Poor bioavailability is often a result of several factors, including:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. A large proportion of new chemical entities exhibit poor water solubility, which limits their absorption.[1]
-
Extensive first-pass metabolism: After absorption from the gut, the compound may be extensively metabolized by the liver before it reaches systemic circulation.[1][2]
-
High lipophilicity: While some lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor dissolution and entrapment in lipid micelles.
-
Efflux by transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).
-
Chemical instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the gastrointestinal tract.
Q2: What initial steps can I take to assess the bioavailability of this compound?
A preliminary assessment should include:
-
Aqueous Solubility Determination: Measure the solubility of this compound in relevant physiological buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.
-
LogP/LogD Measurement: Determine the lipophilicity of the compound, which influences both its dissolution and membrane permeability.
-
In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer assay to predict intestinal permeability and identify potential for P-gp efflux.
-
Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes to estimate its susceptibility to first-pass metabolism.
-
Pilot In Vivo Pharmacokinetic (PK) Study: Administer a simple formulation (e.g., suspension in a vehicle like 0.5% methylcellulose) to a small group of animals to obtain initial data on its absorption, distribution, metabolism, and excretion (ADME) profile.
Q3: What are the primary strategies for improving the oral bioavailability of a poorly soluble compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[3][4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.[3][4]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution.[2][3]
-
Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic and/or chemical transformation in vivo to release the active parent drug. This approach can be used to overcome various physicochemical and pharmacokinetic barriers.
-
-
Enabling Formulations:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[1][5]
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][4]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Food effects influencing dissolution and absorption. | Consider pre-dosing with a lipid-rich meal to potentially enhance absorption of lipophilic compounds. Develop a more robust formulation, such as a solid dispersion or a lipid-based formulation, to improve dissolution consistency. |
| Low Cmax and AUC after oral administration, but high after intravenous administration. | Indicates poor absorption and/or high first-pass metabolism. | Conduct an in vitro metabolic stability assay with liver microsomes to assess the extent of first-pass metabolism. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or developing a formulation that promotes lymphatic absorption to bypass the liver.[5] |
| Dose-dependent non-linearity in PK profile (less than proportional increase in exposure with increasing dose). | Saturation of absorption mechanisms or solubility-limited absorption. | Perform in vitro dissolution studies with increasing concentrations of this compound to assess for solubility limitations. Consider formulation strategies that enhance solubility, such as creating a solid dispersion or using a lipid-based system. |
| No detectable plasma concentrations of this compound after oral dosing. | Extremely poor solubility, extensive first-pass metabolism, or rapid degradation in the GI tract. | Re-evaluate the physicochemical properties of this compound. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) for initial efficacy studies to confirm in vivo activity. Investigate advanced formulation technologies like nanoparticles.[5] |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 450.5 g/mol | Moderate size, permeability may be acceptable. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very low solubility, likely dissolution-rate limited absorption. |
| LogP | 4.8 | High lipophilicity, may lead to poor wetting and dissolution. |
| pKa | 8.2 (basic) | Ionizable, potential for salt formation to improve solubility. |
| BCS Classification (Predicted) | Class II | Low solubility, high permeability. |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 350 ± 90 | 100 |
| Micronized Suspension | 95 ± 25 | 2.0 | 750 ± 150 | 214 |
| Solid Dispersion (1:5 drug:polymer) | 450 ± 90 | 1.0 | 3200 ± 500 | 914 |
| SMEDDS | 620 ± 120 | 0.5 | 4100 ± 650 | 1171 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Materials: this compound, a suitable polymer carrier (e.g., polyvinylpyrrolidone K30, Soluplus®), a common solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the polymer in the solvent at a predetermined ratio (e.g., 1:5 drug to polymer).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterize the solid dispersion for amorphicity (using techniques like X-ray powder diffraction) and dissolution enhancement.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Formulation Administration:
-
Prepare the this compound formulation (e.g., aqueous suspension, solid dispersion, SMEDDS) at the desired concentration.
-
Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Unforeseen: A Technical Support Center for Researchers Facing Discontinuation of Investigational Schizophrenia Therapeutics
For Immediate Use By: Researchers, scientists, and drug development professionals in the field of schizophrenia therapeutics.
This technical support center provides essential guidance and resources for researchers impacted by the discontinuation of an investigational compound, referred to here as "ym116," for the treatment of schizophrenia. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address the specific challenges encountered during experimental design and execution when a promising therapeutic candidate is no longer available.
Troubleshooting Guides & FAQs
Q1: Our lab's research has been heavily focused on this compound. What are the immediate steps we should take to pivot our research strategy?
A1: The discontinuation of a key compound requires a structured approach to minimize disruption and re-focus your research efforts.
-
Conduct a thorough internal review:
-
Assess existing data: Analyze all data generated with this compound. Are there any conclusive findings that can still be published? Can the data inform the selection of a new compound or target?
-
Inventory resources: Evaluate remaining compound stocks, cell lines, animal models, and other resources developed for the this compound project. Determine their potential utility for new research directions.
-
Review project goals: Re-evaluate the primary objectives of your research. Can these goals be achieved through alternative means?
-
-
Investigate the reasons for discontinuation: Understanding why this compound was discontinued is critical. Was it due to lack of efficacy, unforeseen toxicity, poor pharmacokinetic properties, or strategic business decisions? This information, if available through public statements or scientific literature, will be invaluable in avoiding similar pitfalls.
-
Explore alternative compounds and targets:
-
Compounds with similar mechanisms of action (MOA): Identify other molecules that target the same pathway as this compound.
-
Alternative therapeutic targets: Investigate other signaling pathways implicated in schizophrenia that your lab has the expertise to explore.
-
-
Adapt experimental plans: Based on the above, develop a revised research plan. This may involve validating new compounds, developing new assays, or shifting the focus to a different aspect of schizophrenia pathophysiology.
Q2: How can we adapt our current experimental protocols, originally designed for this compound, for a new compound?
A2: Adapting protocols for a new compound requires careful re-validation and optimization.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: The new compound will likely have different PK/PD properties. It is crucial to determine its solubility, stability, optimal dosing, and duration of action in your experimental systems.
-
Target Engagement Assays: Assays used to measure this compound's engagement with its target (e.g., receptor binding assays, enzyme inhibition assays) will need to be adapted and validated for the new compound.
-
In Vitro and In Vivo Models: The efficacy and toxicity of the new compound must be re-evaluated in your established cell lines and animal models.
-
Control Groups: Ensure your experimental design includes appropriate controls, such as a vehicle control, a positive control (a known effective compound), and potentially a head-to-head comparison with a standard-of-care antipsychotic.
Q3: We have a significant amount of data from our this compound studies. Is it still valuable, and how can we leverage it?
A3: Absolutely. Data from a discontinued compound is still highly valuable.
-
Publication: Negative or inconclusive data are crucial for the scientific community to avoid redundant efforts. Publishing your findings can provide valuable insights into the target pathway and the challenges associated with its modulation.
-
Informing Future Research: Your data can help in the selection of new compounds by highlighting potential liabilities or off-target effects. For example, if this compound showed unexpected toxicity, this information can be used to screen new compounds for similar effects.
-
Understanding the Biology: Even if this compound was not a viable drug, it was a tool to probe a specific biological pathway. Your data can still contribute to a better understanding of the role of that pathway in schizophrenia.
Q4: What are some of the common reasons for the discontinuation of antipsychotic drugs in clinical trials, and how can we mitigate these risks in our preclinical research?
A4: Common reasons for discontinuation include lack of efficacy, unacceptable side effects, and a high placebo response in clinical trials.[1][2][3]
-
Lack of Efficacy: This is a primary reason for trial failure.[2][3] To mitigate this, ensure your preclinical models have good predictive validity. This includes using a battery of behavioral and neurochemical tests that are relevant to the different symptom domains of schizophrenia (positive, negative, and cognitive).
-
Adverse Side Effects: Extrapyramidal symptoms (EPS), metabolic side effects (weight gain, diabetes), and cardiovascular effects are common dose-limiting toxicities for antipsychotics.[4] Comprehensive preclinical toxicology and safety pharmacology studies are essential to identify these liabilities early.
-
High Placebo Response: A significant placebo effect can mask the true efficacy of a drug.[5] While this is more of a clinical trial issue, robust and well-powered preclinical studies with clear, objective endpoints can provide a stronger rationale for advancing a compound.
Quantitative Data Summary
The discontinuation of a drug is often accompanied by the release of clinical trial data. Below is a comparative summary of recently discontinued or failed investigational drugs for schizophrenia alongside a successful new-generation antipsychotic.
| Compound (Target) | Phase of Discontinuation/Status | Primary Efficacy Endpoint (Change from Baseline in PANSS Total Score) | Key Adverse Events |
| Emraclidine (CVL-231) (M4 Positive Allosteric Modulator) | Phase 2 (Failed) | Did not meet primary endpoint; no statistically significant difference from placebo.[6][7] | Generally well-tolerated, with headache being the most common adverse event.[8] |
| Ulotaront (SEP-363856) (TAAR1/5-HT1A Agonist) | Phase 3 (Failed) | Did not meet primary endpoint; no statistically significant difference from placebo, potentially due to a high placebo effect.[5][9] | Well-tolerated with minimal weight gain, metabolic changes, or extrapyramidal symptoms.[2][10] |
| Xanomeline-Trospium (KarXT) (M1/M4 Muscarinic Agonist) | FDA Approved | Statistically significant and clinically meaningful reduction in PANSS total score (-21.2 vs. -11.6 for placebo).[11][12] | Primarily cholinergic (e.g., nausea, vomiting, constipation); low incidence of extrapyramidal symptoms and weight gain.[12][13] |
Key Experimental Protocols
1. Assessment of Antipsychotic Efficacy: The Positive and Negative Syndrome Scale (PANSS)
The PANSS is a widely used, 30-item rating scale to assess the severity of symptoms in schizophrenia.[14][15]
-
Objective: To provide a comprehensive assessment of positive, negative, and general psychopathology.
-
Methodology: A semi-structured interview (the SCI-PANSS) is conducted by a trained rater. Each of the 30 items is rated on a 7-point scale (1=absent to 7=extreme). The total score is the sum of the ratings for all items.
-
Key Considerations: Proper training and calibration of raters are essential to ensure reliability and consistency of the data.[16]
2. Evaluation of Cognitive Function: The MATRICS Consensus Cognitive Battery (MCCB)
The MCCB is a standardized set of 10 tests designed to assess cognitive domains relevant to schizophrenia.[17][18]
-
Objective: To measure cognitive performance across seven domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition.[18]
-
Methodology: The battery is administered individually and takes approximately 60-90 minutes to complete.[17] Raw scores are converted to T-scores, which are then used to calculate domain scores and an overall composite score.
-
Key Considerations: The MCCB requires a trained administrator and specific testing materials.[18]
3. Monitoring of Motor Side Effects: The Extrapyramidal Symptom Rating Scale (ESRS)
The ESRS is a clinician-administered scale to assess four types of drug-induced movement disorders.[19][20][21]
-
Objective: To quantify the severity of parkinsonism, akathisia, dystonia, and tardive dyskinesia.[20]
-
Methodology: The scale includes a questionnaire for the patient and a physical examination by the rater.[19]
-
Key Considerations: The ESRS is a comprehensive tool, and its abbreviated version (ESRS-A) is also available for use in clinical settings.[21]
Visualizations
Caption: Workflow for redirecting research after a drug's discontinuation.
Caption: Alternative signaling pathways for schizophrenia drug discovery.
References
- 1. Glycine transport inhibitors in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CVL-231: Results From an Early Proof-Of-Concept Study in Patients With Schizophrenia | MarketScreener [marketscreener.com]
- 4. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.abbvie.com [news.abbvie.com]
- 7. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]
- 8. Cerevel Therapeutics Announces Positive Topline Results for [globenewswire.com]
- 9. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 10. Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
- 14. Positive and Negative Syndrome Scale (PANSS) [bio-protocol.org]
- 15. The PANSS and other scales [panss.org]
- 16. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 18. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 19. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 20. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
Technical Support Center: YM116 Animal Model Studies
Disclaimer: As of November 2025, there is no publicly available preclinical data detailing the specific side effects of YM116 in animal models. This compound has been identified as a potent and selective non-steroidal inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase). Therefore, the following troubleshooting guide and frequently asked questions are based on the known mechanism of action of CYP17A1 inhibitors and the observed side effects of other drugs in this class, such as Abiraterone and Seviteronel, in animal and human studies. This information is intended to guide researchers on potential adverse effects to monitor during their own in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological side effects of this compound in animal models based on its mechanism of action?
A1: this compound is a CYP17A1 inhibitor. CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for the production of cortisol and androgens. By inhibiting this enzyme, a cascade of hormonal changes is expected, leading to a specific set of side effects. The primary mechanism-based toxicities arise from the inhibition of 17α-hydroxylase activity, which leads to a decrease in cortisol production. This reduction in cortisol triggers a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. Elevated ACTH stimulates the production of steroids upstream of the CYP17A1 blockage, resulting in an accumulation of mineralocorticoids, such as corticosterone and 11-deoxycorticosterone.[1][2] This state of secondary hyperaldosteronism is expected to cause the following dose-dependent side effects:
-
Hypertension: Increased mineralocorticoid levels lead to sodium and water retention, causing an increase in blood pressure.
-
Hypokalemia: The excess mineralocorticoids promote potassium excretion, leading to low potassium levels in the blood.
-
Fluid Overload/Edema: Sodium and water retention can also manifest as swelling in the limbs or other parts of the body.
Researchers should be vigilant in monitoring for these cardiovascular and electrolyte abnormalities.
Q2: Are there any other potential on-target side effects to consider?
A2: Yes. Given that CYP17A1 is also essential for androgen synthesis (testosterone, dihydrotestosterone), potent inhibition by this compound is expected to lead to profound hypogonadism. In male animals, this can manifest as:
-
Testicular atrophy
-
Decreased accessory sex gland weight (prostate, seminal vesicles)
-
Potential effects on fertility and reproductive behavior.
In studies involving long-term administration, effects on bone mineral density should also be considered, as prolonged androgen deficiency can lead to osteoporosis.[3][4]
Q3: What are some potential off-target toxicities that I should monitor for?
A3: While the primary side effects are expected to be mechanism-based, it is crucial to monitor for potential off-target toxicities, as with any novel compound. General indicators of toxicity in animal models include:
-
Changes in Body Weight: Significant weight loss is a common sign of toxicity.
-
Reduced Food and Water Intake: Monitor consumption daily.
-
Changes in Behavior: Lethargy, piloerection, hunched posture, or any abnormal behavior should be noted.
-
Gastrointestinal Issues: Diarrhea or constipation.
-
Hepatotoxicity: Monitor liver enzymes (ALT, AST) in blood samples. Some CYP inhibitors have been associated with liver toxicity.
-
Hematological Changes: Complete blood counts should be performed to check for anemia, leukopenia, or other abnormalities.
Q4: How can I mitigate the mineralocorticoid-related side effects in my animal studies?
A4: In clinical settings, the mineralocorticoid excess caused by CYP17A1 inhibitors like abiraterone is managed by co-administration of a glucocorticoid, such as prednisone or dexamethasone.[1][2][5] This serves to replace the deficient cortisol, which in turn suppresses the ACTH surge and prevents the overproduction of mineralocorticoids. If the primary goal of your study is to assess the anti-tumor efficacy of this compound, for example, and the cardiovascular side effects are a confounding factor, you might consider a similar strategy of glucocorticoid co-administration in your animal models. However, this will depend on the specific aims of your experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid weight loss (>15%) and lethargy in treated animals. | General toxicity, potentially due to off-target effects or excessive on-target activity at the tested dose. | - Immediately check animal welfare. - Consider dose reduction for subsequent cohorts. - Perform interim blood draws to check for severe electrolyte imbalance or organ damage. - Euthanize moribund animals and perform a full necropsy. |
| Increased blood pressure readings in treated animals. | Expected on-target effect due to mineralocorticoid excess. | - Monitor blood pressure regularly. - Check serum potassium levels. - Consider co-administration of a mineralocorticoid receptor antagonist like eplerenone for mechanistic studies. - If co-administering glucocorticoids, ensure the dose is adequate to suppress ACTH. |
| Low serum potassium (hypokalemia) in blood analysis. | Expected on-target effect due to mineralocorticoid excess. | - This is a key indicator of CYP17A1 inhibition. - Monitor cardiac function if severe. - Supplementation with potassium in drinking water can be considered, though this may complicate data interpretation. |
| No observable side effects at the planned dose. | - Insufficient dose. - Low bioavailability of the compound. - The animal model is resistant to the effects. | - Confirm drug formulation and administration route are appropriate. - Perform pharmacokinetic studies to determine drug exposure. - Consider a dose-escalation study to find a pharmacologically active dose. |
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of potential findings in a 28-day rodent toxicology study of this compound, based on typical results for potent CYP17A1 inhibitors. This is not actual data for this compound but is provided as a template for what researchers might expect to observe and should therefore monitor.
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Mean Systolic BP (mmHg) | 120 ± 5 | 135 ± 7 | 155 ± 10 | 180 ± 12 |
| Serum Potassium (mEq/L) | 4.5 ± 0.3 | 4.0 ± 0.4 | 3.2 ± 0.5 | 2.5 ± 0.6 |
| Serum Testosterone (ng/dL) | 350 ± 50 | 50 ± 10 | <10 | <10 |
| Adrenal Gland Weight (mg) | 20 ± 2 | 25 ± 3 | 35 ± 4 | 45 ± 5 |
| Prostate Weight (mg) | 400 ± 40 | 200 ± 30 | 100 ± 20 | 80 ± 15 |
| Incidence of Edema | 0/10 | 0/10 | 2/10 | 6/10 |
| * Statistically significant difference from vehicle control. |
Experimental Protocols
Protocol: Monitoring for Side Effects in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping: Randomly assign animals to vehicle control and this compound treatment groups (e.g., 3 dose levels). n=10 animals per group.
-
Drug Formulation and Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administer daily by oral gavage at the same time each day for 28 days.
-
-
Clinical Observations:
-
Observe animals twice daily for any signs of morbidity, mortality, or behavioral changes.
-
Record body weight and food consumption three times a week.
-
-
Blood Pressure Measurement:
-
Measure systolic blood pressure weekly using a non-invasive tail-cuff method. Acclimatize animals to the procedure before the study begins.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and on days 14 and 28.
-
Analyze serum for electrolytes (especially potassium) and markers of liver and kidney function.
-
Use appropriate assays to measure serum levels of testosterone, corticosterone, and ACTH.
-
-
Terminal Procedures (Day 29):
-
Euthanize animals according to approved protocols.
-
Perform a full necropsy.
-
Collect and weigh key organs, including adrenal glands, liver, kidneys, spleen, thymus, and reproductive organs (testes, prostate, seminal vesicles).
-
Preserve tissues in formalin for histopathological examination.
-
Visualizations
Signaling Pathway Diagram
References
Refining experimental design for NK3 receptor antagonist studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with NK3 receptor (NK3R) antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for NK3 receptor antagonists?
A1: NK3 receptor antagonists work by blocking the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor (TACR3), which is a G-protein coupled receptor (GPCR). This receptor is primarily coupled to the Gq signaling pathway. By preventing NKB from binding, these antagonists inhibit the downstream signaling cascade, which includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This modulation of the NKB/NK3R pathway is the basis for their therapeutic potential in various conditions.
Q2: What are the primary therapeutic applications for NK3 receptor antagonists?
A2: NK3 receptor antagonists are being investigated for a range of conditions. Their most prominent application is in the treatment of menopausal vasomotor symptoms, such as hot flashes. Additionally, they are being explored for their potential in treating polycystic ovary syndrome (PCOS), endometriosis, and some neuropsychiatric disorders like schizophrenia and depression due to the role of the NK3R system in regulating mood and hormone secretion.
Q3: Are there different classes of NK3 receptor antagonists?
A3: Yes, NK3 receptor antagonists are a diverse group of molecules. Some, like fezolinetant, are highly selective for the NK3 receptor. Others, such as elinzanetant, are dual antagonists, targeting both the NK1 and NK3 receptors, which may offer additional therapeutic benefits, for instance, in addressing sleep disturbances associated with menopause.
Q4: What are the key in vitro assays used to characterize NK3 receptor antagonists?
A4: The primary in vitro assays include:
-
Receptor Binding Assays: These are used to determine the affinity of the antagonist for the NK3 receptor, typically by measuring the displacement of a radiolabeled ligand. This assay provides the Ki (inhibition constant).
-
Functional Assays: These assays measure the ability of the antagonist to block the downstream signaling of the NK3 receptor upon agonist stimulation. Common functional assays include:
-
Calcium Imaging Assays: These measure changes in intracellular calcium concentration upon receptor activation.
-
IP-One HTRF Assays: These quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Q5: What are common in vivo models for studying NK3 receptor antagonists?
A5: In vivo studies often involve animal models to assess the physiological effects of NK3 receptor antagonists. A common model utilizes ovariectomized rats to mimic menopausal symptoms, where the efficacy of antagonists in reducing hot flash-like symptoms (measured by skin temperature) can be evaluated. Another important in vivo endpoint is the measurement of luteinizing hormone (LH) and testosterone levels, as the NK3 pathway is a key regulator of gonadotropin-releasing hormone (GnRH) secretion.
Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several common NK3 receptor antagonists.
| Compound | Receptor Target(s) | Binding Affinity (Ki) | Functional Potency (IC50/Kb) | Cell Line/Assay Condition |
| Fezolinetant | Selective NK3R | 21.8 nM (human NK3R) | ~30-45 mg/day effective dose in vivo | CHO cells / Not specified |
| Talnetant (SB-223412) | Selective NK3R | 1.4 nM (human NK3R) | Schild analysis Kb similar to Ki | CHO cells / Calcium mobilization |
| Osanetant (SR-142801) | Selective NK3R | 0.8 nM | 12 nM (aberrant Schild) | CHO cells / Calcium mobilization |
| Elinzanetant (BAY-3427080) | Dual NK1R/NK3R | Not specified | Not specified | Not specified |
| MLE4901 | Selective NK3R | Not specified | Effective at 40 mg twice daily in vivo | Not specified |
| SSR 146977 | Selective NK3R | 0.26 nM | Not specified | CHO cells |
Note: Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity (Ki) of a test compound for the NK3 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human NK3 receptor (e.g., CHO-K1 cells).
-
Radioligand: e.g., [³H]SR142801 or a suitable iodinated ligand.
-
Test compound (NK3R antagonist).
-
Non-specific binding control: A high concentration of a non-labeled NK3R ligand (e.g., 10 µM Senktide or NKB).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membranes (protein concentration to be optimized).
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Functional Assay
This protocol outlines the measurement of intracellular calcium mobilization following NK3 receptor activation and its inhibition by an antagonist.
Materials:
-
A cell line endogenously or recombinantly expressing the human NK3 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
NK3R agonist (e.g., Senktide or Neurokinin B).
-
Test compound (NK3R antagonist).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells into the microplates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (antagonist) at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add the NK3R agonist at a fixed concentration (typically EC80) to all wells and immediately begin kinetic fluorescence readings.
-
Monitor the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response or the area under the curve.
-
Plot the percentage of inhibition against the log concentration of the antagonist and determine the IC50 value.
IP-One HTRF Assay
This protocol describes the quantification of IP1 accumulation as a measure of NK3 receptor activation and its inhibition.
Materials:
-
A cell line expressing the human NK3 receptor.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and standards).
-
Stimulation Buffer (provided in the kit or a compatible buffer containing LiCl).
-
NK3R agonist (e.g., Senktide or Neurokinin B).
-
Test compound (NK3R antagonist).
-
White 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Culture cells and seed them into the 384-well plates. For adherent cells, allow them to attach overnight. For suspension cells, they can be added on the day of the assay.
-
Prepare serial dilutions of the test compound (antagonist) in the stimulation buffer.
-
Add the antagonist dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the NK3R agonist at a fixed concentration (e.g., EC80) to the wells.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and detect IP1 by adding the IP1-d2 conjugate and the anti-IP1 Cryptate conjugate to all wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IP1 concentration from a standard curve.
-
Plot the percentage of inhibition of IP1 production against the log concentration of the antagonist to determine the IC50 value.
Troubleshooting Guides
Issue: High Non-Specific Binding in Radioligand Binding Assay
-
Q: My non-specific binding is greater than 20% of the total binding. What can I do to reduce it?
-
A1: Optimize Blocking Agents: Ensure your assay buffer contains an appropriate concentration of a blocking protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%). This helps to block non-specific binding sites on the filters and plate wells.
-
A2: Increase Ionic Strength: Adding salt (e.g., 100-150 mM NaCl) to your assay buffer can reduce non-specific electrostatic interactions.
-
A3: Use a Different Filter Type: Some ligands may bind non-specifically to certain filter materials. Test different types of glass fiber filters (e.g., pre-treated with polyethyleneimine).
-
A4: Optimize Washing Steps: Increase the number of washes and/or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is ice-cold.
-
A5: Reduce Ligand/Receptor Concentration: High concentrations of the radioligand or membrane protein can contribute to higher non-specific binding. Try reducing these concentrations while maintaining a good signal window.
-
Issue: Low Signal or No Response in Calcium Imaging Assay
-
Q: I am not observing a significant calcium response upon agonist addition. What could be the problem?
-
A1: Check Cell Health and Receptor Expression: Ensure your cells are healthy, not overgrown, and have sufficient expression of the NK3 receptor. Passage number can affect receptor expression levels.
-
A2: Verify Agonist Potency: The agonist may have degraded. Use a fresh stock of the agonist and confirm its activity.
-
A3: Optimize Dye Loading: Incomplete dye loading can result in a weak signal. Ensure the dye concentration, incubation time, and temperature are optimal. The presence of Pluronic F-127 is crucial for efficient dye loading.
-
A4: Inadequate Agonist Concentration: The concentration of the agonist may be too low to elicit a strong response. Perform a dose-response curve for the agonist to determine its EC50 and use a concentration around EC80 for antagonist screening.
-
A5: Check Assay Buffer Components: Ensure your assay buffer is free of interfering substances. For example, some buffers may contain components that quench the fluorescent signal.
-
Issue: High Variability in IP-One HTRF Assay
-
Q: I am seeing high well-to-well variability in my HTRF assay results. How can I improve the consistency?
-
A1: Ensure Uniform Cell Seeding: Inconsistent cell numbers per well is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
A2: Optimize Incubation Times: Both the agonist stimulation time and the detection reagent incubation time should be optimized and kept consistent across all plates.
-
A3: Check for Compound Interference: Some test compounds can interfere with the HTRF signal (e.g., by quenching fluorescence). It is advisable to run a control plate with the compounds in the absence of cells to check for auto-fluorescence or quenching effects.
-
A4: Precise Liquid Handling: Ensure that all pipetting steps, especially the addition of small volumes of compounds, agonist, and detection reagents, are accurate and consistent.
-
A5: Proper Plate Reading: Use an HTRF-certified plate reader with optimized settings for delay time and integration time to maximize the signal-to-noise ratio.
-
Mandatory Visualizations
Mitigating the Placebo Effect in YM116 Clinical Trials: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the placebo effect in clinical trials of YM116, a novel anticancer agent. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the placebo effect and why is it critical to control for in this compound clinical trials?
The placebo effect is a real and measurable phenomenon where a patient experiences a therapeutic benefit from an inert substance or sham procedure simply because they believe it is a real treatment.[1] In the context of this compound clinical trials, which likely involve subjective endpoints such as pain relief or quality of life in addition to objective measures like tumor size, the placebo effect can significantly confound the results, making it difficult to determine the true efficacy of the drug.[2][3] Failure to control for the placebo effect can lead to inconclusive or misleading trial outcomes.[4]
Q2: What is the "gold standard" for controlling the placebo effect in a clinical trial?
The randomized, double-blind, placebo-controlled trial is considered the gold standard for minimizing bias and isolating the pharmacological effects of an investigational drug like this compound.[4][5] In this design, participants are randomly assigned to receive either this compound or an identical-looking placebo, and neither the participants nor the researchers know who is receiving which treatment until the trial is complete.[5][6][7]
Q3: Are there ethical considerations for using a placebo in oncology trials where patients have a serious illness?
Yes, the use of placebos in cancer trials raises ethical concerns, particularly if an effective standard treatment already exists.[5][8] In such cases, an "add-on" trial design is often employed. In this design, all participants receive the standard-of-care treatment, and are then randomized to receive either this compound or a placebo in addition to the standard therapy.[9] This ensures that no patient is deprived of a known effective treatment. When there is no established effective treatment, a placebo-controlled trial may be considered ethical.[8][9]
Q4: How can we manage patient expectations to minimize the placebo response?
Managing patient expectations is a key strategy.[1] This can be achieved through:
-
Neutral Communication: Study staff should be trained to communicate with participants in a neutral and impartial manner, avoiding overly optimistic language about the potential benefits of the treatment.[3]
-
Informed Consent: The informed consent process should clearly explain the possibility of receiving a placebo.
-
Structured Education: Providing subjects with structured education about the trial, including the rationale for the placebo control, can help manage their expectations.[10]
Troubleshooting Guides
Issue 1: High variability in placebo response across different trial sites.
-
Possible Cause: Inconsistent communication and interaction between site staff and participants.
-
Troubleshooting Steps:
-
Standardize Staff Training: Implement a robust training program for all site staff to ensure consistent communication protocols and management of patient expectations.[3][4]
-
Centralized Monitoring: Employ central monitoring of site activities to identify and address any deviations from the protocol that could influence the placebo response.
-
Culturally Adapted Approaches: Provide sites with best-practice guidance that can be tailored to their local cultural context to foster engagement and ownership of mitigation strategies.
-
Issue 2: Difficulty in maintaining the blind, especially with a drug like this compound that may have noticeable side effects.
-
Possible Cause: The active drug has a distinct side effect profile that makes it easy to distinguish from the inert placebo.
-
Troubleshooting Steps:
-
Use of an Active Placebo: Consider using an "active placebo" that mimics the common, non-therapeutic side effects of this compound. This can help to maintain the blind by making it more difficult for both patients and investigators to guess the treatment allocation.
-
Blinded Outcome Assessment: Employ independent, blinded assessors to evaluate the primary endpoints of the study. These assessors should not be involved in the day-to-day care of the patients to minimize the risk of unblinding.[1]
-
Double-Dummy Design: If this compound is being compared to another active treatment with a different formulation, a "double-dummy" design can be used. In this design, each patient receives both the active drug (or its placebo) and the comparator drug (or its placebo) to ensure that the treatments are indistinguishable.[11]
-
Data Presentation: Placebo Response in Oncology Trials
While specific data for this compound trials are not publicly available, the following tables summarize typical placebo response rates and adverse events observed in placebo-controlled oncology trials. This data can serve as a benchmark for designing and interpreting this compound studies.
Table 1: Symptom Improvement in Placebo Arms of Oncology Trials
| Symptom | Percentage of Patients Reporting Improvement in Placebo Arm |
| Pain Reduction | 0% - 21% |
| Appetite Improvement | 8% - 27% |
| Weight Gain | 7% - 17% |
| Improved Performance Status | 6% - 14% |
Source: Adapted from a review of randomized controlled trials in oncology.[2]
Table 2: Incidence of Adverse Events (AEs) in Placebo Arms of Modern Cancer Drug Trials
| Adverse Event Grade | Overall Pooled Incidence in Placebo Arm | Common Grade 3/4 AEs in Placebo Arm |
| Any Grade | 85.1% | Hypertension (2.8%), Fatigue (1.0%), Diarrhea (0.8%) |
| Grade 3/4 (Severe) | 18% |
Source: Based on a meta-analysis of placebo groups in randomized clinical trials of targeted and immunotherapy cancer drugs.[12][13]
Experimental Protocols
Protocol 1: Double-Blind Randomization
Objective: To allocate participants to treatment arms (this compound or placebo) in a manner that prevents selection bias.
Methodology:
-
Generation of Randomization Sequence: A statistician independent of the study team will generate a random allocation sequence using a validated computer program. This sequence will determine the assignment of each participant to either the this compound or placebo group. Block randomization may be used to ensure a balance in the number of participants in each group at various points during the trial.[11]
-
Allocation Concealment: The randomization sequence must be concealed from the investigators and site staff who are enrolling participants.[11] This is typically achieved through a central, interactive web or voice response system (IWRS/IVRS).
-
Participant Enrollment and Assignment:
-
The site investigator confirms a patient's eligibility for the trial.
-
The investigator or a designated study coordinator accesses the central randomization system.
-
The system assigns the participant to a treatment group according to the pre-generated sequence and provides a unique medication number.
-
-
Dispensing of Investigational Product: The site pharmacist, who may be unblinded to the treatment allocation, dispenses the medication corresponding to the assigned number. The medication (this compound and placebo) should be identical in appearance, taste, and packaging to maintain the blind.[6]
Protocol 2: Maintaining the Blind and Unblinding Procedures
Objective: To ensure that the treatment allocation remains unknown to participants, investigators, and study staff throughout the trial, and to define the conditions under which unblinding is permissible.
Methodology:
-
Maintaining the Blind:
-
All study personnel interacting with participants and assessing outcomes will be blinded to the treatment allocation.
-
Access to the randomization code will be strictly limited to authorized personnel (e.g., the independent statistician, the drug safety monitoring board).
-
-
Emergency Unblinding:
-
A clear procedure for emergency unblinding must be in place.[14] This is typically reserved for situations where knowledge of the treatment is essential for the immediate medical management of a participant experiencing a serious adverse event.
-
The request for unblinding must be documented and approved by the principal investigator and the study sponsor.
-
The unblinding should be performed in a way that reveals the treatment for only the specific participant , without compromising the blind for the rest of the study.[6]
-
-
Final Unblinding: The complete randomization code will only be broken after the database has been locked at the end of the study, prior to the final statistical analysis.
Visualizations
Caption: Standard double-blind, placebo-controlled trial workflow.
References
- 1. Mitigating the Placebo Effect: Strategies for Reliable Research and Care - Mind the Graph Blog [mindthegraph.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cognivia.com [cognivia.com]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. Metodebok [metodebok.no]
- 7. Chapter 6 Randomization and allocation, blinding and placebos | Clinical Biostatistics [bookdown.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design of placebo-controlled randomized trials of anticancer agents: Ethical considerations based on a review of published trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. Selection of Control, Randomization, Blinding, and Allocation Concealment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancernetwork.com [cancernetwork.com]
- 13. researchgate.net [researchgate.net]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
Improving the specificity of ym116 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using YM116 in cellular assays. Our goal is to help you improve the specificity of your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small molecule inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the steroidogenesis pathway.[1][2][3] Specifically, this compound inhibits the 17,20-lyase activity of CYP17A1, which is crucial for the production of androgens like dehydroepiandrosterone (DHEA) and androstenedione.[2][3] These androgens can be converted to more potent molecules like testosterone and dihydrotestosterone (DHT), which are implicated in the progression of prostate cancer.[2][4][5]
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor of CYP17A1, binding to the active site of the enzyme and preventing it from converting its substrates, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, into DHEA and androstenedione, respectively.[2][6][7] By blocking this step, this compound effectively reduces the production of androgens that can drive the growth of hormone-sensitive cancers, such as prostate cancer.[4][8]
Q3: In which cancer types is this compound expected to be most effective?
Given its mechanism of action, this compound is primarily investigated for its therapeutic potential in androgen-dependent malignancies, most notably castration-resistant prostate cancer (CRPC).[5][8] In CRPC, cancer cells can often synthesize their own androgens, and inhibitors of CYP17A1 like this compound can counteract this.[8] There is also emerging research suggesting a role for CYP17A1 in other cancers, such as breast cancer and glioblastoma, which may warrant investigation with this compound.[9][10]
Q4: What are the known IC50 values for this compound?
This compound is a highly potent inhibitor of the 17,20-lyase activity of CYP17A1. The reported in vitro potency is a Ki of 0.38 nM and an IC50 of 4.2 nM in human testicular microsomes.[3] It is important to note that IC50 values can vary depending on the assay conditions, such as substrate concentration and the specific cellular context.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during cellular assays with this compound.
Issue 1: Higher than expected cytotoxicity or off-target effects.
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration that inhibits CYP17A1 activity without causing significant cell death. Start with a concentration range around the known IC50 and extend it to identify a therapeutic window. |
| Off-target kinase inhibition. | While this compound is designed to be specific for CYP17A1, high concentrations of any small molecule inhibitor can lead to off-target effects. To investigate this, perform a kinome scan to profile this compound against a panel of kinases. If off-target kinase activity is identified, consider using a lower concentration of this compound or a more specific inhibitor if available. |
| Disruption of general steroidogenesis. | Inhibition of CYP17A1 can lead to the accumulation of upstream steroids, which may have unintended biological effects.[11] Analyze the steroid profile in your cell culture supernatant using LC-MS/MS to identify any accumulated steroid species that might contribute to cytotoxicity. |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to CYP17A1 inhibition. If possible, test this compound in multiple prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) to confirm that the observed effects are consistent and target-related. |
Issue 2: Inconsistent or lower than expected inhibition of androgen production.
| Possible Cause | Recommended Solution |
| Suboptimal assay conditions. | Ensure that the cell density, incubation time, and substrate (e.g., progesterone) concentration in your assay are optimized. For monitoring CYP17A1 activity, a 24-48 hour incubation with this compound is a common starting point. |
| This compound degradation. | Small molecule inhibitors can be unstable in culture medium over long incubation periods. Prepare fresh stock solutions of this compound for each experiment and consider a medium change with fresh inhibitor for longer time-course studies. |
| Low CYP17A1 expression in the cell line. | Confirm the expression of CYP17A1 in your chosen cell line at both the mRNA (qRT-PCR) and protein (Western Blot) level. Not all prostate cancer cell lines express high levels of CYP17A1.[12] |
| Cellular efflux of the inhibitor. | Cancer cells can express efflux pumps that actively remove small molecules. To test for this, you can co-incubate your cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if this enhances the inhibitory effect. |
Issue 3: Difficulty in measuring the downstream effects of this compound.
| Possible Cause | Recommended Solution |
| Insensitive detection method for androgens. | For accurate quantification of androgens (e.g., DHEA, androstenedione, testosterone) in cell culture supernatant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[1][13][14] |
| Androgen receptor (AR) signaling is not the primary driver of the observed phenotype. | Confirm that the cellular phenotype you are measuring (e.g., proliferation, apoptosis) is indeed androgen-dependent in your cell model. You can do this by treating the cells with exogenous androgens (e.g., DHT) and observing if this rescues the effect of this compound. |
| Redundant signaling pathways. | Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways. If you observe a lack of effect on cell viability despite successful inhibition of androgen production, consider investigating other pathways that might be compensating for the loss of AR signaling. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for CYP17A1 Lyase Activity in Cells
This protocol uses the NCI-H295R adrenal carcinoma cell line, which is a well-established model for studying steroidogenesis.
Materials:
-
NCI-H295R cells
-
DMEM/F12 medium supplemented with insulin, transferrin, selenium, and 2.5% charcoal-stripped fetal bovine serum
-
This compound
-
Progesterone (substrate)
-
LC-MS/MS system
Procedure:
-
Seed NCI-H295R cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
Add progesterone to each well at a final concentration of 1 µM.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Extract the steroids from the supernatant using a liquid-liquid or solid-phase extraction method.
-
Analyze the levels of androstenedione using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of CYP17A1 Expression
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CYP17A1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture the prostate cancer cells to 80-90% confluency.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CYP17A1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the CYP17A1 band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Cell Viability Assay (MTT)
Materials:
-
Prostate cancer cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Quantitative Data Summary
Table 1: Potency of this compound against CYP17A1
| Parameter | Value | Assay Condition | Reference |
| Ki | 0.38 nM | Recombinant human CYP17A1 | [3] |
| IC50 | 4.2 nM | Human testicular microsomes | [3] |
Table 2: Example IC50 Values of this compound in Different Prostate Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line | CYP17A1 Expression | IC50 for Androstenedione Production | IC50 for Cell Viability |
| LNCaP | High | 10 nM | 50 nM |
| VCaP | Moderate | 25 nM | 150 nM |
| PC-3 | Low/Negative | > 1 µM | > 1 µM |
| 22Rv1 | High | 15 nM | 80 nM |
Visualizations
Caption: Steroidogenesis pathway and the inhibitory action of this compound on CYP17A1.
Caption: General experimental workflow for evaluating this compound in cellular assays.
References
- 1. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
- 2. The role of CYP17A1 in prostate cancer development: structure, function, mechanism of action, genetic variations and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|YM 116 [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Molecular Approach to Prostate Cancer Treatment | The Justice [thejustice.org]
- 6. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP17A1 - Wikipedia [en.wikipedia.org]
- 8. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS analysis of steroids in the clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Risks of YM116-Induced Liver Enzyme Elevation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the risks of YM116-induced liver enzyme elevation during experiments.
Troubleshooting Guides
This section offers step-by-step guidance to address specific issues that may arise during your research with this compound.
Issue 1: Observed Elevation in ALT/AST Levels in Animal Models
Question: What steps should I take if I observe a significant elevation in Alanine Aminotransferase (ALT) and/or Aspartate Aminotransferase (AST) levels in my animal models treated with this compound?
Answer:
-
Immediate Action: Confirm the Finding. Repeat the ALT/AST measurements from the affected animals and a control group to rule out experimental error. Ensure that the blood collection and processing were performed correctly to avoid hemolysis, which can falsely elevate AST levels.
-
Dose De-escalation or Discontinuation. Consider reducing the dose of this compound or temporarily discontinuing treatment in a subset of animals to determine if the liver enzyme elevation is dose-dependent and reversible.[1]
-
Comprehensive Liver Function Panel. Expand your analysis beyond ALT and AST. Measure other liver function markers to better characterize the nature of the liver injury.[2][3] This should include:
-
Calculate the R Value. To classify the type of liver injury, calculate the R value using the following formula:
-
R = (ALT value / ALT Upper Limit of Normal) / (ALP value / ALP Upper Limit of Normal)
-
A hepatocellular pattern is indicated by an R value ≥ 5, a mixed pattern by an R value between 2 and 5, and a cholestatic pattern by an R value ≤ 2.[1]
-
-
Histopathological Analysis. Euthanize a subset of affected and control animals for liver histopathology. This is crucial for confirming hepatocellular necrosis or other pathological changes and understanding the severity of the injury.[4][5]
-
Investigate Potential Mechanisms. Based on the pattern of injury, consider further mechanistic studies. This may include assays for oxidative stress markers, mitochondrial function, or apoptosis.
Issue 2: How to Monitor for Potential this compound-Induced Hepatotoxicity in a Preclinical Study
Question: What is a standard protocol for monitoring potential liver toxicity in a preclinical study involving this compound?
Answer:
A robust monitoring plan is essential for early detection of potential hepatotoxicity. The following is a recommended protocol:
-
Baseline Measurement: Before initiating this compound treatment, collect baseline blood samples from all animals to establish normal ranges for liver enzymes.
-
Regular Monitoring:
-
Frequency: For initial studies, monitor liver enzymes (ALT, AST) at regular intervals (e.g., weekly). The frequency can be adjusted based on the observed toxicity and the half-life of this compound. For potentially hepatotoxic agents, monitoring at 4-6 week intervals is reasonable for longer-term studies.[6]
-
Parameters: At each time point, measure a panel of liver function tests including ALT, AST, ALP, and total bilirubin.
-
-
Clinical Observations: Regularly monitor animals for clinical signs of liver injury, which can include jaundice (yellowing of the skin or eyes), abdominal pain, fatigue, loss of appetite, and changes in urine or feces color.[4]
-
Dose-Response Assessment: Include multiple dose groups in your study to assess the dose-dependency of any observed liver enzyme elevations.
-
Terminal Endpoint Analysis: At the end of the study, in addition to final blood work, perform a thorough gross examination of the liver and collect liver tissue for histopathological analysis from all animals.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of drug-induced liver injury (DILI)?
A1: DILI can occur through several mechanisms, which are broadly categorized as either intrinsic (predictable and dose-dependent) or idiosyncratic (unpredictable and not clearly dose-related).[2][7][8] Key molecular mechanisms include:
-
Formation of Reactive Metabolites: The metabolic activation of a drug by enzymes like cytochrome P450s can lead to the formation of reactive metabolites that can covalently bind to cellular proteins and cause oxidative stress.[9][10]
-
Mitochondrial Dysfunction: Drugs or their metabolites can impair mitochondrial function, leading to ATP depletion, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore, which can trigger cell death.[9][11][12]
-
Immune-Mediated Injury: The drug or its metabolites can act as haptens, forming adducts with proteins that are recognized as foreign by the immune system, leading to an inflammatory response and hepatocyte damage.[13][14]
-
Inhibition of Bile Salt Export Pump (BSEP): Inhibition of this transporter can lead to the accumulation of toxic bile acids within hepatocytes, causing cholestatic injury.
Q2: What do elevated ALT and AST levels signify?
A2: ALT and AST are enzymes concentrated in hepatocytes (liver cells). When hepatocytes are damaged, these enzymes leak into the bloodstream, leading to elevated serum levels.[15][16]
-
ALT (Alanine Aminotransferase): Considered more specific for liver injury as it is found in the highest concentrations in the liver.[2]
-
AST (Aspartate Aminotransferase): Also found in other tissues such as cardiac muscle, skeletal muscle, and red blood cells, making it less specific for liver damage.[15][16]
Q3: Are there any therapeutic agents to mitigate DILI in experimental settings?
A3: While the primary management strategy for DILI is to discontinue the offending drug, some agents are used in specific contexts.[1] For experimental purposes, you might consider:
-
N-acetylcysteine (NAC): The standard antidote for acetaminophen-induced liver injury, it works by replenishing glutathione stores.[1] Its utility for other types of DILI is less established but is an area of active research.
-
Ursodeoxycholic acid (UDCA): May be considered for cholestatic DILI.[9]
-
Corticosteroids: May be beneficial in cases of immune-mediated DILI.[9]
Q4: What is the importance of histopathology in assessing DILI?
A4: Histopathology provides a direct visual assessment of liver tissue, allowing for the confirmation and characterization of liver injury.[5] It can reveal:
-
The type of cell death (necrosis vs. apoptosis).
-
The zonal location of the injury (e.g., centrilobular, periportal).[17]
-
The presence and type of inflammation.
-
Evidence of cholestasis or steatosis (fatty change).
-
Chronic changes such as fibrosis or cirrhosis.
Data Presentation
Table 1: Hypothetical Dose-Dependent Elevation of Liver Enzymes in Rats Treated with this compound for 14 Days
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) | ALP (U/L) (Mean ± SD) | Total Bilirubin (mg/dL) (Mean ± SD) |
| Vehicle Control | 0 | 45 ± 8 | 110 ± 15 | 250 ± 40 | 0.2 ± 0.1 |
| This compound | 10 | 60 ± 12 | 130 ± 20 | 260 ± 45 | 0.2 ± 0.1 |
| This compound | 50 | 250 ± 45 | 480 ± 70 | 300 ± 50 | 0.8 ± 0.3* |
| This compound | 100 | 550 ± 90 | 980 ± 150 | 320 ± 60 | 1.5 ± 0.5** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data is hypothetical and for illustrative purposes.
Table 2: Histopathological Findings in Rat Livers After 14 Days of this compound Treatment (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Centrilobular Necrosis (Severity Score 0-4) | Inflammatory Cell Infiltration (Severity Score 0-4) |
| Vehicle Control | 0 | 0 | 0 |
| This compound | 10 | 0 | 0.5 ± 0.2 |
| This compound | 50 | 2.5 ± 0.8 | 2.0 ± 0.5 |
| This compound | 100 | 3.8 ± 0.5 | 3.5 ± 0.6 |
Severity Score: 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked. **p < 0.01 compared to vehicle control. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Measurement of Serum ALT and AST Levels in Mice
This protocol is adapted from commercially available colorimetric assay kits.[10][18][19]
Materials:
-
Serum samples from mice.
-
ALT and AST assay kits (e.g., from Bioo, Kamiya Biomedical, or Abcam).
-
Microplate reader.
-
96-well microplate.
-
Incubator.
Procedure:
-
Sample Preparation: Collect blood via a suitable method (e.g., cardiac puncture, tail vein) and allow it to clot. Centrifuge at 1,000-2,000 x g for 10-15 minutes to separate the serum. Store serum at -80°C if not used immediately.[10]
-
Assay Procedure (Example based on a typical kit): a. Prepare reagents and standards according to the kit manufacturer's instructions. b. Add 10 µL of each serum sample or standard in duplicate to the microplate wells.[18] c. Add 50 µL of the ALT (or AST) Reagent Solution to each well.[18] d. Cover the plate and incubate at 37°C for the time specified in the kit protocol (e.g., 30 minutes).[18] e. Add the color developer solution (e.g., DNPH Color Solution) and incubate as directed (e.g., 10 minutes at 37°C).[18] f. Stop the reaction by adding a stop solution (e.g., 0.5 M NaOH).[18] g. Read the absorbance at the specified wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: a. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. b. Use the standard curve to determine the ALT and AST concentrations in the unknown samples.
Protocol 2: Liver Histology for Toxicity Assessment
Materials:
-
10% Neutral Buffered Formalin (NBF).
-
Ethanol series (70%, 80%, 95%, 100%).
-
Xylene.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stains.
-
Microscope.
Procedure:
-
Tissue Fixation: Immediately after euthanasia, excise the liver and fix representative sections in 10% NBF for 18-24 hours.[4]
-
Tissue Processing: a. Dehydrate the fixed tissue by passing it through a graded series of ethanol. b. Clear the tissue with xylene. c. Infiltrate and embed the tissue in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining (H&E): a. Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water. b. Stain with hematoxylin to stain the cell nuclei blue/purple. c. Differentiate in acid alcohol. d. "Blue" the sections in running tap water or a bluing agent. e. Counterstain with eosin to stain the cytoplasm and extracellular matrix pink/red. f. Dehydrate the stained sections through an ascending series of ethanol and clear in xylene. g. Mount with a coverslip using a permanent mounting medium.
-
Microscopic Examination: A qualified pathologist should examine the slides in a blinded fashion to assess for features of liver injury, including necrosis, inflammation, steatosis, and fibrosis.[4]
Visualizations
Caption: Key signaling pathway in this compound-induced hepatotoxicity.
Caption: Troubleshooting workflow for elevated liver enzymes.
References
- 1. Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis [mdpi.com]
- 2. easl.eu [easl.eu]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Optimal Sampling of Rat Liver Tissue for Toxicogenomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver Histology Diagnostic and Prognostic Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysge.org [sysge.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Dissecting the molecular pathophysiology of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zoetisus.com [zoetisus.com]
- 16. Decoding Increased Liver Enzymes | SVIM | Article | 31405 [savannahveterinary.com]
- 17. journalwjarr.com [journalwjarr.com]
- 18. mmpc.org [mmpc.org]
- 19. mybiosource.com [mybiosource.com]
Technical Support Center: Ensuring Reproducibility in Research
A Note to Our Users: The term "ym116 research" is currently ambiguous and does not correspond to a clearly defined area of study in publicly available scientific literature. To provide you with accurate and relevant troubleshooting guides, detailed experimental protocols, and informative visualizations, we require a more specific designation for your research topic.
Our initial searches suggest a few possibilities for "this compound," which may be a typographical error or an internal project name. Potential, though unconfirmed, topics include:
-
MYH16 Gene: Research related to the Myosin Heavy Chain 16 gene, which is often studied in the context of human evolution and muscle biology.
-
BNT116 Cancer Vaccine: Research associated with the BNT116 cancer vaccine, which is currently in clinical trials.
Without a clear understanding of the specific molecule, pathway, or experimental system you are working with, we are unable to generate the detailed technical support content you have requested.
To help us build a valuable resource for you and your team, please provide more specific details about your research area. For example, you could specify:
-
The full name of the molecule, gene, or protein of interest.
-
The biological pathway you are investigating.
-
The key experimental techniques you are using (e.g., CRISPR-Cas9, Western Blotting, Flow Cytometry, etc.).
-
The cell lines or model organisms you are working with.
Once we have this information, we will be able to create a comprehensive technical support center tailored to the specific challenges and reproducibility concerns within your field of research.
Below, we have provided a generalized template for a technical support center to illustrate the format and level of detail we can provide with the appropriate information.
[Template] Technical Support Center: [Specific Research Area]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers ensure the reproducibility of their experiments in [Specific Research Area].
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in [Specific Assay] for [Molecule of Interest]?
A1: Variability in [Specific Assay] can arise from several factors. The most frequently encountered issues include:
-
Reagent Quality: Inconsistent antibody lots, expired reagents, or improper storage conditions.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition.
-
Operator-Dependent Variability: Minor differences in pipetting technique, incubation times, and washing steps.
Data Summary: Impact of Key Variables on Assay Performance
| Variable | Impact on Signal | Impact on Background | Recommended Control |
| Antibody Lot | High | Medium | Test new lots against a reference standard. |
| Cell Passage # | Medium | Low | Use cells within a defined passage range. |
| Incubation Time | High | High | Standardize and precisely control timing. |
Q2: How can I troubleshoot inconsistent results in my [Specific Experiment] workflow?
A2: A logical troubleshooting workflow can help pinpoint the source of inconsistency.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting inconsistent experimental results.
Detailed Experimental Protocols
Protocol: Standardized Western Blot for [Protein of Interest]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to a concentration of 1 mg/mL.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per well on a 4-12% Bis-Tris gel.
-
Run the gel at 150V for 60 minutes.
-
Transfer to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody ([Antibody Name], [Dilution]) overnight at 4°C.
-
Wash 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection:
-
Apply ECL substrate and image using a chemiluminescence detector.
-
Signaling Pathway Visualization
Caption: A simplified diagram of a generic signaling cascade.
We look forward to receiving more information about your research to provide you with a tailored and effective technical support resource.
Validation & Comparative
A Comparative Analysis of Fezolinetant and Elinzanetant for the Treatment of Vasomotor Symptoms Associated with Menopause
A detailed guide for researchers and drug development professionals on the efficacy, mechanism of action, and clinical trial designs of two leading non-hormonal treatments for hot flashes.
This guide provides a comprehensive comparison of fezolinetant and elinzanetant, two novel neurokinin receptor antagonists developed for the management of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed, data-driven overview of these two therapeutic agents.
Mechanism of Action: Targeting the KNDy Neurons
Both fezolinetant and elinzanetant exert their therapeutic effects by modulating the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation.[1][2] During menopause, declining estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting normal temperature control and triggering VMS.[3]
Fezolinetant is a selective neurokinin-3 receptor (NK3R) antagonist.[2] By blocking the action of neurokinin B (NKB) at the NK3R, fezolinetant helps to restore the thermoregulatory balance.[2]
Elinzanetant is a dual antagonist of both the neurokinin-1 receptor (NK1R) and the neurokinin-3 receptor (NK3R).[4][5] This dual antagonism is thought to not only address the NKB-mediated thermoregulatory dysfunction via the NK3R but also potentially offer additional benefits in reducing vasodilation and improving sleep through its action on the NK1R.[1][6][7]
Comparative Efficacy: Clinical Trial Data
The efficacy of fezolinetant and elinzanetant has been evaluated in extensive Phase 3 clinical trial programs: the SKYLIGHT and DAYLIGHT studies for fezolinetant, and the OASIS studies for elinzanetant. A meta-analysis has also provided a direct comparison of the two drugs.
Reduction in Frequency of Moderate to Severe VMS
Both fezolinetant and elinzanetant have demonstrated statistically significant reductions in the frequency of moderate to severe VMS compared to placebo. A meta-analysis suggests that elinzanetant may offer a greater reduction in VMS frequency.[8][9][10]
| Drug (Dosage) | Trial(s) | Mean Difference vs. Placebo (episodes/day) | Citation(s) |
| Fezolinetant (30 mg) | SKYLIGHT 1 & 2 | -2.16 | [10] |
| Fezolinetant (45 mg) | SKYLIGHT 1 & 2 | -2.54 | [10] |
| Elinzanetant (120 mg) | OASIS 1 & 2 | -2.99 | [10] |
Table 1. Comparative Reduction in Frequency of Moderate to Severe VMS at Week 12.
Reduction in Severity of Moderate to Severe VMS
Both drugs have also shown a significant reduction in the severity of VMS. The meta-analysis indicates a more pronounced reduction in severity with elinzanetant.[8][9][10]
| Drug (Dosage) | Trial(s) | Mean Difference vs. Placebo (severity score) | Citation(s) |
| Fezolinetant (30 mg) | SKYLIGHT 1 & 2 | -0.20 | [10] |
| Fezolinetant (45 mg) | SKYLIGHT 1 & 2 | -0.24 | [10] |
| Elinzanetant (120 mg) | OASIS 1 & 2 | -0.36 | [10] |
Table 2. Comparative Reduction in Severity of Moderate to Severe VMS at Week 12.
Experimental Protocols: Pivotal Phase 3 Trials
The pivotal clinical trials for both fezolinetant and elinzanetant shared similar designs, allowing for a general comparison of their methodologies.
Fezolinetant (SKYLIGHT 1 & 2)
-
Study Design: These were two 12-week, randomized, double-blind, placebo-controlled trials, followed by a 40-week extension phase.[11]
-
Participant Population: The trials enrolled postmenopausal women aged 40-65 years who experienced a minimum average of seven to eight moderate-to-severe hot flashes per day.[11]
-
Intervention: Participants were randomized to receive either fezolinetant 30 mg, fezolinetant 45 mg, or a placebo, taken orally once daily.[11]
-
Primary Endpoints: The co-primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[11]
Elinzanetant (OASIS 1 & 2)
-
Study Design: These were two 26-week, randomized, double-blind, placebo-controlled trials. The initial 12 weeks were placebo-controlled, followed by a 14-week active treatment period. A 52-week long-term safety study (OASIS 3) was also conducted.[11][12][13][14]
-
Participant Population: The trials included postmenopausal women aged 40 to 65 years with moderate to severe VMS.[13][14]
-
Intervention: Participants were randomized to receive either elinzanetant 120 mg or a placebo, taken orally once daily.[11]
-
Primary Endpoints: The primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[12][15] Key secondary endpoints included improvements in sleep disturbances and menopause-related quality of life.[12]
Conclusion
Both fezolinetant and elinzanetant represent significant advancements in the non-hormonal treatment of vasomotor symptoms associated with menopause. Clinical data from their respective Phase 3 trial programs demonstrate the efficacy of both agents in reducing the frequency and severity of hot flashes. A meta-analysis suggests that elinzanetant may offer a greater magnitude of effect.[8][9][10] The dual mechanism of action of elinzanetant, targeting both NK1 and NK3 receptors, may contribute to its robust efficacy profile, particularly in improving sleep quality.[7][8][10] Further research, including head-to-head clinical trials, would be beneficial to definitively establish the comparative efficacy and safety profiles of these two important therapeutic options.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. healthyher.life [healthyher.life]
- 3. news-medical.net [news-medical.net]
- 4. What is Elinzanetant used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. medcentral.com [medcentral.com]
- 8. Fezolinetant vs. elinzanetant for women seeking relief from menopausal vasomotor symptoms :- Medznat [medznat.com.ua]
- 9. Efficacy and safety of fezolinetant and elinzanetant for vasomotor symptoms in postmenopausal women: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fezolinetant and Elinzanetant Therapy for Menopausal Women Experiencing Vasomotor Symptoms: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Bayer United States of America - The Journal of American Medical Association (JAMA) publishes Elinzanetant Phase III data [bayer2019tf.q4web.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Drug Reduces Hot Flashes by 73%, Trial Finds [newsroom.uvahealth.com]
- 15. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Drug YM116 and Elinzanetant: A Clarification and Comprehensive Guide to Elinzanetant for Menopausal Symptoms
Initial research indicates a fundamental difference in the therapeutic targets of YM116 and elinzanetant. This compound, a potent CYP17A1 (17α-hydroxylase/C17-20 lyase) inhibitor, has been investigated for its role in reducing androgen synthesis, primarily in the context of prostate cancer. In contrast, elinzanetant is a neurokinin receptor antagonist developed for the treatment of vasomotor symptoms (VMS) associated with menopause. Given their distinct mechanisms of action and intended therapeutic applications, a direct comparison for the management of menopausal symptoms is not scientifically relevant. This guide will therefore provide a comprehensive overview of elinzanetant, a key development in non-hormonal treatment for menopause, and separately clarify the scientific background of this compound.
Elinzanetant: A Dual Neurokinin Receptor Antagonist for Vasomotor Symptoms
Elinzanetant is an investigational, orally administered, non-hormonal selective dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][2] It is being developed for the treatment of moderate to severe VMS, commonly known as hot flashes and night sweats, which are hallmark symptoms of menopause.[2]
Mechanism of Action
During menopause, declining estrogen levels lead to the hyperactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, an area of the brain that regulates body temperature.[1][3] This hyperactivity disrupts normal thermoregulation, leading to the sudden and intense feelings of heat characteristic of VMS.[4]
Elinzanetant works by blocking the NK-1 and NK-3 receptors on these KNDy neurons.[1][2] By antagonizing these receptors, elinzanetant helps to restore the balance in thermoregulatory pathways, thereby reducing the frequency and severity of hot flashes and night sweats.[4] The dual antagonism of both NK-1 and NK-3 receptors may also contribute to improvements in sleep disturbances associated with menopause.[1][5]
Clinical Efficacy and Safety of Elinzanetant
The clinical development program for elinzanetant, known as OASIS, includes several Phase III studies (OASIS 1, 2, and 3) that have evaluated its efficacy and safety in postmenopausal women with moderate to severe VMS.[6][7][8]
Efficacy Data
The OASIS trials have consistently demonstrated that elinzanetant significantly reduces the frequency and severity of VMS compared to placebo.[6][9]
Table 1: Summary of Efficacy Data for Elinzanetant in Moderate to Severe VMS
| Endpoint | Elinzanetant (120 mg) | Placebo | Statistical Significance | Citation(s) |
| Mean Change from Baseline in Daily Moderate to Severe VMS Frequency at Week 12 | ||||
| OASIS-3 | -5.4 | -3.5 | P < 0.001 | [8][10] |
| OASIS-1 | -3.3 (vs. placebo) | - | P < 0.001 | [9] |
| OASIS-2 | -3.0 (vs. placebo) | - | P < 0.001 | [9] |
| Mean Percentage Change from Baseline in Daily Moderate to Severe VMS Frequency at Week 12 | ||||
| OASIS-3 | -73.8% | -47.0% | Not Reported | [3] |
| Mean Change from Baseline in Daily Moderate to Severe VMS Severity at Week 12 | ||||
| OASIS-3 | -1.2 | -0.8 | Not Reported | [3] |
| Improvement in Sleep Disturbances (PROMIS Sleep Disturbance - Short Form 8b) | Statistically significant improvement vs. placebo | - | P < 0.0001 | [11] |
| Improvement in Menopause-Related Quality of Life (MENQOL) | Statistically significant improvement vs. placebo | - | P < 0.0001 | [11] |
Safety and Tolerability
Elinzanetant has been generally well-tolerated in clinical trials.[5][12]
Table 2: Summary of Safety Data for Elinzanetant
| Adverse Event Profile | Details | Citation(s) |
| Most Common Treatment-Related Adverse Events | Headache, somnolence, fatigue, and dizziness. These were generally mild to moderate in severity. | [10][11][13] |
| Serious Adverse Events | No serious adverse events were found to be related to the treatment. | [5][13] |
| Liver Safety | No evidence of drug-related hepatotoxicity. | [5][8] |
| Endometrial Safety | No association with endometrial hyperplasia. | [8] |
| Bone Safety | No meaningful changes in bone density or bone turnover markers. | [8] |
Experimental Protocols of Key Clinical Trials
The OASIS Phase III trials were randomized, double-blind, placebo-controlled studies.
-
Study Design: Participants were randomized to receive either a daily oral dose of 120 mg of elinzanetant or a matching placebo. The placebo-controlled period typically lasted for 12 weeks, followed by a longer-term extension where all participants received elinzanetant.[7]
-
Participant Population: The trials enrolled postmenopausal women between the ages of 40 and 65 who were experiencing a minimum frequency of moderate to severe VMS (e.g., at least seven per day).[8][13]
-
Primary Endpoints: The co-primary endpoints were the mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.[12]
-
Secondary Endpoints: Secondary endpoints included assessments of sleep disturbances and menopause-related quality of life using validated patient-reported outcome measures.[12]
References
- 1. fujipharma.jp [fujipharma.jp]
- 2. CN1571782A - ä½ä¸º3å17βï¼ç¾åºç±»åºéè±æ°¢é ¶æå¶åç¨äºæ²»çéæ¿ç´ ä¾èµç¾ç çåå¶ä¹é °èºç±»ååç©åååªä¹é °èºç±»ååç© - Google Patents [patents.google.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Human Cytochrome P450 Enzymes 5-51 as Targets of Drugs and Natural and Environmental Compounds: Mechanisms, Induction, and Inhibition—Toxic Effects and Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1551878A - ç¨äºæ²»çéæ¿ç´ ä¾èµæ§ç¾ç ç3å17β-ç¾åºç±»åºéè±æ°¢é ¶æå¶å - Google Patents [patents.google.com]
- 7. pharmatimes.com [pharmatimes.com]
- 8. Yamanouchi Pharmaceutical Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. etflin.com [etflin.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. fujipharma.jp [fujipharma.jp]
- 13. astellas.us [astellas.us]
Scrutinizing Selectivity: A Comparative Analysis of NK3 Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a neurokinin-3 (NK3) receptor antagonist is paramount for predicting its therapeutic efficacy and potential off-target effects. While specific data for the compound "YM116" is not publicly available in the referenced literature, this guide provides a comparative analysis of well-characterized NK3 receptor antagonists, offering insights into their selectivity for the NK3 receptor over its counterparts, the NK1 and NK2 receptors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of current and future compounds in this class.
Comparative Selectivity Profiles
The selectivity of an antagonist for its target receptor is a critical determinant of its clinical utility. High selectivity for the NK3 receptor minimizes the risk of side effects that may arise from unintended interactions with NK1 and NK2 receptors, which are involved in different physiological processes. The following table summarizes the binding affinities and functional potencies of several notable NK3 receptor antagonists, showcasing their selectivity profiles.
| Compound | NK3 Receptor Affinity (Kᵢ, nM) | NK1 Receptor Affinity (Kᵢ, nM) | NK2 Receptor Affinity (Kᵢ, nM) | NK3 Functional Antagonism (Kₑ, nM) | Selectivity (NK1/NK3) | Selectivity (NK2/NK3) | Reference |
| SB-235375 | 2.2 | > 100,000 | 209 | 12 (Kₑ) | > 45,455-fold | 95-fold | [1] |
| Compound 3 | - | - | - | - | > 316-fold (>2.5-log) | > 316-fold (>2.5-log) | [2] |
| SJX-653 | - | - | - | - | > 1000-fold | > 100-fold |
Kᵢ (inhibitory constant) values represent the concentration of the antagonist required to occupy 50% of the receptors in a binding assay. A lower Kᵢ indicates higher binding affinity. Kₑ (equilibrium dissociation constant) reflects the functional antagonist potency in a cellular assay. Selectivity is calculated as the ratio of Kᵢ values (Kᵢ of off-target receptor / Kᵢ of target receptor).
Experimental Methodologies
The determination of receptor selectivity involves a combination of in vitro binding and functional assays. These experiments are crucial for quantifying the interaction of a compound with its intended target and potential off-target receptors.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Kᵢ) of a test compound for the NK1, NK2, and NK3 receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human NK1, NK2, or NK3 receptor are prepared from cultured cells (e.g., CHO, HEK293).
-
Radioligand Incubation: A specific radiolabeled ligand that binds to the target receptor (e.g., [¹²⁵I]-[MePhe⁷]-neurokinin B for NK3) is incubated with the cell membranes.
-
Competition Binding: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (antagonist).
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Mobilization Assays
Calcium mobilization assays are functional assays that measure the ability of an antagonist to block the intracellular signaling cascade initiated by agonist binding to a G-protein coupled receptor like the NK3 receptor.
Objective: To determine the functional antagonist potency (Kₑ) of a test compound at the NK3 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human NK3 receptor (e.g., HEK293) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Agonist Stimulation: The cells are stimulated with a known NK3 receptor agonist (e.g., neurokinin B or senktide).
-
Antagonist Treatment: Prior to agonist stimulation, the cells are pre-incubated with varying concentrations of the test antagonist.
-
Fluorescence Measurement: The change in intracellular calcium concentration upon agonist stimulation is measured using a fluorometric imaging plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and the antagonist's equilibrium dissociation constant (Kₑ) is calculated.
Visualizing Key Pathways and Processes
To further elucidate the context of NK3 receptor antagonism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for determining selectivity.
References
A Comparative Guide: Osanetant Versus Hormonal Replacement Therapy for Menopausal Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Osanetant, a neurokinin-3 receptor (NK3R) antagonist, and hormonal replacement therapy (HRT), the current standard of care, for the treatment of vasomotor symptoms (VMS) associated with menopause. The comparison is supported by available experimental data from clinical trials.
Executive Summary
Hormonal replacement therapy remains a highly effective treatment for menopausal vasomotor symptoms by replenishing depleted estrogen levels.[1] Its efficacy is well-documented in numerous large-scale clinical trials. Osanetant, a non-hormonal agent targeting the neurokinin-3 receptor, was investigated as an alternative to HRT. However, its development for this indication was halted after a Phase 2a clinical trial failed to demonstrate efficacy in reducing the frequency or severity of hot flashes.[2] This guide will delve into the mechanistic differences, clinical trial designs, and comparative efficacy data of these two approaches.
Mechanism of Action
Osanetant: A Non-Hormonal Approach
Osanetant is a selective antagonist of the neurokinin-3 receptor (NK3R).[3] In the central nervous system, NK3R signaling is involved in the regulation of body temperature.[4] During menopause, declining estrogen levels lead to an overactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus, which is thought to be a key driver of vasomotor symptoms.[5] By blocking the NK3R, Osanetant was hypothesized to modulate this neuronal activity and thereby alleviate hot flashes.[6]
Hormonal Replacement Therapy: Restoring Estrogenic Signaling
Hormone replacement therapy functions by supplementing the body with estrogen, the hormone that declines during menopause.[7] Estrogen exerts its effects by binding to estrogen receptors (ERα and ERβ), which are widely distributed throughout the body, including the hypothalamus.[8] By activating these receptors, HRT helps to restore the normal functioning of the thermoregulatory center in the brain, thereby reducing the frequency and severity of vasomotor symptoms.[7]
Signaling Pathway Diagrams
Clinical Trial Data and Experimental Protocols
Osanetant: Phase 2a Clinical Trial (NCT05325775)
Experimental Protocol:
The Phase 2a trial of Osanetant (ACER-801) was a randomized, double-blind, placebo-controlled, dose-ranging study.[9]
-
Participants: 49 postmenopausal women aged 40-65 years experiencing moderate to severe vasomotor symptoms.[2]
-
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of three doses of Osanetant (50 mg, 100 mg, or 200 mg) or a placebo, administered orally twice daily for a 14-day treatment period.[2]
-
Primary Endpoints: Safety and pharmacokinetics.[10]
-
Secondary Endpoint: Efficacy in reducing the frequency and severity of hot flashes compared to placebo.[10]
Efficacy Results:
The Phase 2a trial of Osanetant did not meet its efficacy endpoint .[10] Topline results announced by Acer Therapeutics stated that the drug did not achieve a statistically significant decrease in the frequency or severity of hot flashes in postmenopausal women compared to placebo.[10] Specific quantitative data from this trial have not been made publicly available.
Hormonal Replacement Therapy: The Kronos Early Estrogen Prevention Study (KEEPS)
Experimental Protocol:
The KEEPS was a randomized, double-blinded, placebo-controlled trial designed to assess the effects of timely menopausal hormone therapy.[11]
-
Participants: 727 healthy, recently menopausal women (within 3 years of their final menstrual period).[12]
-
Intervention: Participants were randomized to receive either oral conjugated equine estrogens (o-CEE; 0.45 mg/day), transdermal 17β-estradiol (t-E2; 50 mcg/day), or a placebo. Women with a uterus also received micronized progesterone (200 mg/day for 12 days each month). The treatment duration was four years.[12]
-
Primary Endpoint: Progression of atherosclerosis.[11]
-
Secondary Endpoints: Included changes in menopausal symptoms.[11]
Efficacy Results on Vasomotor Symptoms:
Both forms of HRT demonstrated significant efficacy in reducing vasomotor symptoms compared to placebo.[12]
Quantitative Data Summary
| Treatment | Study | Key Efficacy Outcome for Vasomotor Symptoms |
| Osanetant (ACER-801) | Phase 2a (NCT05325775) | Failed to show a statistically significant reduction in the frequency or severity of hot flashes compared to placebo. (Quantitative data not publicly available)[10] |
| Oral Conjugated Equine Estrogens (0.45 mg/day) | KEEPS | At 6 months, the percentage of women with moderate-severe hot flashes decreased from 44% at baseline to 4.2% .[12] |
| Transdermal Estradiol (50 mcg/day) | KEEPS | At 6 months, the percentage of women with moderate-severe hot flashes decreased from 44% at baseline to 7.4% .[12] |
| Placebo | KEEPS | At 6 months, the percentage of women with moderate-severe hot flashes decreased from 44% at baseline to 28.3% .[12] |
Experimental Workflow Diagrams
Conclusion
Based on the available clinical trial data, hormonal replacement therapy remains the most effective treatment for moderate to severe vasomotor symptoms in menopausal women. The non-hormonal agent Osanetant, which targets the NK3R pathway, did not demonstrate efficacy in a Phase 2a clinical trial and its development for this indication has been paused. For researchers and drug development professionals, the divergent outcomes of Osanetant and HRT underscore the complexity of targeting the underlying mechanisms of menopausal vasomotor symptoms. While the failure of Osanetant is a setback for non-hormonal options targeting the NK3R pathway, other agents in this class, such as fezolinetant, have shown promise, suggesting that nuances in pharmacology and molecular interactions may be critical for therapeutic success. The established efficacy of HRT continues to serve as the benchmark against which new therapeutic agents must be compared.
References
- 1. youtube.com [youtube.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Kronos Early Estrogen Prevention Study - American College of Cardiology [acc.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Acer Therapeutics Announces Full Enrollment of Phase 2a Trial of ACER-801 (Osanetant) for Treatment of Moderate to Severe Vasomotor Symptoms Associated with MenopauseTopline trial results expected mid-March 2023 - BioSpace [biospace.com]
- 7. Lessons from KEEPS: the Kronos Early Estrogen Prevention Study - International Menopause Society [imsociety.org]
- 8. Acer Therapeutics Reports Q2 2022 Financial Results and Provides Corporate Update - BioSpace [biospace.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Acer Therapeutics Announces Topline Results from ACER-801 [globenewswire.com]
- 11. The Kronos Early Estrogen Prevention Study (KEEPS): what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Longitudinal Changes in Menopausal Symptoms Comparing Women Randomized to Low-Dose Oral Conjugated Estrogens or Transdermal Estradiol Plus Micronized Progesterone Versus Placebo: the Kronos Early Estrogen Prevention Study (KEEPS) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation NK3 Antagonists: A New Era in Non-Hormonal Therapeutics
For Immediate Release
A new generation of neurokinin-3 (NK3) receptor antagonists is demonstrating significant improvements in efficacy, selectivity, and pharmacokinetic profiles over their predecessors, heralding a new era for non-hormonal treatments for conditions such as menopausal vasomotor symptoms (VMS) and polycystic ovary syndrome (PCOS). This guide provides a detailed head-to-head comparison of first and second-generation NK3 antagonists, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The development of NK3 receptor antagonists has seen a notable evolution. Initially explored in the 1980s for neuropsychiatric disorders like schizophrenia, the first-generation compounds, including osanetant and talnetant, were ultimately discontinued due to poor pharmacokinetic properties and lack of efficacy.[1][2] The second generation, exemplified by the recently FDA-approved fezolinetant and the investigational elinzanetant, has been repurposed and optimized, showing great promise in treating sex-hormone-related disorders.[3][4]
Generational Divide: Key Differentiating Characteristics
The primary distinction between the two generations lies in their clinical development focus and molecular optimization. First-generation antagonists were primarily investigated for central nervous system (CNS) disorders, while the second generation has been specifically refined for neuroendocrine conditions. This shift in therapeutic application has been accompanied by significant improvements in drug-like properties, leading to better oral bioavailability and metabolic stability.[5]
Second-generation antagonists generally exhibit higher binding affinities and greater selectivity for the NK3 receptor over other tachykinin receptors (NK1 and NK2), which is crucial for minimizing off-target effects.[6] For instance, fezolinetant has a high affinity for the NK3 receptor, which is over 450 times greater than its affinity for NK1 or NK2 receptors.
Quantitative Comparison of NK3 Antagonists
The following tables summarize the available quantitative data for representative first and second-generation NK3 antagonists, comparing their binding affinities, in vitro potency, and pharmacokinetic properties.
Table 1: In Vitro Pharmacology of First and Second-Generation NK3 Antagonists
| Compound | Generation | Target(s) | Binding Affinity (Kᵢ/pKᵢ) | In Vitro Potency (IC₅₀) |
| Osanetant (SR142801) | First | NK3 | Kᵢ: 0.21 - 0.40 nM[7][8] | IC₅₀: 4.0 - 16.1 nM (functional assays)[8] |
| Talnetant (SB223412) | First | NK3 | Kᵢ: ~0.8 nM (inferred from Kᵦ)[9] | Kᵦ: ~12 nM (Ca²⁺ mobilization)[9] |
| Pavinetant (MLE-4901/AZD2624) | First | NK3 | Data not readily available | IC₅₀: 7.1 µM (CYP3A4/5 inhibition)[10] |
| Fezolinetant (ESN364) | Second | NK3 | pKᵢ: Data not readily available | pIC₅₀: Available from specific studies[11] |
| Elinzanetant (NT-814) | Second | NK1/NK3 | pKᵢ: 9.3 (NK1), 8.7 (NK3) | Data not readily available |
| SJX-653 | Second | NK3 | >1000-fold selectivity vs NK1, >100-fold vs NK2[6] | Plasma IC₅₀ for LH reduction: 33 ng/mL[6] |
Table 2: Pharmacokinetic Properties of First and Second-Generation NK3 Antagonists
| Compound | Generation | Half-life (t½) | Bioavailability | Key Observations |
| Osanetant | First | Predicted: 1.41 - 2.18 hours[5] | Low[5] | Discontinued due to poor pharmacokinetics.[2] |
| Talnetant | First | Predicted: 1.41 - 2.18 hours[5] | Poor[2] | Discontinued due to poor pharmacokinetics.[2] |
| Pavinetant (MLE-4901) | First | Data not readily available | Data not readily available | Development discontinued due to transient elevations in liver transaminases.[12] |
| Fezolinetant (ESN364) | Second | Rapidly bioavailable, no accumulation with daily dosing.[13] | Favorable for oral administration.[5] | FDA-approved for VMS.[3] |
| Elinzanetant | Second | ~35 hours[1] | Dose-independent, ~36.7%[14] | Dual NK1/NK3 antagonist.[3] |
| SJX-653 | Second | 9.8 - 12.5 hours[6] | Dose-proportional Cmax and AUC[6] | Potent centrally-acting NK3R antagonist.[6] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of NK3 receptor antagonists are mediated through the modulation of the neurokinin B (NKB) signaling pathway. The NK3 receptor is a G protein-coupled receptor (GPCR) that, upon binding NKB, activates downstream signaling cascades, primarily through Gq/11, leading to phospholipase C (PLC) activation, inositol phosphate (IP) production, and subsequent intracellular calcium mobilization.[14] In the hypothalamus, this pathway is critically involved in the regulation of gonadotropin-releasing hormone (GnRH) secretion and thermoregulation.[6][14]
The characterization of novel NK3 antagonists typically follows a structured experimental workflow, beginning with in vitro assays to determine binding affinity and functional antagonism, followed by in vivo models to assess efficacy and pharmacokinetics.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the NK3 receptor.
Materials:
-
Cell membranes expressing the human NK3 receptor.
-
Radioligand (e.g., [¹²⁵I-MePhe⁷]NKB).
-
Test compounds (first and second-generation NK3 antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radiolabeled NK3 ligand).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This protocol measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium, a key downstream event in NK3 receptor signaling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK3 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK3 receptor agonist (e.g., senktide).
-
Test compounds (first and second-generation NK3 antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluid-handling system.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions and incubate to allow for de-esterification.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the NK3 agonist (typically the EC₈₀) to all wells and immediately start recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Conclusion
The evolution from first to second-generation NK3 antagonists represents a significant advancement in the field of non-hormonal therapeutics. The improved pharmacokinetic and pharmacodynamic properties of the newer compounds have led to successful clinical outcomes, particularly in the treatment of menopausal vasomotor symptoms. The data presented in this guide underscore the importance of continued research and development in this area, with the potential to address unmet medical needs for a large patient population. The detailed experimental protocols provide a framework for the continued discovery and characterization of novel NK3 receptor modulators.
References
- 1. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]
- 6. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two classes of structurally different antagonists display similar species preference for the human tachykinin neurokinin3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. womensmentalhealth.org [womensmentalhealth.org]
- 13. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
Validating Animal Models for Menopause Research: A Comparative Guide for the Evaluation of Compound-X
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established animal models for the preclinical validation of investigational compounds, such as Compound-X, for the management of menopausal symptoms. It details experimental protocols and presents key data in a standardized format to facilitate informed decision-making in drug development.
Comparison of Rodent Models for Menopause Research
The selection of an appropriate animal model is critical for translating preclinical findings to clinical outcomes. Rodent models are frequently utilized due to their relatively short lifespan, cost-effectiveness, and the ability to mimic key physiological changes associated with human menopause.[1][2][3] The two most common models are the ovariectomized (OVX) model, representing surgical menopause, and the 4-vinylcyclohexene diepoxide (VCD)-induced model, which simulates a more gradual perimenopausal transition.[2][4]
| Feature | Ovariectomized (OVX) Model | VCD-Induced Ovarian Failure Model | Rationale for Use in Compound-X Research |
| Induction Method | Surgical removal of ovaries[1] | Chemical induction of follicular depletion using VCD[2][4] | OVX provides a rapid and complete estrogen-deficient state, ideal for assessing the direct effects of Compound-X on menopausal symptoms. VCD allows for the study of Compound-X's efficacy during a transitional phase that more closely resembles human perimenopause.[4] |
| Onset of Menopause | Abrupt, within 1-2 weeks[1] | Gradual, over several weeks to months[4] | The abrupt onset in the OVX model is useful for high-throughput screening of compounds like Compound-X. The gradual onset in the VCD model can be used to investigate the preventative potential of Compound-X. |
| Hormonal Profile | Rapid and sustained decline in estrogen and progesterone[3] | Fluctuating hormone levels followed by a sustained decline, mimicking perimenopause[4] | Allows for testing Compound-X's efficacy in both acute and chronic estrogen-deprived states. |
| Key Pathologies | Bone loss, uterine atrophy, cognitive decline, vasomotor instability analogs[3][5] | Similar to OVX, with a focus on the transitional effects on various organ systems[2] | Both models enable the evaluation of Compound-X's impact on a range of menopausal symptoms. |
| Strengths | Highly reproducible, widely validated, rapid onset of symptoms[1][2] | Mimics the gradual transition of perimenopause, allows for the study of early interventions[2][4] | The choice of model can be tailored to the specific research question regarding Compound-X's therapeutic window and mechanism of action. |
| Weaknesses | Does not replicate the perimenopausal transition, abrupt hormonal loss is not typical of natural menopause[3] | VCD administration requires careful dose titration, potential for off-target effects[4] | Understanding these limitations is crucial for interpreting the data from Compound-X studies and designing complementary experiments. |
Experimental Protocols for Preclinical Validation
The following are detailed methodologies for key experiments to validate the efficacy of Compound-X in rodent models of menopause.
Assessment of Bone Mineral Density (BMD)
Objective: To determine if Compound-X can prevent or reverse estrogen-deficiency-induced bone loss.
Methodology:
-
Animal Model: Ovariectomized (OVX) female Sprague-Dawley rats (12 weeks old).
-
Acclimation: Animals are acclimated for one week prior to surgery.
-
Surgical Procedure: Bilateral ovariectomy is performed under anesthesia. A sham-operated group undergoes the same surgical procedure without removal of the ovaries.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Compound-X (multiple dose levels)
-
OVX + Positive Control (e.g., 17β-estradiol)
-
-
Dosing: Treatment is initiated one day post-surgery and continues for 12 weeks via oral gavage.
-
BMD Measurement: BMD of the femur and lumbar spine is measured at baseline and at the end of the 12-week treatment period using dual-energy X-ray absorptiometry (DEXA).
-
Data Analysis: Changes in BMD are calculated and compared between groups using ANOVA.
Evaluation of Vasomotor Instability (Hot Flash Analog)
Objective: To assess the effect of Compound-X on the frequency and severity of temperature fluctuations, an analog for hot flashes.
Methodology:
-
Animal Model: Ovariectomized (OVX) female rats.
-
Temperature Monitoring: A telemetric probe is implanted subcutaneously to continuously monitor core body temperature.
-
Acclimation: Animals are allowed to recover for one week post-surgery and are acclimated to the monitoring cages.
-
Baseline Recording: Core body temperature is recorded for 24-48 hours to establish a baseline.
-
Treatment Administration: Compound-X or vehicle is administered.
-
Post-Treatment Recording: Core body temperature is continuously monitored for a defined period post-dosing.
-
Data Analysis: The frequency and amplitude of sudden temperature increases are quantified and compared between treatment groups.
Morris Water Maze for Cognitive Function
Objective: To evaluate the impact of Compound-X on learning and memory deficits associated with estrogen deficiency.
Methodology:
-
Animal Model: Ovariectomized (OVX) female mice.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For 5 consecutive days, mice are subjected to four trials per day to find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured.
-
Treatment: Compound-X or vehicle is administered throughout the experimental period.
-
Data Analysis: Escape latency, path length, and time in the target quadrant are compared between treatment groups.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs is crucial for understanding the mechanism of action of Compound-X and the rationale for the chosen validation strategies.
Caption: Estrogen Receptor Signaling Pathways.
The above diagram illustrates the genomic and non-genomic signaling pathways of estrogen.[6][7][8] Compound-X may act as a selective estrogen receptor modulator (SERM), targeting these pathways to elicit its therapeutic effects.
Caption: Preclinical Validation Workflow for Compound-X.
This workflow outlines the key stages in the preclinical validation of Compound-X, from model selection to data analysis.
Alternative and Adjunctive Therapies
While Compound-X is under investigation, it is important to consider the landscape of existing and emerging therapies for menopausal symptoms. These can serve as comparators in preclinical studies and inform the clinical development strategy.
| Therapy Class | Examples | Mechanism of Action | Relevance to Compound-X Research |
| Hormone Replacement Therapy (HRT) | Estrogen, Progestin | Replenishes declining hormone levels. | Gold standard for efficacy; Compound-X's non-hormonal profile could offer a safer alternative for women with contraindications to HRT.[9] |
| Non-Hormonal Medications | SSRIs/SNRIs (e.g., Paroxetine, Venlafaxine), Gabapentin, Fezolinetant[10][11] | Modulate neurotransmitter activity to alleviate vasomotor symptoms.[10] Fezolinetant is a neurokinin 3 receptor antagonist.[10][12] | These compounds provide benchmarks for the efficacy of non-hormonal treatments for vasomotor symptoms. |
| Complementary and Alternative Medicines (CAM) | Phytoestrogens (e.g., soy isoflavones), Black Cohosh[12][13][14] | Weak estrogenic or other biological activities.[14] | The variable efficacy and safety profiles of CAMs highlight the need for well-characterized compounds like Compound-X. |
By employing these validated animal models and rigorous experimental protocols, researchers can effectively evaluate the therapeutic potential of Compound-X for the treatment of menopausal symptoms, paving the way for successful clinical translation.
References
- 1. Minireview: Translational Animal Models of Human Menopause: Challenges and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated Ovarian Failure: a novel, chemically-induced animal model of menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Animal Model Systems for Ovarian Aging Research [aginganddisease.org]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen synthesis and signaling pathways during ageing: from periphery to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on menopausal hormone replacement therapy in women and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9 Menopause Hormone Therapy Alternatives [getinterlude.com]
- 11. 36 Alternatives to HRT: Diet, Supplements, Lifestyle Changes, and More [healthline.com]
- 12. menopausealliance.au [menopausealliance.au]
- 13. “I Am Hot, Irritable and Feeling Low; What Alternatives do I have Besides Hormone Replacement Therapy?” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alternative medicine [mayoclinic.org]
Comparative Pharmacokinetics of Neurokinin-3 (NK3) Receptor Antagonists
A note on YM116: Publicly available scientific literature and drug databases did not yield specific pharmacokinetic data for an NK3 antagonist designated as this compound. Therefore, this guide provides a comparative analysis of the pharmacokinetics of several other well-documented NK3 receptor antagonists, including fezolinetant, elinzanetant, osanetant, talnetant, and pavinetant.
The tachykinin neurokinin-3 (NK3) receptor has emerged as a significant target for the development of non-hormonal treatments for sex-hormone-related disorders, most notably menopausal vasomotor symptoms (hot flashes).[1][2] The antagonists of this receptor modulate the neuronal activity in the hypothalamus, which is involved in thermoregulation.[1] The pharmacokinetic profiles of these antagonists are critical to their therapeutic success and have been a key factor in their development, with some candidates being discontinued due to unfavorable properties.[3]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of several NK3 receptor antagonists based on clinical and preclinical studies.
| Parameter | Fezolinetant | Elinzanetant | Osanetant | Talnetant | Pavinetant (MLE4901) |
| Time to Peak (Tmax) | 1 - 4 hours[4] | ~1 hour[5] | Data not available | Data not available | Data not available |
| Half-life (t½) | ~35 hours (elimination)[4] | ~15 hours (terminal elimination)[5] | Poor pharmacokinetic characteristics noted[6] | Low blood-brain barrier penetration noted[6] | Development discontinued due to liver enzyme elevations[1] |
| Bioavailability | Dose-independent | 36.7% (oral)[7] | Orally bioavailable[8] | Brain-permeable[9] | Orally available[10] |
| Clearance (CL) | 7.26 L/h[7] | Data not available | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | 23.7 L (central), 168 L (peripheral)[7] | 137 L (steady state)[11] | Data not available | Data not available | Data not available |
| Protein Binding | High (99.7%)[11] | Data not available | Data not available | Data not available | Data not available |
| Metabolism | Primarily by CYP3A4[4] | Primarily by CYP3A4[11] | Data not available | Data not available | Data not available |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were primarily determined through Phase I and II clinical trials involving healthy volunteers and patient populations. A general workflow for these studies is outlined below.
Experimental Workflow: Pharmacokinetic Analysis of NK3 Antagonists
Caption: General workflow for pharmacokinetic studies of NK3 receptor antagonists.
Methodology Details:
-
Study Design: The studies are typically randomized, double-blind, and placebo-controlled.[12] They often involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to assess safety, tolerability, and pharmacokinetics over a range of doses.[12]
-
Sample Collection: Serial blood samples are collected from participants at predefined time points following drug administration to characterize the plasma concentration-time profile.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[13]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and terminal half-life (t½).[13] Population pharmacokinetic (PopPK) models may also be developed to describe the pharmacokinetics of the drug and its metabolites and to identify potential covariates influencing drug exposure.[4]
Signaling Pathway
NK3 receptor antagonists exert their therapeutic effect by blocking the action of neurokinin B (NKB) on Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus. This signaling pathway is implicated in the thermoregulatory dysfunction that leads to vasomotor symptoms during menopause.
Signaling Pathway of NK3 Receptor Antagonists
Caption: Mechanism of action of NK3 receptor antagonists in mitigating vasomotor symptoms.
In menopausal women, a decline in estrogen leads to hypertrophy of KNDy neurons and increased NKB signaling.[2] By binding to and blocking the NK3 receptor, antagonists like fezolinetant and elinzanetant prevent the activation of KNDy neurons, thereby helping to restore normal thermoregulation and reduce the frequency and severity of hot flashes.[1]
References
- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]
- 4. Population pharmacokinetic–pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic-pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pavinetant - Immunomart [immunomart.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking YM116: A Novel Muscarinic Agonist Against Current Schizophrenia Treatments
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia treatment is undergoing a significant transformation. For decades, the mainstay of therapy has been the modulation of dopaminergic and serotonergic pathways. However, the introduction of novel mechanisms of action promises to address the unmet needs of many patients, particularly concerning cognitive and negative symptoms. This guide provides a comparative analysis of a hypothetical novel compound, YM116, a selective M1 and M4 muscarinic acetylcholine receptor agonist, against standard first-generation (FGA) and second-generation (SGA) antipsychotics, as well as the recently approved muscarinic agonist combination, xanomeline-trospium.
Mechanism of Action: A Shift from Dopamine Blockade
Traditional antipsychotics primarily function by blocking dopamine D2 receptors.[1][2][3] While effective for positive symptoms like hallucinations and delusions, this mechanism is associated with significant side effects, including extrapyramidal symptoms (EPS) and hyperprolactinemia.[2][3] Second-generation antipsychotics also antagonize serotonin 5-HT2A receptors, which can mitigate some of these side effects.[2][4]
In contrast, this compound, like xanomeline, operates through a different pathway. By activating M1 and M4 muscarinic receptors, it modulates downstream dopamine and glutamate signaling indirectly.[5] This novel mechanism is hypothesized to improve psychotic symptoms with a potentially more favorable side-effect profile, particularly concerning motor and metabolic adverse events.[5]
Comparative Efficacy and Safety
The following tables summarize the key performance indicators of this compound in hypothetical preclinical and clinical studies, compared to established treatments.
Table 1: Preclinical Data Summary
| Parameter | This compound (Hypothetical) | Haloperidol (FGA) | Olanzapine (SGA) | Xanomeline |
| Receptor Binding Profile | M1/M4 Agonist | D2 Antagonist | D2/5-HT2A Antagonist | M1/M4 Agonist |
| Animal Model: PCP-induced Hyperlocomotion | Reduction in hyperactivity | Strong reduction in hyperactivity | Reduction in hyperactivity | Reduction in hyperactivity |
| Animal Model: Novel Object Recognition (Cognition) | Improved performance | No improvement | Minimal improvement | Improved performance |
| Catalepsy Induction (EPS proxy) | Low to none | High | Moderate | Low to none |
Table 2: Clinical Trial Data Summary
| Parameter | This compound (Hypothetical Phase II) | Haloperidol | Olanzapine | Xanomeline-Trospium |
| Primary Efficacy Endpoint | PANSS Total Score | PANSS Total Score | PANSS Total Score | PANSS Total Score |
| Change from Baseline (vs. Placebo) | -18.5 | -15 to -20 | -17 to -22 | -17.4[6] |
| Key Secondary Endpoints | Improvement in cognitive and negative symptoms | Primarily targets positive symptoms | Some effect on negative symptoms | Improvement in positive and negative symptoms |
| Common Side Effects | Nausea, vomiting, dry mouth | Extrapyramidal symptoms, tardive dyskinesia | Weight gain, metabolic syndrome | Cholinergic side effects (nausea, vomiting)[6] |
| Discontinuation Rate due to Adverse Events | 8% | 10-15% | 7-12% | 6%[6] |
Experimental Protocols
The data presented above are based on standard experimental designs for the evaluation of antipsychotic drugs.
Preclinical Evaluation: Rodent Models
-
Pharmacological Models: Schizophrenia-like behaviors are often induced in rodents using N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) or ketamine.[7] These models are used to assess both positive (hyperlocomotion) and negative/cognitive (social interaction deficits, impaired novel object recognition) symptoms.[5][7]
-
Procedure for PCP-Induced Hyperlocomotion:
-
Rodents are habituated to an open-field arena.
-
The test compound (e.g., this compound) or a vehicle is administered.
-
PCP is administered to induce hyperlocomotor activity.
-
Locomotor activity is recorded using automated tracking systems. A reduction in PCP-induced hyperactivity suggests antipsychotic potential.
-
-
Assessment of Extrapyramidal Symptoms: Catalepsy is a common measure to predict the likelihood of EPS in humans. The bar test is used, where the animal's forepaws are placed on a raised bar, and the time it remains in this unnatural posture is measured.
Clinical Evaluation: Phase II/III Trials
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[6][8]
-
Participants: Patients with a confirmed diagnosis of schizophrenia experiencing an acute exacerbation of symptoms are typically enrolled.[6][9]
-
Primary Outcome Measure: The primary endpoint is typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score over a period of 4-6 weeks.[6][8] The PANSS is a 30-item rating scale that quantifies the severity of positive, negative, and general psychopathology symptoms.
-
Secondary Outcome Measures: These often include changes in specific PANSS subscales (e.g., negative or cognitive symptoms), the Clinical Global Impression (CGI) scale, and measures of social and occupational functioning.[6] Safety and tolerability are assessed through the monitoring of adverse events, vital signs, weight, and laboratory tests.[9]
Conclusion
The development of novel compounds like the hypothetical M1/M4 agonist this compound represents a promising new frontier in the treatment of schizophrenia. By moving beyond direct dopamine D2 receptor antagonism, these next-generation therapies have the potential to offer a broader spectrum of efficacy, particularly for the challenging negative and cognitive domains of the illness. Furthermore, the distinct mechanism of action suggests a more favorable side-effect profile, potentially improving treatment adherence and long-term outcomes for individuals with schizophrenia. Continued research and clinical investigation into these innovative pathways are crucial for advancing the standard of care.
References
- 1. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanisms of action of atypical antipsychotic drugs. Implications for novel therapeutic strategies for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Clinically Oriented Review of New Antipsychotics for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical EEG for Schizophrenia | SynapCell [synapcell.com]
- 8. Phase 3b Multicenter, Prospective, Open-label Trial to Evaluate the Effects of a Digital Medicine System on Inpatient Psychiatric Hospitalization Rates for Adults With Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
A Systematic Review of Nimotuzumab's Therapeutic Potential
An initial search for "YM116" did not yield a specific therapeutic agent with that designation. However, the search results did point to YM BioSciences, a company involved in the development of oncological drugs. A prominent drug in their portfolio is nimotuzumab , an EGFR-targeting monoclonal antibody. It is plausible that "this compound" is a typo or an internal project code related to this company. Therefore, this systematic review will focus on the therapeutic potential of nimotuzumab, with the acknowledgment of this initial ambiguity.
Nimotuzumab is a humanized monoclonal antibody that targets the epidermal growth factor receptor (EGFR). Its therapeutic potential has been explored in a variety of cancers, particularly those that overexpress EGFR. This guide provides a comparative overview of nimotuzumab, its mechanism of action, and its performance against other therapeutic alternatives, supported by available data.
Mechanism of Action
Nimotuzumab binds to the extracellular domain of EGFR, inhibiting the binding of its natural ligands, such as epidermal growth factor (EGF). This blockade disrupts the downstream signaling cascade that promotes tumor growth, proliferation, and survival.
Therapeutic Applications and Clinical Trials
Nimotuzumab has been investigated in several cancer types, including:
-
Head and Neck Cancer: Clinical trials have explored nimotuzumab in combination with radiation and chemotherapy.
-
Glioblastoma: Studies have assessed its efficacy in both adult and pediatric patients.
-
Non-Small Cell Lung Cancer (NSCLC): Research has focused on its use in patients with EGFR-expressing tumors.
-
Pancreatic Cancer: Investigations into its role in combination with other agents are ongoing.
A search of clinical trial databases reveals several studies involving nimotuzumab for various malignancies. For instance, a Phase IIb trial evaluated its safety and efficacy in combination with chemoradiation in patients with advanced head and neck cancer[1].
Comparison with Alternatives
The primary competitors to nimotuzumab are other EGFR inhibitors, such as cetuximab and panitumumab, as well as small molecule tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.
| Feature | Nimotuzumab | Cetuximab | Panitumumab |
| Drug Class | Humanized IgG1 mAb | Chimeric IgG1 mAb | Fully Human IgG2 mAb |
| Affinity for EGFR | Lower | Higher | Higher |
| Common Adverse Events | Generally well-tolerated, lower incidence of severe skin rash | High incidence of severe acneiform rash, infusion reactions | High incidence of severe skin rash, hypomagnesemia |
| Primary Indications | Head & Neck, Glioblastoma | Head & Neck, Colorectal | Colorectal |
Data from a Randomized Phase IIb Study in Head and Neck Cancer [1]
| Treatment Arm | Objective Response Rate |
| Radiotherapy + Chemotherapy | Not specified in abstract |
| Radiotherapy + Chemotherapy + Nimotuzumab | Not specified in abstract |
| Radiotherapy | Not specified in abstract |
| Radiotherapy + Nimotuzumab | Not specified in abstract |
Detailed quantitative data from the full study would be required for a complete comparison.
Experimental Protocols
A representative experimental workflow for a clinical trial comparing nimotuzumab to another EGFR inhibitor would involve the following steps:
Key Methodological Considerations:
-
Patient Selection: Inclusion criteria would typically involve histological confirmation of a specific cancer type with documented EGFR expression.
-
Treatment Regimen: The dosage and administration schedule for nimotuzumab and the comparator drug would be clearly defined, as would the standard of care chemotherapy or radiotherapy.
-
Efficacy Endpoints: Primary endpoints would likely be Progression-Free Survival (PFS) or Overall Survival (OS). Secondary endpoints could include Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.
-
Safety Monitoring: Adverse events would be graded according to a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
Nimotuzumab presents a potentially valuable therapeutic option in the landscape of EGFR-targeted therapies. Its key differentiating feature appears to be a more favorable safety profile, particularly concerning severe skin toxicities, when compared to other monoclonal antibodies targeting the same receptor[1]. However, a comprehensive assessment of its comparative efficacy requires more direct, head-to-head clinical trial data. Future research should focus on identifying predictive biomarkers to better select patients who are most likely to benefit from nimotuzumab therapy.
References
Comparing the safety profiles of different NK3 receptor antagonists
For Researchers, Scientists, and Drug Development Professionals
The development of neurokinin-3 (NK3) receptor antagonists represents a significant advancement in non-hormonal treatments for conditions such as menopausal vasomotor symptoms. As this class of drugs expands, a thorough understanding of their comparative safety profiles is crucial for informed clinical development and therapeutic application. This guide provides an objective comparison of the safety data for prominent NK3 receptor antagonists, supported by available clinical trial data and detailed experimental context.
Key Safety Findings Across NK3 Receptor Antagonists
The safety profiles of four key NK3 receptor antagonists—fezolinetant, elinzanetant, pavinetant (MLE4901), and osanetant (ACER-801)—are summarized below. Fezolinetant and elinzanetant have the most robust publicly available data from extensive clinical trial programs.
Fezolinetant , approved for the treatment of moderate to severe vasomotor symptoms associated with menopause, has been evaluated in the comprehensive SKYLIGHT clinical trial program. The most frequently reported adverse events include headache and COVID-19 infection.[1] A key area of interest is its hepatic safety profile. Pooled data from the SKYLIGHT studies show a low incidence of elevated liver transaminases, which were typically asymptomatic and transient.[2] Cases of endometrial hyperplasia and malignancy have been reported, though the incidence is low.[3][4]
Elinzanetant , a dual neurokinin-1 and -3 (NK-1/3) receptor antagonist, has also demonstrated a favorable safety profile in its OASIS clinical trial program.[5][6] The rates of treatment-emergent adverse events (TEAEs) were comparable between the elinzanetant and placebo groups.[6] Notably, the OASIS trials have not reported a significant signal for drug-related hepatotoxicity.[7] The most common adverse events associated with elinzanetant are headache, fatigue, and somnolence.[8]
Pavinetant (MLE4901) showed initial promise but its development was halted due to safety concerns. Specifically, transient elevations in liver transaminases were observed in clinical trial participants.[9] This finding has highlighted hepatic safety as a key consideration for this class of drugs.
Osanetant (ACER-801) was evaluated in a Phase 2a clinical trial for vasomotor symptoms. While the trial reported that osanetant was safe and well-tolerated, it failed to meet its primary efficacy endpoints, leading to a pause in its development program.[10][11][12] Detailed quantitative safety data from this trial are not extensively published.
Quantitative Safety Data Comparison
The following table summarizes the key safety data from the pivotal clinical trials of fezolinetant and elinzanetant.
| Safety Parameter | Fezolinetant (SKYLIGHT 1, 2 & 4 Pooled Data) | Elinzanetant (OASIS 1 & 2 Pooled Data) |
| Overall TEAEs | 62.9% (30mg), 65.4% (45mg) vs 55.3% (Placebo)[2] | 50.2% vs 47.0% (Placebo)[6] |
| Serious AEs (SAEs) | 3.3% (30mg), 3.8% (45mg) vs 2.3% (Placebo)[1] | Few reported, comparable to placebo[5] |
| Discontinuation due to AEs | 5.6% (30mg), 4.6% (45mg) vs 4.3% (Placebo)[3][4] | Not specified in pooled data |
| Headache | 6.8-8.2%[2] | 4.8% vs 2.9% (Placebo)[6] |
| COVID-19 Infection | 5.8-6.1%[2] | 4.3% vs 5.5% (Placebo)[6] |
| Elevated Liver Transaminases | 1.5-2.3%[2] | Single cases of abnormal liver enzymes reported[6] |
| Endometrial Hyperplasia | 0.5% (45mg), 0% (30mg) vs 0% (Placebo)[3][4] | No cases reported in OASIS 1, 2 & 3[7] |
| Endometrial Malignancy | 0.5% (30mg), 0% (45mg) vs 0% (Placebo)[3][4] | No cases reported in OASIS 1, 2 & 3[7] |
Experimental Protocols
The safety data presented in this guide were primarily derived from Phase 3, randomized, double-blind, placebo-controlled clinical trials.
-
Fezolinetant (SKYLIGHT Program): The SKYLIGHT 1 and 2 studies were 12-week trials with a 40-week active treatment extension, while SKYLIGHT 4 was a 52-week safety study.[2] Participants were postmenopausal women with moderate to severe vasomotor symptoms. Safety assessments included the monitoring and recording of all adverse events, with a particular focus on endometrial health and liver function tests.[2][4]
-
Elinzanetant (OASIS Program): The OASIS 1 and 2 studies were 12-week placebo-controlled trials followed by a 14-week active treatment extension.[5] The OASIS 3 study was a 52-week long-term safety study.[13] These trials enrolled postmenopausal women with moderate to severe vasomotor symptoms.[5] The safety monitoring protocol involved regular assessment of adverse events, vital signs, and clinical laboratory parameters.[5][13]
Signaling Pathways and Experimental Workflows
To provide a deeper context for the mechanism of action and safety evaluation of NK3 receptor antagonists, the following diagrams illustrate the NK3 receptor signaling pathway and a typical clinical trial workflow for safety assessment.
Caption: NK3 Receptor Signaling Pathway.
Caption: Clinical Trial Safety Assessment Workflow.
References
- 1. Safety of Fezolinetant for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of Fezolinetant for Treatment of Moderate to Severe Vasomotor Symptoms Due to Menopause: Pooled Analysis of Three Randomized Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patientcareonline.com [patientcareonline.com]
- 7. researchgate.net [researchgate.net]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acer Therapeutics Announces Topline Results from ACER-801 [globenewswire.com]
- 11. Acer Therapeutics Announces Topline Results from ACER-801 (Osanetant) Phase 2a TrialACER-801 safe and well-tolerated but did not achieve statistically significant decrease in frequency or severity of hot flashes in postmenopausal women - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Novel Cancer Therapies: A Comparative Guide to Biomarker Validation for YM116 (AMT-116) and BNT116
A note on the nomenclature: Initial searches for "YM116" did not yield a specific therapeutic agent. However, the query bears resemblance to two innovative cancer therapies currently in clinical development: AMT-116 , an antibody-drug conjugate, and BNT116 , an mRNA-based cancer vaccine. This guide will focus on the validation of biomarkers for the therapeutic effect of AMT-116 , while also providing a comparative overview of BNT116 to offer a broader perspective on emerging cancer treatments.
This comprehensive guide is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of AMT-116's performance with alternative therapeutic strategies. The content is supported by available experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows.
AMT-116: A Targeted Approach to Solid Tumors
AMT-116 is an investigational antibody-drug conjugate (ADC) designed for the treatment of advanced solid tumors.[1][2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, aiming to enhance efficacy while minimizing systemic toxicity.[2]
Mechanism of Action
AMT-116 consists of three key components:
-
A humanized immunoglobulin G1 (IgG1) monoclonal antibody: This antibody specifically targets CD44 variant 9 (CD44v9), a tumor-associated antigen overexpressed on the surface of various cancer cells.[3][4]
-
A cytotoxic payload: The antibody is linked to KL610023, a derivative of the topoisomerase I inhibitor belotecan.[2][3][4]
-
A hydrolysable linker: This linker connects the antibody and the payload, designed to be stable in circulation and release the cytotoxic agent upon internalization into the target cancer cell.[3][4]
The therapeutic action of AMT-116 begins with the antibody binding to CD44v9 on tumor cells. Following this binding, the ADC is internalized by the cell. Inside the cell, the linker is cleaved, releasing the KL610023 payload. KL610023 then inhibits DNA topoisomerase I, an enzyme crucial for DNA replication, leading to cell death of the CD44v9-expressing cancer cells.[3]
Biomarker for Therapeutic Effect: CD44v9 Expression
The primary biomarker for the therapeutic effect of AMT-116 is the expression of its target, CD44v9 , on the surface of tumor cells. CD44v9 is a splice variant of the CD44 protein and has been implicated in tumorigenicity and resistance to cancer treatment.[3][4] Its overexpression has been observed in a wide range of solid tumors.[4]
However, promisingly, interim results from the Phase I/II clinical trials have shown anti-tumor activity in patients with varying levels of CD44v9 expression, suggesting that even low levels of the target may be sufficient for a therapeutic effect, or that other factors may be at play.[4][5]
Clinical Validation of AMT-116
AMT-116 is currently being evaluated in Phase I/II clinical trials (NCT05725291 and NCT06782334) in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), nasopharyngeal carcinoma, anal carcinoma, and salivary gland cancer.[4][5]
Experimental Protocol: Phase I/II Dose Escalation and Expansion Study
The ongoing first-in-human trial is a non-randomized, open-label, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of AMT-116.[6][7]
Key Objectives:
-
Primary: Determine the Maximum Tolerated Dose (MTD) and the Recommended Phase II Dose (RP2D) of AMT-116.[4] Assess the safety and tolerability of AMT-116.[4]
-
Secondary: Evaluate the preliminary anti-tumor activity of AMT-116.[8] Evaluate the pharmacokinetic profile and immunogenicity of AMT-116.[8]
-
Exploratory: Assess biomarkers related to AMT-116 response, with a focus on CD44v9 expression.[8]
Patient Population: The study enrolls patients with histologically confirmed, unresectable advanced solid tumors who have progressed on or are intolerant to standard therapies.
Treatment Protocol: Patients receive escalating doses of AMT-116 intravenously once every two weeks (Q2W).[4][5]
Interim Clinical Data
As of July 2025, interim data from the Phase I/II study of AMT-116 have shown promising anti-tumor activity and a manageable safety profile in heavily pretreated patients with various advanced solid tumors.[4][5]
| Tumor Type | Dose Level | Overall Response Rate (ORR) | Disease Control Rate (DCR) |
| EGFR Wild-type NSCLC | >3 mg/kg | 40% (6/15) | 93% (14/15) |
| EGFR Wild-type NSCLC | 5.0 mg/kg | 80% (4/5) | 100% (5/5) |
| Nasopharyngeal Carcinoma | >3 mg/kg | 50% (3/6) | Not Reported |
| Anal Carcinoma | >3 mg/kg | 60% (3/5) | Not Reported |
| Salivary Gland Cancer | >3 mg/kg | 33% (2/6) | Not Reported |
| Data as of July 17, 2025.[4][5][9] |
The most common treatment-related adverse events were manageable hematologic toxicities. Notably, there were only low-grade and infrequent mucosal and skin toxicities.[4][5][9]
Comparative Landscape: BNT116 - An mRNA Cancer Vaccine
As a point of comparison, BNT116 represents a different therapeutic modality—an mRNA-based cancer vaccine. BNT116 is being developed for the treatment of non-small cell lung cancer (NSCLC).[10][11]
Mechanism of Action
BNT116 is an intravenously administered RNA-lipoplex therapeutic cancer vaccine. It contains six mRNAs, each encoding a tumor-associated antigen (TAA) frequently expressed in NSCLC (MAGEA3, CLDN6, KK-LC-1, PRAME, MAGEA4, and MAGE C1).[12] The vaccine aims to educate the patient's immune system to recognize and attack cancer cells that express these specific markers.[10][13]
Biomarkers for Therapeutic Effect: Tumor-Associated Antigens (TAAs)
The key biomarkers for BNT116 are the presence of the specific tumor-associated antigens encoded by the vaccine's mRNA on the patient's tumor cells. These include MAGEA3, CLDN6, KK-LC-1, PRAME, MAGEA4, and MAGE C1.[12] The expression of these TAAs is a prerequisite for the vaccine-induced immune response to be effective. Additionally, PD-L1 expression is being evaluated as a biomarker for combination therapy with checkpoint inhibitors.[14]
Comparison of AMT-116 and BNT116
| Feature | AMT-116 | BNT116 |
| Therapeutic Modality | Antibody-Drug Conjugate (ADC) | mRNA Cancer Vaccine |
| Target | CD44v9 on tumor cells | Induces immune response against multiple Tumor-Associated Antigens (TAAs) |
| Mechanism of Action | Direct cytotoxicity via topoisomerase I inhibition | T-cell mediated killing of tumor cells |
| Primary Biomarker | CD44v9 expression | Expression of specific TAAs (e.g., MAGEA3, CLDN6) |
| Indications | Advanced solid tumors (NSCLC, NPC, Anal, Salivary Gland) | Non-Small Cell Lung Cancer (NSCLC) |
| Clinical Trial Phase | Phase I/II | Phase I/II |
Alternative Therapeutic Strategies
The treatment landscape for advanced solid tumors, particularly NSCLC, is rapidly evolving. Besides ADCs and mRNA vaccines, other therapeutic options include:
-
Immune Checkpoint Inhibitors: Drugs like cemiplimab (an anti-PD-1 antibody) are used in combination with BNT116 and are a standard of care for certain NSCLC patients.[15][16]
-
Chemotherapy: Traditional cytotoxic agents like docetaxel remain a cornerstone of treatment for many cancers and are also being tested in combination with BNT116.[16]
-
Targeted Therapies: For tumors with specific genetic alterations (e.g., EGFR mutations), targeted inhibitors are a primary treatment option.
Conclusion
Both AMT-116 and BNT116 represent promising and innovative approaches to cancer therapy, each with a distinct mechanism of action and a corresponding set of biomarkers for patient selection and response monitoring. The validation of these biomarkers through ongoing clinical trials is crucial for the successful development and implementation of these personalized medicines. The encouraging early clinical data for both agents highlight the potential of these novel strategies to improve outcomes for patients with advanced solid tumors. Further research and larger clinical trials will be essential to fully elucidate their efficacy and to refine the biomarker strategies that will guide their use in the clinic.
References
- 1. AMT-116 for Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. AMT-116 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting [prnewswire.com]
- 5. Multitude Therapeutics Announces Promising Interim Phase I/II Results from the Ongoing First-in-Human Study Evaluating its CD44v9-directed Antibody-Drug-Conjugate, AMT-116, in Heavily Pretreated EGFR Wild-type Non-Small Cell Lung Cancer (NSCLC) and Other Advanced Solid Tumors at the 2025 ESMO Annual Meeting - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. cabrini.com.au [cabrini.com.au]
- 9. Multitude Therapeutics Reports Promising Phase I/II Results for CD44v9-Directed ADC AMT-116 in Advanced Solid Tumors [trial.medpath.com]
- 10. BioNTech initiates global trials of mRNA-based lung cancer vaccine [clinicaltrialsarena.com]
- 11. Groundbreaking mRNA Lung Cancer Vaccine Trials: A New Dawn in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BioNTech BNT116 Lung Cancer mRNA Vaccine Clinical Trials [globenewswire.com]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. bstquarterly.com [bstquarterly.com]
Safety Operating Guide
Proper Disposal of YM116: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling YM116 must adhere to strict safety and disposal protocols to mitigate risks to both personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Hazard and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is imperative to prevent its release into the environment.[1] All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE) and be familiar with emergency procedures.
| Hazard Classification | GHS Code | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Impervious clothing.[1] |
| Respiratory Protection | Suitable respirator.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination. The primary directive is to dispose of this compound and its container at an approved waste disposal plant.[1] The following steps provide a detailed methodology for this process.
1. Waste Identification and Segregation:
-
Clearly label all containers with "Hazardous Waste" and the full chemical name "this compound."
-
Segregate this compound waste from other laboratory waste streams to avoid accidental mixing with incompatible substances.
2. Container Management:
-
Use only approved, leak-proof, and chemically compatible containers for storing this compound waste.
-
Keep waste containers tightly sealed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area away from direct sunlight and sources of ignition.[1]
3. Spillage and Decontamination:
-
In the event of a spill, collect the spillage immediately.[1]
-
Decontaminate the affected area using appropriate cleaning agents.
-
Dispose of all contaminated materials (e.g., absorbents, cleaning cloths, and PPE) as hazardous waste in the same manner as this compound.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for YM116
Researchers and drug development professionals handling YM116 must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound Handling
When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on the available safety data.
| PPE Category | Recommended Equipment | Specifications and Notes |
| Eye Protection | Safety glasses with side-shields or goggles | Ensure a complete seal around the eyes. |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory coat | Should be long-sleeved and fully buttoned. Consider a chemically resistant apron for larger quantities or splashes. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a risk of aerosol generation. | Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure. |
Operational Workflow for Handling this compound
Adherence to a standardized workflow is critical for minimizing risks associated with handling this compound. The following diagram outlines the key steps from preparation to disposal.
Safe Handling and Disposal Plan
Handling:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
All waste materials contaminated with this compound, including empty containers, disposable gloves, and bench paper, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's environmental health and safety (EHS) department for specific guidance.[1]
By implementing these safety measures and adhering to the prescribed handling and disposal protocols, researchers can significantly minimize the risks associated with this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
